Cy5-PEG3-TCO4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C49H69ClN4O6 |
|---|---|
Molecular Weight |
845.5 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate chloride |
InChI |
InChI=1S/C49H68N4O6.ClH/c1-48(2)40-23-16-18-25-42(40)52(5)44(48)27-13-9-14-28-45-49(3,4)41-24-17-19-26-43(41)53(45)32-20-10-15-29-46(54)50-30-33-56-35-37-58-38-36-57-34-31-51-47(55)59-39-21-11-7-6-8-12-22-39;/h6-7,9,13-14,16-19,23-28,39H,8,10-12,15,20-22,29-38H2,1-5H3,(H-,50,51,54,55);1H/b7-6-; |
InChI Key |
QDYUNNFQCUYELC-NAFXZHHSSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCC/C=C\CC5)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCCC=CCC5)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
The Structure and Application of Cy5-PEG3-TCO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of Cy5-PEG3-TCO, a versatile tool in bioconjugation and cellular imaging. The unique combination of a vibrant cyanine 5 (Cy5) fluorophore, a hydrophilic 3-unit polyethylene glycol (PEG3) spacer, and a reactive trans-cyclooctene (TCO) group enables precise and efficient labeling of biomolecules in complex biological systems.
Core Structure of Cy5-PEG3-TCO
Cy5-PEG3-TCO is a heterobifunctional molecule meticulously designed for bioorthogonal chemistry. Its structure can be deconstructed into three key functional components:
-
Cyanine 5 (Cy5): A member of the cyanine dye family, Cy5 is a bright, far-red fluorescent dye. Its fluorescence in the far-red region of the spectrum is particularly advantageous for biological applications as it minimizes autofluorescence from native cellular components.[1] The core of a cyanine dye consists of two nitrogen atoms connected by a conjugated polymethine chain.[1][2] For Cy5, this chain contains five methine groups, which dictates its specific absorption and emission properties.[1]
-
Polyethylene Glycol (PEG3): The PEG3 linker is a short, hydrophilic spacer composed of three repeating ethylene glycol units. The inclusion of this PEG linker serves several critical functions. It increases the overall water solubility of the molecule, which is often a challenge with hydrophobic fluorescent dyes.[3] This enhanced solubility improves its utility in aqueous biological buffers. Furthermore, the PEG spacer provides a flexible arm that reduces steric hindrance between the Cy5 dye and the conjugated biomolecule, helping to preserve the biological activity of the target.
-
Trans-cyclooctene (TCO): TCO is a strained alkene that is highly reactive in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions. This reactivity is driven by the significant ring strain of the trans-configured double bond within the eight-membered ring. The TCO group is bioorthogonal, meaning it does not react with naturally occurring functional groups found in biological systems, ensuring highly specific conjugation to a tetrazine reaction partner.
The precise arrangement of these components results in a molecule with the molecular formula C49H69ClN4O6.
Below is a diagram illustrating the modular structure of Cy5-PEG3-TCO.
References
Cy5-PEG3-TCO: A Comprehensive Technical Guide for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of Cy5-PEG3-TCO, a fluorescent labeling reagent crucial for advanced bioorthogonal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and key data to facilitate its effective use in the laboratory.
Core Chemical Properties and Specifications
Cy5-PEG3-TCO is a specialized chemical compound that integrates a cyanine 5 (Cy5) fluorophore, a tri-unit polyethylene glycol (PEG3) spacer, and a trans-cyclooctene (TCO) moiety. This unique structure enables the highly specific and efficient fluorescent labeling of molecules containing a tetrazine group through a bioorthogonal reaction.
The key quantitative data for Cy5-PEG3-TCO are summarized in the table below for easy reference and comparison.
| Property | Specification | Reference |
| Molecular Formula | C₄₉H₆₉ClN₄O₆ | [1] |
| Molecular Weight | 845.55 g/mol | [1] |
| Appearance | Solid | [2] |
| Color | Purple to purplish-red | [2] |
| Purity | Typically >95% | [2] |
| Solubility | Soluble in DMSO and DMF | |
| Excitation Wavelength (λex) | ~646 - 651 nm | |
| Emission Wavelength (λem) | ~662 - 670 nm |
The Chemistry of Bioorthogonal Labeling: TCO-Tetrazine Ligation
The functionality of Cy5-PEG3-TCO is centered around the inverse-electron demand Diels-Alder (iEDDA) reaction, a cornerstone of "click chemistry." This bioorthogonal reaction occurs between the trans-cyclooctene (TCO) group of the Cy5-PEG3-TCO molecule and a tetrazine-functionalized target molecule.
The reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly under mild, physiological conditions without the need for a cytotoxic copper catalyst. This makes it an ideal tool for labeling sensitive biological molecules in complex environments, including live cells. The reaction is irreversible and its progress can often be monitored by the disappearance of the characteristic color of the tetrazine.
The inclusion of a hydrophilic PEG3 spacer in the Cy5-PEG3-TCO structure enhances its solubility in aqueous solutions and reduces steric hindrance, facilitating the labeling of large biomolecules such as proteins and antibodies.
Experimental Protocols
The following section provides a detailed methodology for a typical bioconjugation experiment using Cy5-PEG3-TCO to label a tetrazine-modified protein.
Materials and Reagents
-
Tetrazine-modified protein (in an amine-free buffer, e.g., PBS pH 7.4)
-
Cy5-PEG3-TCO
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spin desalting columns for purification
Experimental Workflow
The general workflow for labeling a tetrazine-modified molecule with Cy5-PEG3-TCO is a straightforward process involving reagent preparation, the labeling reaction, and subsequent purification of the final product.
Step-by-Step Procedure
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of Cy5-PEG3-TCO in anhydrous DMSO or DMF at a concentration of 1-10 mM.
-
Ensure the tetrazine-modified protein is in an appropriate amine-free buffer, such as PBS at pH 7.4. If the buffer contains primary amines (e.g., Tris), a buffer exchange should be performed using a spin desalting column.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the tetrazine-modified protein with the Cy5-PEG3-TCO stock solution. A molar excess of Cy5-PEG3-TCO (typically 1.5 to 5-fold) is recommended to ensure efficient labeling.
-
The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to avoid protein precipitation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 1-2 hours at 4°C, protected from light. The optimal incubation time may vary depending on the specific reactants and their concentrations.
-
-
Purification:
-
Following incubation, remove the unreacted Cy5-PEG3-TCO using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS). This step is crucial to prevent interference from the free dye in downstream applications.
-
-
Analysis and Storage:
-
The success of the labeling reaction can be confirmed by methods such as SDS-PAGE, where a fluorescent band corresponding to the molecular weight of the labeled protein will be visible under appropriate illumination. Spectroscopic analysis can also be used to determine the degree of labeling.
-
Store the purified, fluorescently labeled protein at 4°C, protected from light. For long-term storage, -20°C or -80°C is recommended.
-
Safety and Handling
According to the Safety Data Sheet, Cy5-PEG3-TCO is not classified as a hazardous substance or mixture. However, as with all laboratory chemicals, it is recommended to handle the compound with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses. In case of contact with eyes or skin, rinse thoroughly with water.
Stability and Storage
For optimal performance and to prevent degradation, Cy5-PEG3-TCO should be stored at -20°C in a dry, dark environment. When stored as a solution in an organic solvent, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles. TCO compounds are known to have a finite shelf-life and should be used fresh for best results.
Signaling Pathway and Application Visualization
The primary application of Cy5-PEG3-TCO is in a pre-targeting strategy for live-cell imaging. This involves the initial targeting of a cell-surface receptor with a tetrazine-modified antibody, followed by the introduction of the Cy5-PEG3-TCO, which then specifically binds to the tetrazine, allowing for fluorescent visualization of the targeted cells.
References
The Kinetics of Cy5-PEG3-TCO Bioorthogonal Ligation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principles of TCO-Tetrazine Reactivity
The conjugation of a TCO moiety with a tetrazine is a form of "click chemistry" that proceeds without the need for a cytotoxic catalyst, such as copper.[1] This bioorthogonal reaction occurs efficiently in complex biological milieu without interfering with native biochemical processes.[1] The primary driving force for this rapid ligation is the high internal strain of the double bond within the TCO ring.[1]
The reaction mechanism is a two-step process:
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile.[1] This [4+2] cycloaddition forms a highly unstable, tricyclic intermediate.
-
Retro-Diels-Alder Reaction: This intermediate then undergoes a rapid retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) and forming a stable dihydropyridazine linkage.[1]
The inclusion of a polyethylene glycol (PEG) spacer, such as the three-unit PEG in Cy5-PEG3-TCO, enhances the aqueous solubility of the molecule and can minimize steric hindrance, which is beneficial for biological applications.
Quantitative Kinetic Data
The efficacy of a bioorthogonal reaction is quantified by its second-order rate constant (k₂). The TCO-tetrazine ligation is renowned for its remarkably high k₂ values, which are orders of magnitude greater than many other bioorthogonal reactions. This allows for efficient labeling at low reactant concentrations, a critical feature for in vivo applications.
The table below summarizes reported k₂ values for various TCO and tetrazine pairs, providing a comparative landscape for the expected kinetics of Cy5-PEG3-TCO. The reaction rate is influenced by the specific substituents on both the TCO and tetrazine rings. Generally, electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO increase the reaction rate.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS |
| Me₄Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS |
| Various tetrazines | TCO | 1 - 1 x 10⁶ | Not specified |
Note: This table provides approximate values. Actual rates will depend on specific experimental conditions such as temperature, pH, and the exact molecular structure of the reactants.
Experimental Protocols for Measuring Reaction Kinetics
Accurate determination of reaction kinetics is crucial for comparing and selecting the most suitable bioorthogonal reaction for a given application. The following are detailed protocols for two common methods used to measure the kinetics of fast bioorthogonal reactions like the TCO-tetrazine ligation.
Protocol 1: Stopped-Flow UV-Vis Spectrophotometry
This technique is ideal for monitoring fast reactions that involve a change in the absorbance spectrum of the reactants or products. The disappearance of the characteristic tetrazine absorbance at approximately 510-550 nm is typically monitored.
1. Reagent Preparation:
-
Prepare stock solutions of the Cy5-PEG3-TCO and the tetrazine derivative (e.g., methyltetrazine) in a suitable solvent (e.g., DMSO).
-
Accurately determine the molar extinction coefficient of the tetrazine at its λmax in the desired reaction buffer (e.g., PBS, pH 7.4).
-
Prepare working solutions of the reactants in the reaction buffer. For pseudo-first-order kinetics, one reactant (e.g., TCO) should be in at least 10-fold excess.
2. Stopped-Flow Measurement:
-
Load the reactant solutions into separate syringes of the stopped-flow instrument.
-
Allow the solutions to equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Initiate rapid mixing of the two solutions in the observation cell.
-
Monitor the decrease in absorbance of the tetrazine at its λmax over time. Data is typically collected for at least 5-7 half-lives.
3. Data Analysis:
-
Fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (kobs).
-
The second-order rate constant (k₂) is calculated by dividing kobs by the concentration of the reactant in excess.
-
For second-order conditions (equimolar reactants), the data is fit to a second-order rate equation.
Protocol 2: LC-MS (Liquid Chromatography-Mass Spectrometry)
LC-MS can be used to monitor the reaction by measuring the decrease in reactant concentration and the increase in product concentration over time. This method is particularly useful when spectrophotometric monitoring is not feasible.
1. Reaction Setup:
-
Prepare stock solutions of Cy5-PEG3-TCO and the tetrazine derivative in a suitable solvent.
-
Initiate the reaction by mixing the reactants at known concentrations in the desired buffer at a constant temperature.
2. Time-Point Quenching:
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction. This can be achieved by rapid dilution with a cold solvent (e.g., acetonitrile) or by adding a scavenger for one of the reactants.
3. LC-MS Analysis:
-
Analyze the quenched samples by LC-MS.
-
Develop a chromatographic method to separate the reactants and the product.
-
Use the mass spectrometer to identify and quantify the species based on their mass-to-charge ratio (m/z).
4. Data Analysis:
-
Plot the concentration of one of the reactants versus time.
-
Fit the data to the appropriate integrated rate law (first or second order) to determine the rate constant.
Visualizing the Reaction and Workflow
To further elucidate the principles and practical application of the Cy5-PEG3-TCO bioorthogonal reaction, the following diagrams have been generated.
Conclusion
The bioorthogonal reaction between Cy5-PEG3-TCO and tetrazine derivatives stands as a powerful tool for researchers in chemical biology and drug development. Its exceptionally fast kinetics, high specificity, and ability to proceed under physiological conditions make it ideal for a wide range of applications where precision and efficiency are paramount. While the precise second-order rate constant for Cy5-PEG3-TCO will depend on the specific tetrazine partner and reaction conditions, the data and protocols presented in this guide provide a robust framework for understanding, predicting, and quantifying the kinetics of this important bioorthogonal ligation.
References
understanding inverse electron demand Diels-Alder (iEDDA) with TCO
An In-depth Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Reactions with Trans-Cyclooctene (TCO)
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction has emerged as a powerful tool in bioorthogonal chemistry, enabling researchers to perform highly specific and rapid covalent bond formations in complex biological environments. Among the various dienophiles utilized in this reaction, trans-cyclooctene (TCO) and its derivatives have garnered significant attention due to their exceptional reactivity with tetrazine partners. This technical guide provides a comprehensive overview of the core principles of the TCO-iEDDA ligation, quantitative kinetic data, detailed experimental protocols, and visual workflows for its application in research and drug development.
Core Principles of the TCO-iEDDA Reaction
The iEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as the strained alkene TCO.[1] Unlike the conventional Diels-Alder reaction, the iEDDA reaction's kinetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[2] The high ring strain of TCO raises the energy of its HOMO, leading to a smaller energy gap with the tetrazine's LUMO and consequently, exceptionally fast reaction rates.[2][3]
The mechanism proceeds through a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate. This is followed by a rapid retro-Diels-Alder reaction that releases a molecule of nitrogen gas (N₂), driving the reaction forward and yielding a stable dihydropyridazine product.[3] This reaction is characterized by its bioorthogonality, meaning it proceeds with high selectivity and without interfering with native biological processes.
Quantitative Data: Reaction Kinetics
The rate of the iEDDA reaction is highly dependent on the specific structures of the TCO and tetrazine reaction partners. Substituents on the tetrazine ring play a crucial role, with electron-withdrawing groups generally increasing the reaction rate. However, a balance must be struck, as highly reactive tetrazines can exhibit lower stability in aqueous environments. The choice of TCO isomer (axial vs. equatorial) can also influence kinetics.
Below are tables summarizing the second-order rate constants for the iEDDA reaction between various TCO derivatives and tetrazines.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Temperature (°C) |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 2000 | 9:1 MeOH/water | Not Specified |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 1140 | MeOH | Not Specified |
| axial-5-hydroxy-TCO | water-soluble dipyridyl-tetrazine | 80,200 | Water | 25 |
| equatorial-5-hydroxy-TCO | water-soluble dipyridyl-tetrazine | 22,600 | Water | 25 |
| s-TCO | 3,6-diphenyl-s-tetrazine | ~3,300,000 | Not Specified | Not Specified |
Table 1: Reaction rates of various TCO derivatives with different tetrazine partners.
| Tetrazine Substituent (R) | Stability in PBS (10h @ 37°C) | Second-Order Rate Constant (k₂) with TCO [M⁻¹s⁻¹] |
| Electron-donating groups | ~90% | 200 - 2000 |
| Hydrogen | ~70% | 30,000 |
| Pyrimidine (electron-withdrawing) | Low | High |
Table 2: Stability and reactivity of differently substituted tetrazines with TCO.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of TCO-iEDDA chemistry. Below are representative protocols for the synthesis of a common tetrazine, and for the conjugation of TCO to an antibody followed by tetrazine ligation.
Protocol 1: General Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
Materials:
-
2-cyanopyridine
-
Anhydrous hydrazine
-
Sulfur (optional catalyst)
-
Ethanol
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol) in ethanol. The reaction can be stirred at room temperature or gently heated (e.g., to 78°C) for 30 minutes to several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Oxidation to Tetrazine: Cool the reaction mixture in an ice bath. Slowly add an aqueous solution of sodium nitrite, followed by the dropwise addition of glacial acetic acid. The reaction mixture will typically turn a vibrant pink or red color, indicating the formation of the tetrazine.
-
Purification: The crude product can be extracted with dichloromethane or purified directly by column chromatography on silica gel to yield the final product as a colored solid.
Protocol 2: Antibody-TCO Conjugation and Tetrazine Ligation
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
Tetrazine-fluorophore conjugate
-
Spin desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
TCO Conjugation: Add a 10-20 fold molar excess of TCO-NHS ester to the antibody solution. Incubate the reaction for 30-60 minutes at room temperature.
-
Purification of TCO-labeled Antibody: Remove the unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.
-
Tetrazine Ligation: Add the tetrazine-fluorophore conjugate to the purified TCO-labeled antibody solution. The reaction is typically complete within minutes at room temperature.
-
Final Purification (Optional): If necessary, remove any unreacted tetrazine-fluorophore conjugate using a spin desalting column. The final antibody-fluorophore conjugate is now ready for downstream applications.
Visualizing Workflows and Pathways
Graphviz diagrams are provided below to illustrate key workflows and concepts related to the TCO-iEDDA reaction.
Caption: The reaction mechanism of the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between TCO and tetrazine.
Caption: A typical experimental workflow for labeling an antibody using TCO-iEDDA chemistry.
Caption: Logical workflow of a pre-targeting strategy for drug delivery or imaging using TCO-iEDDA.
Applications in Drug Development
The TCO-iEDDA ligation has found numerous applications in the field of drug development, primarily due to its ability to function in vivo.
-
Antibody-Drug Conjugates (ADCs): The "click-to-release" strategy utilizes the iEDDA reaction to trigger the release of a cytotoxic drug from an antibody carrier specifically at the tumor site. A TCO moiety linked to the drug via a self-immolative linker is reacted with a tetrazine, leading to the cleavage and activation of the drug. This approach enhances the therapeutic window by minimizing off-target toxicity.
-
Pre-targeted Radioimmunotherapy (PRIT) and PET Imaging: In this two-step approach, a TCO-modified antibody is first administered and allowed to accumulate at the target tissue. Subsequently, a much smaller, radiolabeled tetrazine is injected, which rapidly reacts with the pre-localized antibody and clears quickly from circulation, thereby improving the target-to-background ratio and reducing radiation exposure to healthy tissues.
-
In Vivo Chemistry: The rapid kinetics of the TCO-iEDDA reaction make it suitable for real-time tracking and imaging of biological processes in living organisms.
Stability and Optimization Considerations
A significant challenge in the application of TCO-iEDDA chemistry is the potential for the reactive trans-isomer of cyclooctene to isomerize to the more stable but significantly less reactive cis-isomer. This isomerization can be influenced by factors such as acidic conditions, the presence of copper ions, and photosensitivity. Therefore, careful handling and storage of TCO-containing reagents are essential. Efforts to improve the in vivo stability of TCO have led to the development of derivatives with enhanced stability and reactivity.
Conclusion
The inverse electron demand Diels-Alder reaction between trans-cyclooctene and tetrazine is a cornerstone of modern bioorthogonal chemistry. Its exceptionally fast kinetics, high specificity, and biocompatibility have established it as an invaluable tool for researchers, scientists, and drug development professionals. A thorough understanding of the reaction mechanism, quantitative kinetics, and experimental protocols, as outlined in this guide, is crucial for the successful design and execution of experiments leveraging this powerful chemical ligation strategy. As research continues to refine the stability and reactivity of TCO and tetrazine pairs, the applications of iEDDA in medicine and biology are expected to expand even further.
References
- 1. benchchem.com [benchchem.com]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Cy5-PEG3-TCO
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of bioconjugation and targeted therapeutics, the Cy5-PEG3-TCO molecule has emerged as a critical tool for fluorescent labeling and bioorthogonal chemistry. Its utility, however, is fundamentally governed by its behavior in aqueous environments. This technical guide provides an in-depth analysis of the solubility and stability of Cy5-PEG3-TCO in commonly used aqueous buffers, offering a comprehensive resource for researchers aiming to optimize their experimental design and ensure the reliability of their results.
Understanding the Components of Cy5-PEG3-TCO
The physicochemical properties of Cy5-PEG3-TCO are a composite of its three key components:
-
Cy5 (Cyanine 5): A bright, far-red fluorescent dye. For enhanced aqueous solubility, it is often sulfonated (sulfo-Cy5).
-
PEG3 (Polyethylene Glycol, 3 units): A short, hydrophilic linker that significantly enhances the water solubility of the entire molecule and reduces non-specific binding.
-
TCO (trans-Cyclooctene): A strained alkene that serves as a highly reactive dienophile in inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with tetrazines, a cornerstone of "click chemistry."
The interplay of these components dictates the molecule's performance in aqueous media.
Aqueous Solubility of Cy5-PEG3-TCO
The inclusion of a hydrophilic PEG linker and, typically, sulfonate groups on the Cy5 dye ensures that Cy5-PEG3-TCO is highly soluble in a variety of aqueous buffers commonly used in biological research.
Key Factors Influencing Solubility:
-
PEG Linker: Polyethylene glycol chains are well-known for their ability to increase the hydrophilicity and water solubility of conjugated molecules.[1] The PEG3 linker in Cy5-PEG3-TCO contributes significantly to its favorable solubility profile.
-
Sulfonation of Cy5: The presence of sulfonate groups on the cyanine dye core dramatically increases its polarity and, consequently, its solubility in aqueous solutions. Sulfo-Cy5 derivatives are readily soluble in water, DMSO, and DMF.[2][3]
While specific quantitative solubility data for Cy5-PEG3-TCO is not extensively published, the collective properties of its components strongly suggest a high degree of solubility in buffers such as Phosphate-Buffered Saline (PBS), Tris-buffered saline (TBS), and HEPES buffers.
Stability of Cy5-PEG3-TCO in Aqueous Buffers
The stability of Cy5-PEG3-TCO is a critical consideration for its storage and use in experimental settings. The primary stability concerns revolve around the potential degradation of the Cy5 fluorophore and the isomerization of the TCO moiety.
Stability of the Cy5 Fluorophore
The Cy5 dye is generally robust, but its fluorescence and chemical integrity can be affected by several factors.
-
pH: The fluorescence intensity of Cy5 is largely independent of pH in the range of 3.5 to 8.3.[4] However, at pH values above 8.0, the chemical stability of the dye can be compromised, leading to degradation.[4]
-
Photostability: Like all fluorophores, Cy5 is susceptible to photobleaching upon prolonged exposure to excitation light. The photostability can be influenced by the composition of the buffer and the presence of oxygen. The use of antifade reagents or oxygen scavenging systems can mitigate photobleaching during fluorescence microscopy.
-
Temperature: Higher temperatures can accelerate the degradation of organic dyes. For long-term storage, it is recommended to keep Cy5-containing solutions at -20°C and protected from light.
Stability of the PEG Linker
Polyethylene glycol linkers are generally considered stable and do not typically represent a point of failure under standard aqueous buffer conditions.
Stability of the TCO Moiety
The trans-cyclooctene (TCO) group is the most chemically sensitive part of the molecule. Its high ring strain, which is essential for its rapid reactivity with tetrazines, also makes it susceptible to isomerization to the unreactive cis-cyclooctene (CCO) form.
-
Isomerization: This isomerization is the primary pathway for the deactivation of the TCO group and can be influenced by several factors. While generally stable in aqueous buffers for extended periods, the presence of certain agents can accelerate this process.
-
Effect of Thiols: TCO can undergo isomerization in the presence of thiols, such as dithiothreitol (DTT) or β-mercaptoethanol, which are common components in protein research. This isomerization is thought to proceed through a radical-mediated pathway. The rate of isomerization is dependent on the thiol concentration and pH.
-
Temperature: Elevated temperatures can increase the rate of TCO isomerization.
-
Long-Term Storage: For long-term storage, TCO-containing compounds should be stored as a solid at -20°C. Aqueous stock solutions should be freshly prepared or stored in aliquots at -80°C for short periods.
Table 1: Summary of TCO Stability in Various Conditions
| TCO Derivative | Condition | Observation | Reference |
| TCO-functionalized molecules | Aqueous buffered media, pH 7.5, 4°C | Stable for weeks | |
| d-TCO | Phosphate buffered D₂O (pD 7.4) | No isomerization or decomposition noted after 14 days | |
| d-TCO | Human serum, room temperature | >97% trans after 4 days | |
| TCO | 30 mM mercaptoethanol, pH 7.4 | 43% isomerization after 5 hours | |
| TCO | 0.12 µM 3-mercapto-2-pentanone in phosphate buffer | Half-life of 0.6 hours |
Experimental Protocols
Protocol for Determining Aqueous Solubility
This protocol provides a general method for determining the kinetic solubility of Cy5-PEG3-TCO in a buffer of interest.
Materials:
-
Cy5-PEG3-TCO
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, Tris, HEPES)
-
96-well microtiter plates (UV-transparent for direct UV assay)
-
Plate shaker
-
Nephelometer or UV-Vis spectrophotometer
Procedure:
-
Prepare Stock Solution: Dissolve Cy5-PEG3-TCO in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.
-
Add Buffer: Add the aqueous buffer to each well to achieve a range of final concentrations. Ensure the final DMSO concentration is low (e.g., ≤2%) to minimize its effect on solubility.
-
Equilibration: Cover the plate and shake at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).
-
Measurement:
-
Nephelometric Method: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates the presence of undissolved particles.
-
Direct UV Method: For clear solutions, measure the absorbance of the solution in each well at the absorbance maximum of Cy5 (~646 nm) using a UV-Vis spectrophotometer.
-
-
Data Analysis: Plot the measured signal (scattering or absorbance) against the compound concentration. The point at which the signal plateaus or deviates from linearity indicates the kinetic solubility limit.
Protocol for Assessing Stability of Cy5-PEG3-TCO
This protocol outlines a method to evaluate the stability of the Cy5 fluorophore and the TCO moiety over time in a specific aqueous buffer.
Materials:
-
Cy5-PEG3-TCO
-
Aqueous buffer of interest
-
UV-Vis spectrophotometer
-
Fluorometer
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Prepare a solution of Cy5-PEG3-TCO in the desired aqueous buffer at a known concentration (e.g., 10 µM). Protect the solution from light.
-
Incubation: Incubate the solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take aliquots of the solution for analysis.
Analysis of Cy5 Stability:
-
Absorbance Measurement: Measure the full absorbance spectrum (e.g., 250-700 nm) of an aliquot using a UV-Vis spectrophotometer. A decrease in the absorbance at ~646 nm indicates degradation of the Cy5 chromophore.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum (e.g., exciting at ~646 nm and scanning emission from 660-750 nm) of an aliquot using a fluorometer. A decrease in fluorescence intensity indicates degradation or quenching of the fluorophore.
Analysis of TCO Stability (Isomerization):
-
HPLC Analysis: Inject an aliquot onto an HPLC system equipped with a C18 column.
-
Method: Use a suitable gradient of water and acetonitrile (both may contain 0.1% TFA) to separate the trans- and cis-cyclooctene isomers.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the TCO moiety absorbs (typically in the short UV range, e.g., 214 nm or 254 nm) or at the absorbance maximum of Cy5 (~646 nm). The cis isomer will typically have a different retention time than the trans isomer.
-
Quantification: Calculate the percentage of the remaining trans-TCO at each time point by integrating the respective peak areas.
Visualizations
Caption: Experimental workflows for assessing solubility and stability.
Caption: Factors influencing the stability of Cy5-PEG3-TCO.
Conclusion
The successful application of Cy5-PEG3-TCO in research and development hinges on a clear understanding of its behavior in aqueous solutions. The inherent properties of its sulfo-Cy5 and PEG components confer excellent aqueous solubility, facilitating its use in a wide array of biological buffers. The primary stability challenge lies in the potential isomerization of the TCO moiety, a process that can be accelerated by the presence of thiols and elevated temperatures. By following the detailed protocols and considering the stability factors outlined in this guide, researchers can confidently employ Cy5-PEG3-TCO, ensuring the integrity of their experiments and the reliability of their data.
References
role of the PEG3 linker in Cy5-TCO probes
An In-depth Technical Guide on the Core Role of the PEG3 Linker in Cy5-TCO Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of chemical biology and targeted therapeutics, the precision and efficiency of molecular labeling are paramount. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has provided a powerful toolkit for these applications.[1][2] Among the most prominent bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a strained trans-cyclooctene (TCO).[3][4] This reaction is noted for its exceptionally fast kinetics and high specificity, making it ideal for in vivo imaging and the construction of complex bioconjugates like antibody-drug conjugates (ADCs).[5]
A typical fluorescent probe for these applications, such as a Cy5-TCO probe, consists of three main components: the cyanine 5 (Cy5) fluorophore for detection, the TCO moiety for reaction with a tetrazine-tagged target, and a linker that connects them. This guide focuses on the critical role of a specific linker: the short, hydrophilic triethylene glycol (PEG3) spacer. The inclusion of this linker is not a trivial design choice; it imparts crucial properties to the probe that significantly enhance its performance, solubility, and biocompatibility.
The Multifaceted Role of the PEG3 Linker
The PEG3 linker is a homobifunctional spacer composed of three ethylene glycol units. Its incorporation into a Cy5-TCO probe addresses several key challenges in bioconjugation and imaging.
Enhanced Hydrophilicity and Solubility
One of the most significant functions of the PEG3 linker is to increase the aqueous solubility of the overall probe. Both the Cy5 dye and the TCO group are inherently hydrophobic. In aqueous physiological environments, molecules with large hydrophobic surfaces tend to aggregate, which can lead to precipitation, reduced reactivity, and non-specific binding in biological assays.
The PEG3 linker is hydrophilic and flexible, which helps to shield the hydrophobic regions of the Cy5 and TCO moieties, preventing aggregation and ensuring the probe remains soluble and available for reaction. This improved solubility is critical for:
-
Preventing non-specific binding: Aggregated probes are more likely to stick to cells and proteins indiscriminately, leading to high background signals in imaging applications.
-
Improving pharmacokinetic properties: For in vivo applications, good water solubility is essential for efficient systemic delivery and distribution.
-
Ensuring reagent stability: Maintaining solubility prevents the probe from precipitating out of solution during storage and use.
Reduction of Steric Hindrance
The PEG3 linker acts as a flexible spacer, physically separating the bulky Cy5 fluorophore from the reactive TCO group. This separation is crucial because steric hindrance can impede the approach of the tetrazine-modified target to the TCO, thereby slowing down the reaction rate. By holding the reactive components apart, the linker ensures that the TCO moiety remains accessible, allowing the IEDDA reaction to proceed with its characteristic rapid kinetics.
Preservation of TCO Reactivity on Conjugated Biomolecules
When TCO is directly conjugated to a large biomolecule, such as an antibody, its reactivity can be compromised. Research has shown that a significant fraction of TCOs directly attached to antibodies can become "masked" or non-reactive, likely due to hydrophobic interactions with the protein surface.
Introducing TCO via a hydrophilic PEG linker dramatically mitigates this issue. The PEG chain helps to extend the TCO group away from the surface of the antibody, preventing it from being buried in hydrophobic pockets and ensuring it remains exposed to the solvent and accessible for reaction with tetrazine. This leads to a much higher density of functional, reactive TCOs per antibody, which can result in a more than five-fold enhancement in signal for imaging applications.
Quantitative Data and Reaction Parameters
| Parameter | Value | Reactants | Conditions | Source(s) |
| Second-Order Rate Constant (k) | ~1,000 M⁻¹s⁻¹ | Methyl-substituted tetrazine with TCO | Aqueous Media | |
| Second-Order Rate Constant (k) | up to 30,000 M⁻¹s⁻¹ | Hydrogen-substituted tetrazine with TCO | Aqueous Media | |
| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | General TCO and Tetrazine | Aqueous Media | |
| Second-Order Rate Constant (k) | ~2,000 M⁻¹s⁻¹ | Dipyridal tetrazine and TCO | 9:1 Methanol/Water | |
| Functional Density Improvement | > 5-fold | Antibody-TCO vs. Antibody-PEG-TCO | Cellular Flow Cytometry | |
| Reaction pH Range | 6.0 - 9.0 | General TCO and Tetrazine | PBS Buffer | |
| Reaction Temperature | Room Temperature (or 4°C, 37°C) | General TCO and Tetrazine | Varies by application | |
| Typical Reaction Time | 30 - 120 minutes | Protein-protein conjugation | Room Temperature |
Experimental Protocols and Methodologies
The use of a Cy5-PEG3-TCO probe typically follows a pretargeting strategy, where a TCO-modified biomolecule (e.g., an antibody) is administered first, followed by the fluorescent tetrazine probe. However, for the purpose of this guide, we will outline the reverse and more direct approach: labeling a tetrazine-modified protein with a Cy5-PEG3-TCO probe.
Protocol 1: Labeling of a Tetrazine-Modified Protein with Cy5-PEG3-TCO
This protocol describes the reaction between a protein previously functionalized with a tetrazine group and the Cy5-PEG3-TCO probe.
Materials:
-
Tetrazine-modified protein (e.g., Antibody-Tetrazine)
-
Cy5-PEG3-TCO probe
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF
-
Size-Exclusion Chromatography (SEC) system or spin desalting columns for purification
Procedure:
-
Reactant Preparation:
-
Prepare the tetrazine-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Immediately before use, prepare a stock solution of Cy5-PEG3-TCO in anhydrous DMSO or DMF to a concentration of 1-10 mM.
-
-
Ligation Reaction:
-
Add a slight molar excess (e.g., 1.5 to 5 equivalents) of the Cy5-PEG3-TCO solution to the tetrazine-modified protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 30 to 60 minutes at room temperature with gentle mixing. The reaction can also be performed at 4°C for longer incubation times if the protein is sensitive to room temperature.
-
-
Monitoring the Reaction (Optional):
-
The progress of the ligation can be monitored by the disappearance of the characteristic absorbance of the tetrazine moiety between 510 and 550 nm using a UV-Vis spectrophotometer.
-
-
Purification:
-
Once the reaction is complete, the resulting Cy5-labeled protein conjugate can be purified from the excess, unreacted Cy5-PEG3-TCO probe.
-
Use a spin desalting column or a size-exclusion chromatography (SEC) system equilibrated with the desired storage buffer (e.g., PBS).
-
-
Characterization and Storage:
-
Confirm successful conjugation using SDS-PAGE (the labeled protein will be fluorescent) and UV-Vis spectroscopy (presence of both protein and Cy5 absorbance peaks).
-
Store the final conjugate at 4°C, protected from light.
-
Visualizations: Workflows and Logical Relationships
Diagrams created using Graphviz DOT language illustrate the key structures and processes involved.
Caption: Structure of a Cy5-PEG3-TCO probe.
Caption: Experimental workflow for protein labeling.
Caption: Logical benefits of the PEG3 linker.
Conclusion
The PEG3 linker, while a small component of the Cy5-TCO probe, plays a pivotal and multifaceted role in its overall function and efficacy. By enhancing aqueous solubility, preventing aggregation, minimizing steric hindrance, and preserving the reactivity of the TCO moiety upon conjugation, the PEG3 linker transforms the probe into a robust and reliable tool for biological applications. For researchers and drug development professionals, understanding the function of this linker is key to designing effective bioconjugation strategies, achieving high-contrast in vivo imaging, and developing precisely targeted therapeutics. The rational inclusion of hydrophilic linkers like PEG3 is a clear example of how thoughtful molecular design leads to superior performance in complex biological systems.
References
An In-depth Technical Guide to Bioorthogonal Labeling Strategies for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, quantitative data, and detailed experimental protocols for the leading bioorthogonal labeling strategies used in live-cell imaging. Bioorthogonal chemistry enables the specific covalent modification of biomolecules in their native environment, offering a powerful toolkit for studying dynamic cellular processes with minimal perturbation.
Core Concepts of Bioorthogonal Chemistry
Bioorthogonal reactions are a class of chemical ligations that can occur within living systems without interfering with native biochemical processes.[1] This is achieved through the use of mutually reactive functional groups that are abiotic and do not cross-react with endogenous molecules. The process typically involves a two-step approach:
-
Metabolic or Genetic Incorporation of a Bioorthogonal Handle: A small, non-native chemical reporter group (e.g., an azide, alkyne, or strained alkene) is introduced into a target biomolecule. This can be accomplished through metabolic labeling, where cells are fed unnatural substrates that are incorporated into macromolecules like glycans, proteins, or lipids.[2][3] Alternatively, genetic code expansion can be used to site-specifically incorporate unnatural amino acids bearing bioorthogonal handles into proteins of interest.[1][4]
-
Bioorthogonal Ligation with a Probe: A probe molecule, typically conjugated to a fluorophore or an affinity tag, and bearing the complementary reactive group, is introduced to the biological system. The probe then specifically and covalently reacts with the bioorthogonal handle on the target biomolecule, enabling its visualization or isolation.
The key advantages of bioorthogonal labeling over traditional methods like fluorescent protein fusions include the use of small, minimally perturbing labels and the ability to label a wide range of biomolecules, not just proteins.
Key Bioorthogonal Reactions for Live-Cell Imaging
Three main classes of bioorthogonal reactions have gained widespread use for live-cell imaging due to their favorable kinetics and biocompatibility: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Inverse-Electron-Demand Diels-Alder (iEDDA), and the Staudinger Ligation.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction between a cyclooctyne and an azide to form a stable triazole linkage. The reaction is driven by the ring strain of the cyclooctyne, which allows the reaction to proceed at physiological temperatures without the need for a toxic copper catalyst.
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The iEDDA reaction is a [4+2] cycloaddition between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene (e.g., trans-cyclooctene) or an alkyne. This reaction is known for its exceptionally fast kinetics, making it ideal for labeling low-abundance biomolecules or capturing rapid dynamic processes.
Staudinger Ligation
The Staudinger ligation is a classic bioorthogonal reaction that forms a stable amide bond between a triarylphosphine and an azide. While generally slower than SPAAC and iEDDA, modifications to the phosphine reagent have been developed to enhance the reaction rate.
Quantitative Data Presentation
The choice of bioorthogonal reaction for a specific application depends on factors such as the desired reaction rate, the stability of the reagents, and the specific biological context. The following tables summarize key quantitative data for the most common bioorthogonal reactions to facilitate comparison.
Table 1: Comparison of Second-Order Rate Constants (k₂) for Key Bioorthogonal Reactions
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |
| SPAAC | Catalyst-free, good biocompatibility. | ||
| BCN + Benzyl Azide | ~0.06 - 0.1 | Smaller size, lower lipophilicity. | |
| DIBO + Benzyl Azide | ~0.3 - 0.7 | Robust reactivity. | |
| DBCO + Benzyl Azide | ~0.6 - 1.0 | Generally the fastest kinetics among common cyclooctynes. | |
| [9+1]CPP + Benzyl Azide | 2.2 x 10⁻³ | Reactivity influenced by macrocycle size. | |
| m[9+1]CPP + Benzyl Azide | 9.6 x 10⁻³ | Increased strain enhances reaction rate. | |
| [11+1]CPP + Benzyl Azide | 4.5 x 10⁻⁴ | Larger macrocycle leads to slower kinetics. | |
| fluor[11+1]CPP + Benzyl Azide | 4.7 x 10⁻³ | Electronic modifications can significantly increase reaction rate. | |
| iEDDA | Exceptionally fast kinetics, suitable for low-abundance targets. | ||
| Norbornene + Tetrazine | ~1.9 | Slower kinetics compared to strained alkenes. | |
| TCO + Dipyridyl-Tetrazine | 22,600 - 80,200 | Very fast reaction, but TCO can isomerize in vivo. | |
| OBF₃ + Dipyridyl-Tetrazine | ~4.9 | Chemically-triggered reaction. | |
| Arylethynyltrifluoroborate + Dipyridyl-Tetrazine | up to 21 | Tunable kinetics based on substituents. | |
| Staudinger Ligation | Classic bioorthogonal reaction, generally slower kinetics. | ||
| (Diphenylphosphino)methanethiol + Azide | 7.7 x 10⁻³ | Traceless ligation forming a native amide bond. | |
| Perfluoroaryl Azide + Aryl Phosphine | up to 18 | Electron-withdrawing groups on the azide significantly increase the rate. |
Note: Reaction rates can vary depending on the specific reactants, solvent, and temperature.
Table 2: Typical Probe Concentrations and Incubation Times for Live-Cell Imaging
| Reaction Type | Probe | Typical Concentration | Typical Incubation Time |
| SPAAC | Cyclooctyne-Fluorophore | 10 - 50 µM | 15 - 60 min |
| iEDDA | Tetrazine-Fluorophore | 0.5 - 10 µM | 5 - 30 min |
| Staudinger Ligation | Phosphine-Fluorophore | 100 - 250 µM | 1 - 2 hours |
Experimental Protocols
This section provides detailed methodologies for key bioorthogonal labeling experiments in live cells.
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Ac₄ManNAz and SPAAC
This protocol describes the metabolic incorporation of an azide-containing sugar into cell surface sialic acids, followed by fluorescent labeling via SPAAC.
Materials:
-
Mammalian cells of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
Cyclooctyne-conjugated fluorophore (e.g., DBCO-Fluor 488)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azido sugar into cell surface glycans.
-
-
SPAAC Reaction:
-
Gently wash the cells twice with pre-warmed PBS to remove unincorporated Ac₄ManNAz.
-
Prepare a solution of the DBCO-fluorophore in live-cell imaging medium at a final concentration of 10-20 µM.
-
Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Imaging:
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove unreacted probe.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Site-Specific Labeling of a Membrane Receptor (EGFR) using Genetic Code Expansion and iEDDA
This protocol details the site-specific incorporation of a strained alkene unnatural amino acid into the Epidermal Growth Factor Receptor (EGFR) followed by fluorescent labeling via an iEDDA reaction.
Materials:
-
HEK293T cells
-
Plasmids:
-
pCMV-EGFR with an amber stop codon (TAG) at the desired labeling site
-
pIRE4-PylRS-AF (encoding the engineered pyrrolysyl-tRNA synthetase)
-
pCMV-tRNA-Pyl (encoding the corresponding tRNA)
-
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Strained alkene unnatural amino acid (e.g., BCNK)
-
Tetrazine-conjugated fluorophore (e.g., Tet-Cy5)
-
PBS
-
Confocal microscope
Procedure:
-
Transfection and Unnatural Amino Acid Incorporation:
-
Co-transfect HEK293T cells with the EGFR-TAG plasmid, the PylRS-AF plasmid, and the tRNA-Pyl plasmid using a suitable transfection reagent.
-
24 hours post-transfection, replace the medium with fresh medium containing 100 µM BCNK.
-
Incubate the cells for another 24-48 hours to allow for expression of the EGFR protein containing the BCNK unnatural amino acid.
-
-
iEDDA Labeling:
-
Wash the cells twice with PBS.
-
Incubate the cells with a solution of Tet-Cy5 in cell culture medium (e.g., 1-5 µM) for 10-15 minutes at 37°C.
-
-
Imaging:
-
Wash the cells three times with PBS to remove excess dye.
-
Image the cells using a confocal microscope to visualize the specifically labeled EGFR on the cell surface.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and signaling pathways relevant to bioorthogonal labeling.
Experimental Workflows
Caption: General workflow for bioorthogonal labeling in live cells.
Caption: Workflow for metabolic labeling of cell surface glycans.
Signaling Pathway Visualization
References
- 1. Site-specific dual encoding and labeling of proteins via genetic code expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Genetic Code Expansion- and Click Chemistry-Based Site-Specific Protein Labeling for Intracellular DNA-PAINT Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fluorescent Labeling of Biomolecules with Cy5-PEG3-TCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cy5-PEG3-TCO, a fluorescent labeling reagent, and its application in the precise and efficient labeling of biomolecules. This technology is at the forefront of bioorthogonal chemistry, enabling researchers to visualize, track, and quantify biological molecules in complex systems.
Introduction to Cy5-PEG3-TCO
Cy5-PEG3-TCO is a specialized fluorescent probe consisting of three key components:
-
Cyanine 5 (Cy5): A bright, far-red fluorescent dye that is well-suited for biological imaging due to its high extinction coefficient and emission in a spectral region with minimal cellular autofluorescence.
-
Polyethylene Glycol (PEG): A three-unit PEG linker (PEG3) that enhances the water solubility of the molecule and acts as a flexible spacer, minimizing steric hindrance during the labeling reaction.
-
Trans-cyclooctene (TCO): A highly reactive dienophile that enables rapid and specific covalent bond formation with tetrazine-modified molecules.
The utility of Cy5-PEG3-TCO lies in its ability to participate in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry" that is exceptionally fast, highly selective, and biocompatible.[1][2][3] This reaction proceeds efficiently under physiological conditions without the need for cytotoxic catalysts, making it an ideal tool for labeling biomolecules in living cells and other complex biological environments.
Quantitative Data
The following table summarizes the key quantitative properties of Cy5-PEG3-TCO and its components. This data is essential for designing and quantifying labeling experiments.
| Property | Value | Reference(s) |
| Fluorophore | Cyanine 5 (Cy5) | [4] |
| Excitation Maximum (λex) | ~647 nm | [5] |
| Emission Maximum (λem) | ~662 nm | |
| Extinction Coefficient (ε) | 250,000 M⁻¹cm⁻¹ at ~650 nm | |
| Molecular Weight | Varies slightly by manufacturer | |
| Reactive Group | Trans-cyclooctene (TCO) | |
| Reaction Partner | Tetrazine | |
| Reaction Type | Inverse-Electron-Demand Diels-Alder |
The TCO-Tetrazine Ligation: A Powerful Labeling Strategy
The core of Cy5-PEG3-TCO's functionality is the bioorthogonal reaction between its TCO group and a tetrazine-modified biomolecule. This reaction is characterized by its exceptional speed and specificity, forming a stable covalent bond.
Experimental Protocols
This section provides detailed methodologies for the key steps involved in labeling biomolecules with Cy5-PEG3-TCO.
Protocol 1: Two-Step Labeling of a Protein with Cy5-PEG3-TCO
This protocol outlines the process of first modifying a protein with a tetrazine group and then labeling it with Cy5-PEG3-TCO.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Tetrazine-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Cy5-PEG3-TCO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin columns or dialysis equipment
Procedure:
Step 1: Tetrazine Modification of the Protein
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.
-
Tetrazine-NHS Ester Stock Solution: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.
-
Purification: Remove the excess, unreacted Tetrazine-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
Step 2: Fluorescent Labeling with Cy5-PEG3-TCO
-
Reactant Preparation: Prepare a stock solution of Cy5-PEG3-TCO in an appropriate solvent (e.g., DMSO).
-
Ligation Reaction: Add a 1.5 to 5-fold molar excess of Cy5-PEG3-TCO to the tetrazine-modified protein.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. The reaction is often complete within 30 minutes.
-
Purification: Remove unreacted Cy5-PEG3-TCO using a desalting column or dialysis. The labeled protein is now ready for downstream applications.
Protocol 2: Live-Cell Imaging with Cy5-PEG3-TCO
This protocol describes a pre-targeting approach for imaging cell surface proteins. Cells are first treated with a tetrazine-modified antibody, followed by labeling with Cy5-PEG3-TCO.
Materials:
-
Cells expressing the target surface protein
-
Tetrazine-modified antibody specific to the target protein
-
Live-cell imaging medium
-
Cy5-PEG3-TCO
-
Fluorescence microscope
Procedure:
-
Pre-targeting: Incubate the cells with the tetrazine-modified antibody in live-cell imaging medium at an appropriate concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C. This allows the antibody to bind to its target.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound antibody.
-
Ligation and Imaging: Prepare a staining solution of Cy5-PEG3-TCO in imaging medium at a final concentration of 1-5 µM. Add the staining solution to the cells.
-
Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope equipped with the appropriate filters for Cy5. The fluorescent signal should develop rapidly as the ligation occurs. Time-lapse imaging can be performed to monitor the labeling process.
Quantification of Degree of Labeling (DOL)
The Degree of Labeling (DOL), which represents the average number of dye molecules per protein, can be determined spectrophotometrically.
-
Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and ~650 nm (A₆₅₀).
-
Calculate the molar concentration of the protein and the dye using the following equations:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF₂₈₀)] / ε_protein
-
Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Dye Concentration (M) = A₆₅₀ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy5 at ~650 nm (250,000 M⁻¹cm⁻¹).
-
-
-
DOL = Dye Concentration (M) / Protein Concentration (M)
An optimal DOL for most applications is between 2 and 7.
Applications in Research and Drug Development
The precise and efficient labeling enabled by Cy5-PEG3-TCO has numerous applications, including:
-
Fluorescence Microscopy: High-resolution imaging of labeled biomolecules in fixed and living cells.
-
Flow Cytometry: Quantification of cell surface markers and intracellular proteins.
-
Western Blotting: Sensitive detection of proteins.
-
In Vivo Imaging: Tracking of labeled cells or molecules in animal models.
-
Antibody-Drug Conjugate (ADC) Development: Attaching fluorescent payloads to antibodies for tracking and mechanistic studies.
Stability and Storage
For optimal performance, Cy5-PEG3-TCO should be stored at -20°C, protected from light and moisture. When preparing solutions, it is recommended to use anhydrous solvents like DMSO or DMF. The TCO group has a limited half-life in aqueous solutions, so it is advisable to use freshly prepared solutions for labeling reactions.
Conclusion
Cy5-PEG3-TCO is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its reliance on the rapid and bioorthogonal TCO-tetrazine ligation allows for highly specific and efficient labeling under biocompatible conditions. This technical guide provides the essential data and protocols to enable researchers, scientists, and drug development professionals to effectively utilize this technology in their studies.
References
Navigating the Frontier of Bioconjugation: A Technical Guide to the Safe Handling of Cy5-PEG3-TCO
For Researchers, Scientists, and Drug Development Professionals
The novel fluorophore-linker conjugate, Cy5-PEG3-TCO, represents a significant advancement in bioconjugation, offering a powerful tool for the precise labeling and tracking of biomolecules. As with any chemical reagent, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth overview of the safety and handling guidelines for Cy5-PEG3-TCO, integrating data on its constituent parts—the cyanine dye (Cy5), the polyethylene glycol linker (PEG3), and the trans-cyclooctene (TCO) moiety.
Section 1: Chemical and Physical Properties
While a comprehensive toxicological profile for Cy5-PEG3-TCO is not fully established, an analysis of its components provides a basis for safe handling procedures. The Safety Data Sheet (SDS) for Cy5-PEG3-TCO indicates that the compound is not classified as a hazardous substance or mixture.[1] However, it is crucial to handle all laboratory chemicals with a degree of caution.
| Property | Value | Source |
| Formula | C49H69ClN4O6 | [1] |
| Molecular Weight | 845.55 | [1] |
| Appearance | (Not specified) | - |
| Solubility | Soluble in organic solvents such as DMF or DMSO | [2] |
Section 2: Hazard Identification and Safety Precautions
The primary hazards associated with Cy5-PEG3-TCO stem from the characteristics of its individual components.
Cyanine Dyes (Cy5): Cyanine dyes, as a class, should be treated as potentially toxic, as their full toxicological properties are often unknown.[3] They are also recognized as sensitizers, meaning they can cause allergic reactions upon repeated exposure. Furthermore, these dyes are sensitive to light and should be stored accordingly to prevent degradation.
Polyethylene Glycol (PEG): The PEG component itself is generally considered to have low toxicity. The main concern with PEG compounds is the potential for contamination with ethylene oxide and 1,4-dioxane, which are byproducts of the manufacturing process and are classified as known or possible human carcinogens. PEGs can also act as "penetration enhancers," which may increase the skin's absorption of other, potentially harmful, ingredients.
Trans-cyclooctene (TCO): The TCO group is a highly reactive moiety used in bioorthogonal chemistry. While specific toxicity data is limited, its high reactivity warrants careful handling to avoid unintended reactions. TCO is also susceptible to isomerization to its less reactive cis-cyclooctene form, which can impact its efficacy in labeling experiments. Therefore, long-term storage is not recommended.
Personal Protective Equipment (PPE)
To mitigate potential risks, the following personal protective equipment should be worn at all times when handling Cy5-PEG3-TCO and its solutions:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.
-
Hand Protection: Impervious gloves, such as nitrile gloves, should be worn to prevent skin contact.
-
Body Protection: A laboratory coat or other protective clothing is necessary to prevent contamination of personal clothing.
-
Respiratory Protection: While not normally required under standard laboratory conditions with adequate ventilation, a NIOSH-approved respirator may be necessary if aerosols are generated or if working in a poorly ventilated area.
Section 3: Handling and Storage
General Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
-
Avoid breathing dust, vapors, or mists.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling the compound.
-
As a general precaution, do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Protect from light to prevent degradation of the Cy5 dye.
-
Given the TCO moiety's limited stability, long-term storage is not advisable. For optimal performance, use the compound as fresh as possible.
Section 4: Accidental Release and First Aid Measures
Accidental Release: In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment, including respiratory protection if necessary. Prevent the spilled material from entering drains or water courses. Absorb the spill with an inert material and collect it for disposal.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Section 5: Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Section 6: Experimental Protocols and Workflow
The following section outlines a general experimental workflow for using Cy5-PEG3-TCO in a bioconjugation experiment, emphasizing the key safety and handling steps.
Preparation of Stock Solutions
Non-sulfonated cyanine dyes like Cy5 typically require dissolution in an organic solvent such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to an aqueous buffer.
Protocol:
-
Under a chemical fume hood, carefully weigh the required amount of Cy5-PEG3-TCO.
-
Dissolve the compound in a minimal amount of anhydrous DMF or DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution protected from light, and if possible, under an inert atmosphere to protect the TCO moiety.
Labeling of Biomolecules
The following is a generalized protocol for labeling a tetrazine-modified protein. The specific concentrations and reaction times will need to be optimized for the particular biomolecule.
Protocol:
-
Prepare the tetrazine-modified protein in an appropriate reaction buffer (e.g., PBS, pH 7.0-7.5).
-
Add the Cy5-PEG3-TCO stock solution to the protein solution. The final concentration of the organic solvent (DMF/DMSO) should ideally be kept below 10% (v/v) to avoid protein precipitation.
-
Incubate the reaction mixture at the desired temperature with gentle mixing.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purify the labeled protein from the excess, unreacted dye using methods such as gel filtration or dialysis.
Section 7: Visualizing Safe Handling Workflow
The following diagram illustrates the key stages of a safe handling workflow for Cy5-PEG3-TCO.
Caption: A logical workflow for the safe handling of Cy5-PEG3-TCO.
This guide provides a framework for the safe and effective use of Cy5-PEG3-TCO in a research setting. Adherence to these guidelines is essential for protecting laboratory personnel and ensuring the generation of high-quality, reproducible scientific data. Always consult the most up-to-date Safety Data Sheet and relevant institutional safety protocols before beginning any new experimental procedure.
References
An In-Depth Technical Guide to Pretargeted Imaging with Trans-Cyclooctene (TCO)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and quantitative data associated with pretargeted imaging utilizing the bioorthogonal reaction between trans-cyclooctene (TCO) and tetrazine.
Core Principles of TCO-Based Pretargeted Imaging
Pretargeted imaging is a multi-step strategy designed to enhance the contrast and reduce the radiation dose associated with traditional radioimmunotherapy and imaging.[1][2] This approach temporally separates the targeting of a biological molecule from the delivery of the imaging agent.[3] The most successful implementation of this strategy relies on the inverse electron demand Diels-Alder (IEDDA) reaction, a bioorthogonal "click" chemistry reaction between a trans-cyclooctene (TCO) moiety and a tetrazine (Tz) derivative.[4][5]
The core principle involves a two-step process:
-
Pretargeting Step: A targeting molecule, typically a monoclonal antibody (mAb) modified with TCO, is administered to the subject. This TCO-conjugated antibody circulates and accumulates at the target site (e.g., a tumor expressing a specific antigen). A crucial waiting period allows for the unbound antibody to clear from the bloodstream and non-target tissues, minimizing background signal. The in vivo stability of the TCO tag is critical for the success of this step.
-
Imaging Step: A small, radiolabeled tetrazine molecule is administered. This imaging probe rapidly distributes throughout the body and undergoes a highly specific and rapid IEDDA reaction with the TCO-modified antibody localized at the target site. The unreacted tetrazine probe is quickly cleared from the body through renal excretion due to its small size and hydrophilic nature. This rapid clearance of background radioactivity leads to high-contrast images of the target tissue.
The primary advantage of this methodology is the uncoupling of the slow pharmacokinetics of the antibody from the short half-life of many clinically relevant radioisotopes (e.g., Fluorine-18). This allows for the use of short-lived radionuclides for imaging large, slow-clearing molecules like antibodies, significantly reducing the radiation dose to the patient compared to directly labeled antibodies.
Quantitative Data in TCO-Based Pretargeted Imaging
The efficacy of TCO-based pretargeted imaging is dependent on several quantitative parameters, including the kinetics of the TCO-tetrazine ligation, the biodistribution of the components, and the resulting imaging contrast.
Reaction Kinetics
The IEDDA reaction between TCO and tetrazine is characterized by exceptionally fast second-order rate constants (k₂), which are crucial for efficient in vivo ligation at low concentrations.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| TCO-Antibody | ¹⁷⁷Lu-Tz | 2.7 x 10⁵ | |
| TCO-PeptoBrush | Lipophilic Tetrazine | >25,000 (per TCO unit) | |
| TCO | 18F-labeled Tetrazine | >50,000 |
Biodistribution Data
The biodistribution of the radiolabeled tetrazine is a key indicator of the success of the pretargeting strategy. High tumor uptake (%ID/g) with low accumulation in non-target organs is desirable.
| Radiotracer | Targeting Agent | Tumor Model | Time Post-Injection | Tumor (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) | Reference |
| ¹¹¹In-tetrazine | CC49-TCO | LS174T Colon Cancer | 3 h | 4.2 | - | - | - | |
| ¹⁷⁷Lu-DOTA-PEG₇-Tz | huA33-TCO | Colorectal Carcinoma | 24 h | 21.2 ± 2.9 | - | - | - | |
| 18F-Tz-PEG₁₁-Al[¹⁸F]-NOTA | 5B1-TCO | BxPC3 Pancreatic Cancer | 4 h | 6.4 | - | - | - | |
| ⁸⁹Zr-DFO-PEG₅-Tz | U36-TCO | HNSCC | 72 h | 1.5 ± 0.2 | - | - | - | |
| ⁹⁹mTc-HYNIC-tetrazine | TCO-BP (pretargeted) | Balb/c Mice (bone) | 6 h | 2.5 ± 0.5 (knee) | 0.1 ± 0.0 | 0.3 ± 0.1 | 0.8 ± 0.1 | |
| ¹¹¹In-DOTA-Tz | THIOMAB-TCO | SK-BR-3 Breast Cancer | 24 h | 1.02 | 0.5 | 0.8 | 1.0 |
Tumor-to-Background Ratios
A high tumor-to-background ratio is the ultimate goal of pretargeted imaging, as it directly correlates with image quality and diagnostic accuracy.
| Imaging System | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Reference |
| ¹¹¹In-SPECT (CC49-TCO) | 13.1 | - | |
| ⁸⁹Zr-PET (U36-TCO) | 23.49 ± 6.22 | - | |
| ¹⁷⁷Lu-PRIT (CC49-TCO with clearing agent) | - | 254 | |
| 18F-PET (Cetuximab-TCO) | - | 2.64 (Tumor/Liver) |
Experimental Protocols
This section provides detailed methodologies for the key experiments in TCO-based pretargeted imaging.
Antibody-TCO Conjugation (via NHS Ester)
This protocol describes the conjugation of a TCO moiety to a monoclonal antibody using an N-Hydroxysuccinimide (NHS) ester functionalized TCO.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-PEGn-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Bicarbonate buffer (0.1 M, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns (e.g., Zeba Spin Desalting Columns, 40K MWCO)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), purify the antibody using a spin desalting column, exchanging the buffer to bicarbonate buffer (0.1 M, pH 8.5).
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
TCO-NHS Ester Solution Preparation:
-
Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the TCO-conjugated antibody using a spin desalting column to remove unreacted TCO-NHS ester and quenching reagent.
-
-
Characterization:
-
Determine the degree of labeling (DOL), i.e., the number of TCO molecules per antibody, using MALDI-TOF mass spectrometry.
-
Radiolabeling of DOTA-Tetrazine with Lutetium-177
This protocol outlines the radiolabeling of a DOTA-functionalized tetrazine with ¹⁷⁷Lu.
Materials:
-
DOTA-PEGn-Tetrazine
-
¹⁷⁷LuCl₃ in HCl
-
Ammonium acetate buffer (0.2 M, pH 5.5)
-
Metal-free water and vials
-
Heating block
-
Radio-TLC system for quality control
Procedure:
-
Reaction Setup:
-
In a metal-free microcentrifuge tube, add a specific amount of DOTA-PEGn-Tetrazine (e.g., 1 µg in 10 µL of water).
-
Add 80 µL of ammonium acetate buffer.
-
-
Radiolabeling:
-
Add the ¹⁷⁷LuCl₃ solution (e.g., 5-10 µL, corresponding to the desired activity) to the tetrazine solution.
-
Gently mix the solution.
-
Incubate the reaction mixture at 85-95°C for 30 minutes.
-
-
Quality Control:
-
After incubation, cool the reaction mixture to room temperature.
-
Determine the radiochemical purity (RCP) using a radio-TLC system with a suitable mobile phase (e.g., 50 mM DTPA).
-
-
Purification (if necessary):
-
If the RCP is below 95%, purify the radiolabeled tetrazine using a C18 Sep-Pak cartridge.
-
In Vivo Pretargeted Imaging in a Murine Xenograft Model
This protocol describes a typical in vivo pretargeted imaging experiment in mice bearing subcutaneous tumors.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenografts)
-
TCO-conjugated antibody
-
Radiolabeled tetrazine
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
Imaging system (e.g., PET/CT or SPECT/CT scanner)
Procedure:
-
Pretargeting Step:
-
Administer a defined dose of the TCO-conjugated antibody (e.g., 100 µg) to the tumor-bearing mice via intravenous (tail vein) injection.
-
-
Accumulation and Clearance Period:
-
Allow the TCO-antibody to accumulate at the tumor site and clear from circulation. This "pretargeting interval" is typically 24 to 72 hours, depending on the antibody's pharmacokinetics.
-
-
Imaging Step:
-
Administer a specific activity of the radiolabeled tetrazine (e.g., 5-10 MBq) to the mice via intravenous injection.
-
-
Image Acquisition:
-
At various time points post-injection of the radiolabeled tetrazine (e.g., 1, 4, 24 hours), anesthetize the mice and acquire images using the appropriate imaging modality.
-
-
Biodistribution Analysis (Optional):
-
After the final imaging session, euthanize the mice.
-
Collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations of Workflows and Principles
General Workflow of TCO-Based Pretargeted Imaging
Caption: Overview of the three main stages in a typical TCO-based pretargeted imaging experiment.
Antibody-TCO Conjugation Workflow
Caption: Step-by-step process for conjugating TCO to an antibody using NHS ester chemistry.
Tetrazine Radiolabeling Workflow
Caption: A typical workflow for the radiolabeling of a DOTA-functionalized tetrazine probe.
Logical Relationship in Pretargeted Imaging
Caption: The interplay between the key components that leads to a high-contrast image in pretargeted imaging.
References
- 1. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Head-to-Head Comparison of the in Vivo Performance of Highly Reactive and Polar 18F-Labeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
The TCO-Tetrazine Bioorthogonal Ligation: A Technical Guide to Cy5-PEG3-TCO in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Cy5-PEG3-TCO in cancer cell research. It details the underlying bioorthogonal chemistry, key applications, experimental protocols, and relevant quantitative data to facilitate the integration of this powerful tool into research and development workflows.
Executive Summary
The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine (Tz) has emerged as a cornerstone of bioorthogonal chemistry, offering exceptionally fast reaction kinetics without the need for catalysts. This "click chemistry" has paved the way for innovative approaches in cancer cell research. Cy5-PEG3-TCO is a fluorescent probe that leverages this reaction. It comprises a Cy5 fluorophore for detection, a PEG3 linker to enhance solubility and reduce steric hindrance, and a TCO moiety for highly specific covalent ligation to tetrazine-modified molecules. This guide will explore its utility in pre-targeted imaging, metabolic cell labeling, and drug delivery systems.
Core Technology: The TCO-Tetrazine Ligation
The reaction between a TCO moiety and a tetrazine is a [4+2] cycloaddition that is characterized by its remarkable speed and specificity in biological environments.[1][2] The high ring strain of the trans-cyclooctene makes it a highly reactive dienophile, while the electron-deficient tetrazine acts as the diene. The reaction is irreversible, proceeding rapidly under physiological conditions and forming a stable covalent bond with the release of nitrogen gas as the only byproduct.[2] This bioorthogonality ensures that the reactants do not cross-react with native biological functional groups, making it an ideal tool for in vivo and in vitro applications.[1][2]
Key Applications in Cancer Cell Research
Pre-targeted Imaging
Pre-targeted imaging is a two-step approach that significantly enhances the signal-to-background ratio in tumor imaging. First, a tumor-targeting molecule, such as a monoclonal antibody (mAb) conjugated with TCO, is administered. This mAb-TCO conjugate is allowed to accumulate at the tumor site and clear from circulation. In the second step, a smaller, rapidly clearing molecule, such as Cy5-PEG3-TCO, is administered. The TCO and tetrazine moieties then undergo a rapid in vivo click reaction at the tumor surface, leading to a high concentration of the fluorescent signal at the target site.
Metabolic Glycoengineering
Metabolic glycoengineering allows for the introduction of artificial chemical reporters onto the surface of cancer cells. Cells are cultured with a modified monosaccharide that contains a tetrazine group. This sugar is metabolized and incorporated into the cell surface glycans. The tetrazine-displaying cells can then be specifically labeled with Cy5-PEG3-TCO for visualization by fluorescence microscopy or flow cytometry. This technique enables the study of glycan dynamics and the specific targeting of cancer cells.
"Click-to-Release" Drug Delivery
The TCO-tetrazine ligation can also be engineered for controlled drug release. In this "click-to-release" strategy, a drug is attached to a TCO linker in a way that renders it inactive. The IEDDA reaction with a tetrazine-bearing molecule triggers a conformational change in the TCO linker, leading to the release of the active drug at the desired site. This approach offers precise spatial and temporal control over drug activation, minimizing off-target toxicity.
Quantitative Data
A summary of key quantitative data for Cy5-PEG3-TCO and the TCO-tetrazine ligation is presented below.
Table 1: Physicochemical and Kinetic Properties
| Parameter | Value | Reference(s) |
| Cy5 Fluorophore | ||
| Excitation Maximum | ~649 nm | |
| Emission Maximum | ~666-667 nm | |
| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | |
| Quantum Yield | ~0.2 - 0.27 | |
| TCO-Tetrazine Ligation | ||
| Second-Order Rate Constant (k₂) | 1 - 1 x 10⁶ M⁻¹s⁻¹ | |
| Reaction Conditions | PBS buffer, pH 6-9, room temperature |
Table 2: Representative In Vivo Biodistribution Data for Pre-targeted Imaging
| Radiotracer | Tumor Uptake (%ID/g) | Time Point | Tumor Model | Reference |
| ¹⁸F-labeled tetrazine | ~6.4 | 4 h | BxPC3 pancreatic cancer xenografts | |
| ¹¹¹In-labeled-DOTA-tetrazine | ~4.2 | 3 h | Colon cancer xenografts | |
| ¹⁷⁷Lu-tetrazine | ~7.45 | 3 h | LS174T tumor xenografts |
%ID/g = percentage of injected dose per gram of tissue
Experimental Protocols
Protocol for Antibody-TCO Conjugation
This protocol describes the conjugation of a TCO-NHS ester to a monoclonal antibody.
-
Antibody Preparation: Dissolve the antibody in phosphate-buffered saline (PBS), pH 7.4. If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS. The final antibody concentration should be in the range of 1-10 mg/mL.
-
TCO-NHS Ester Preparation: Dissolve the TCO-PEG-NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10-20 mM immediately before use.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The reaction can be performed at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: Remove the unreacted TCO-NHS ester and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and using the known molar extinction coefficient of the TCO moiety, or by mass spectrometry.
Protocol for Metabolic Labeling of Cancer Cells with Tetrazine
This protocol outlines the metabolic incorporation of a tetrazine-modified sugar into the cell surface glycans of cancer cells.
-
Cell Culture: Culture cancer cells in their appropriate growth medium to ~70-80% confluency.
-
Metabolic Labeling: Add the tetrazine-modified sugar (e.g., Ac₄ManNTz) to the cell culture medium at a final concentration of 25-50 µM. Incubate the cells for 48-72 hours to allow for metabolic incorporation.
-
Cell Harvest and Washing: Gently harvest the cells and wash them three times with cold PBS to remove any unincorporated sugar.
-
Labeling with Cy5-PEG3-TCO: Resuspend the cells in fresh medium or PBS containing Cy5-PEG3-TCO at a concentration of 5-10 µM. Incubate for 30-60 minutes at 37°C.
-
Washing and Analysis: Wash the cells three times with cold PBS to remove excess Cy5-PEG3-TCO. The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.
Protocol for In Vitro "Click-to-Release" of a Caged Molecule
This protocol provides a general workflow for the tetrazine-triggered release of a molecule from a TCO-caged conjugate.
-
Preparation of Reactants: Prepare a solution of the TCO-caged molecule of interest in a suitable buffer (e.g., PBS). Prepare a separate solution of a tetrazine derivative in the same buffer.
-
Initiation of Release: Mix the TCO-caged molecule and the tetrazine solution at the desired molar ratio. The reaction progress can be monitored over time.
-
Analysis of Release: The release of the active molecule can be quantified using various analytical techniques, such as HPLC, mass spectrometry, or by measuring a functional output of the released molecule (e.g., enzymatic activity or fluorescence).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Pre-targeted imaging workflow.
Caption: Metabolic glycoengineering and labeling workflow.
Caption: "Click-to-release" mechanism for drug activation.
References
Methodological & Application
Application Notes and Protocols for Cell Surface Labeling with Cy5-PEG3-TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of cell surface biomolecules in their native environment is fundamental to advancing our understanding of cellular function, signaling, and the development of targeted therapeutics. Bioorthogonal chemistry provides a robust toolkit for achieving this, enabling the covalent attachment of probes to biomolecules in living systems with minimal interference to cellular processes.[1] Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO).[2][3] This reaction is prized for its exceptionally rapid kinetics, high specificity, and biocompatibility, proceeding efficiently at low concentrations without the need for cytotoxic copper catalysts.[2][4]
Cy5-PEG3-TCO is a fluorescent probe engineered for this two-step labeling paradigm. It incorporates the bright, far-red Cy5 fluorophore, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a highly reactive TCO moiety. The Cy5 dye is well-suited for biological imaging due to its excitation and emission maxima in the red spectrum (~650/670 nm), which minimizes background autofluorescence from cells and tissues. The PEG3 spacer enhances the probe's water solubility and provides a flexible linker that minimizes steric hindrance during the labeling reaction.
These notes provide detailed protocols for utilizing Cy5-PEG3-TCO for the fluorescent labeling of cell surfaces, primarily for analysis by fluorescence microscopy and flow cytometry. The typical workflow involves the introduction of a tetrazine handle onto the cell surface, followed by the specific and covalent "click" reaction with Cy5-PEG3-TCO.
Principle of the Method
The cell surface labeling strategy with Cy5-PEG3-TCO is a two-step process:
-
Introduction of a Tetrazine Handle: A tetrazine reactive group is first introduced onto the cell surface. This is often achieved through metabolic glycoengineering, where cells are cultured with a tetrazine-modified monosaccharide. This sugar is metabolized by the cell and incorporated into cell surface glycans, effectively displaying the tetrazine handle. Alternatively, proteins or antibodies bearing tetrazine modifications can be used to target specific cell surface markers.
-
Bioorthogonal "Click" Reaction: The tetrazine-functionalized cells are then treated with Cy5-PEG3-TCO. The TCO group on the dye reacts specifically and rapidly with the tetrazine handle on the cell surface via an iEDDA reaction. This results in the stable, covalent attachment of the Cy5 fluorophore to the cell surface, enabling visualization and quantification.
Data Presentation
Chemical Properties of Cy5-PEG3-TCO
| Property | Value |
| Fluorophore | Cyanine 5 (Cy5) |
| Excitation Max (λex) | ~650 nm |
| Emission Max (λem) | ~670 nm |
| Reactive Group | trans-cyclooctene (TCO) |
| Spacer | 3-unit Polyethylene Glycol (PEG3) |
| Solubility | Good in DMSO, DMF; low in water |
TCO-Tetrazine Reaction Kinetics
The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions currently available.
| Reaction | Second-Order Rate Constant (k₂) |
|---|
| TCO-Tetrazine Ligation | 10³ to 10⁷ M⁻¹s⁻¹ |
This rapid kinetic rate allows for efficient labeling at low micromolar to nanomolar concentrations, which is crucial for minimizing potential toxicity and off-target effects in live-cell applications.
Recommended Starting Concentrations for Labeling
The optimal concentrations for cell labeling can vary depending on the cell type, the density of the tetrazine handle, and the specific experimental setup. It is highly recommended to perform a titration to determine the optimal concentration for your system.
| Application | Cy5-PEG3-TCO Concentration | Incubation Time |
|---|---|---|
| Fluorescence Microscopy | 5-20 µM | 15-60 min |
| Flow Cytometry | 1-10 µM | 15-30 min |
Experimental Protocols
Protocol 1: General Two-Step Cell Surface Labeling for Fluorescence Microscopy
This protocol provides a general guideline for the labeling of live cells following the introduction of a tetrazine handle via methods such as metabolic glycoengineering.
Materials:
-
Cells with tetrazine-functionalized surfaces
-
Cy5-PEG3-TCO
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium or imaging buffer
-
Fluorescence microscope with appropriate filters for Cy5
Procedure:
-
Prepare Cy5-PEG3-TCO Stock Solution:
-
Prepare a 1 mM stock solution of Cy5-PEG3-TCO in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Adherent Cells: Culture cells on coverslips or in imaging-compatible plates. Gently aspirate the culture medium and wash the cells twice with warm PBS (pH 7.4).
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes), remove the supernatant, and wash twice by resuspending in warm PBS.
-
-
Labeling Reaction:
-
Dilute the 1 mM Cy5-PEG3-TCO stock solution in culture medium or PBS to a final working concentration of 5-20 µM. The optimal concentration should be determined empirically.
-
Add the Cy5-PEG3-TCO labeling solution to the washed cells.
-
Incubate for 15-60 minutes at 37°C, protected from light. The reaction is typically rapid due to the fast kinetics of the TCO-tetrazine ligation.
-
-
Final Washes:
-
Remove the labeling solution.
-
Wash the cells three to five times with warm PBS to remove any unreacted Cy5-PEG3-TCO probe. A 5-minute incubation for each wash can help reduce background fluorescence.
-
-
Imaging:
-
Live-Cell Imaging: Add fresh, pre-warmed culture medium or imaging buffer to the cells and proceed to imaging on a fluorescence microscope using the appropriate laser and filter set for Cy5 (Excitation/Emission ~650/670 nm).
-
Fixed-Cell Imaging: If desired, cells can be fixed with 4% paraformaldehyde (PFA) for 15 minutes at room temperature after the final wash. Following fixation, wash twice with PBS. Permeabilization and counterstaining (e.g., with DAPI) can be performed before mounting and imaging.
-
Protocol 2: Staining of TCO-Labeled Cells for Flow Cytometry
This protocol details the fluorescent labeling of cells that have been surface-labeled with a TCO moiety for analysis by flow cytometry.
Materials:
-
Cells expressing a TCO-modified molecule on their surface
-
Cy5-PEG8-Tetrazine (Note: This protocol is adapted for a tetrazine-dye with a TCO-cell, the reverse of Protocol 1, but the general steps are applicable for Cy5-PEG3-TCO with a tetrazine-cell)
-
Anhydrous DMSO
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the TCO-labeled cells and wash them once with ice-cold FACS buffer.
-
Resuspend the cells in FACS buffer to a concentration of 1x10⁶ cells/mL.
-
-
Prepare Cy5-PEG3-TCO Staining Solution:
-
Prepare a 1 mM stock solution of Cy5-PEG3-TCO in anhydrous DMSO.
-
Dilute the stock solution in FACS buffer to the desired final staining concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.
-
-
Staining:
-
Add the diluted Cy5-PEG3-TCO staining solution to the cell suspension.
-
Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Washing:
-
Wash the cells two to three times with ice-cold FACS buffer to remove any unreacted probe.
-
-
Analysis:
-
Resuspend the final cell pellet in FACS buffer and analyze on a flow cytometer using the appropriate laser and filter set for Cy5 (e.g., 640 nm excitation and a 670/30 nm bandpass filter).
-
Controls for Flow Cytometry:
-
Unlabeled Cells + Cy5-PEG3-TCO: To assess non-specific binding of the TCO probe.
-
Tetrazine-labeled Cells (no TCO probe): To determine the background fluorescence of the modified cells.
-
Unlabeled Cells (no modification, no probe): To determine the autofluorescence of the cells.
Visualizations
Caption: Experimental workflow for cell surface labeling.
Caption: The TCO-Tetrazine bioorthogonal cycloaddition reaction.
References
Application Notes and Protocols for Antibody Conjugation with Cy5-PEG3-TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of antibodies with Cy5-PEG3-TCO, a near-infrared fluorescent dye coupled to a trans-cyclooctene (TCO) moiety via a polyethylene glycol (PEG) spacer. This protocol leverages the principles of bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) between a TCO group and a tetrazine (Tz) moiety.[1][2][3][4] This reaction is exceptionally fast, highly specific, and occurs under mild, biocompatible conditions, making it ideal for labeling sensitive biological molecules like antibodies without the need for a copper catalyst.[1]
The resulting Cy5-conjugated antibodies are valuable tools for a wide range of applications, including flow cytometry, immunofluorescence, in vivo imaging, and the development of antibody-drug conjugates (ADCs). The PEG spacer enhances the solubility and reduces potential steric hindrance of the conjugate.
Principle of TCO-Tetrazine Ligation
The core of this conjugation strategy is the IEDDA reaction, a rapid and highly selective "click chemistry" reaction between a tetrazine and a trans-cyclooctene. In this protocol, the antibody is first functionalized with a tetrazine group, typically by reacting its primary amines (e.g., on lysine residues) with a tetrazine-NHS ester. The tetrazine-modified antibody is then reacted with Cy5-PEG3-TCO. The TCO group on the dye readily and specifically reacts with the tetrazine on the antibody to form a stable covalent bond. This bioorthogonal nature ensures that the reaction proceeds efficiently in complex biological mixtures with minimal side reactions.
Key Features of TCO-Tetrazine Conjugation:
-
Ultrafast Reaction Kinetics: Enables rapid and efficient labeling even at low concentrations.
-
High Specificity and Bioorthogonality: The reaction is highly selective for the TCO and tetrazine pairing, minimizing off-target reactions with other functional groups found in biological systems.
-
Biocompatibility: The reaction proceeds under mild physiological conditions (pH 6-9, room temperature) and does not require cytotoxic copper catalysts.
-
Stability: The resulting conjugate is highly stable.
Experimental Workflow
Caption: Experimental workflow for antibody conjugation with Cy5-PEG3-TCO.
Materials and Reagents
| Reagent | Supplier (Example) | Purpose |
| Antibody of interest | N/A | To be conjugated |
| Tetrazine-PEG4-NHS Ester | BroadPharm | For modifying the antibody with a tetrazine moiety |
| Cy5-PEG3-TCO | N/A | The fluorescent label to be conjugated to the antibody |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | To dissolve the Tetrazine-NHS ester and Cy5-PEG3-TCO |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher | Reaction buffer and for antibody storage |
| Sodium Bicarbonate Buffer (1M, pH 8.3) | N/A | To adjust the pH of the antibody solution for the NHS ester reaction |
| Zeba™ Spin Desalting Columns (40K MWCO) | Thermo Fisher | For buffer exchange and purification of the antibody and the final conjugate |
| Bovine Serum Albumin (BSA) | N/A | For blocking in functional validation assays |
| UV-Vis Spectrophotometer | N/A | For determining the concentration and Degree of Labeling of the conjugate |
Experimental Protocols
Step 1: Antibody Preparation
-
Purification: The antibody should be purified and free of any amine-containing substances like Tris or glycine, as these will compete with the antibody for reaction with the NHS ester. If the antibody solution contains these, it must be dialyzed against PBS. Similarly, proteins like BSA used for stabilization should be removed.
-
Buffer Exchange: Perform a buffer exchange into a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) using a desalting column or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency. The conjugation efficiency is significantly reduced if the protein concentration is less than 2 mg/mL.
-
Quantification: Measure the absorbance of the antibody solution at 280 nm to determine the precise concentration.
Step 2: Antibody Modification with Tetrazine-NHS Ester
-
Reagent Preparation: Immediately before use, dissolve the Tetrazine-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Molar Ratio Calculation: Determine the volume of the Tetrazine-NHS ester solution to add to the antibody solution. A molar excess of the NHS ester to the antibody is required. A good starting point is a 10- to 20-fold molar excess.
-
Reaction: Add the calculated volume of the dissolved Tetrazine-NHS ester to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Removal of Excess Reagent: Remove the unreacted Tetrazine-NHS ester by using a desalting column, dialyzing against PBS pH 7.4.
Step 3: Conjugation of Tetrazine-Modified Antibody with Cy5-PEG3-TCO
-
Reagent Preparation: Dissolve the Cy5-PEG3-TCO in anhydrous DMSO to a concentration of 1-10 mM.
-
Molar Ratio: A 1.5- to 3-fold molar excess of Cy5-PEG3-TCO over the tetrazine-modified antibody is recommended as a starting point.
-
Conjugation Reaction: Add the Cy5-PEG3-TCO solution to the tetrazine-modified antibody solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Quenching (Optional): The reaction is typically very efficient, but if desired, any unreacted TCO can be quenched by adding a small molecule tetrazine.
Step 4: Purification of the Antibody-Cy5 Conjugate
-
Purification Method: Purify the antibody-Cy5 conjugate from unreacted Cy5-PEG3-TCO using a desalting column (e.g., Sephadex G-25) or size-exclusion chromatography.
-
Fraction Collection: Collect the fractions containing the purified conjugate. The labeled antibody will be in the first colored fractions to elute.
Characterization of the Conjugate
Degree of Labeling (DOL) Calculation
The DOL, also known as the Degree of Substitution (DOS), is the average number of dye molecules conjugated to each antibody molecule. An optimal DOL is typically between 2 and 10 for most antibodies.
-
Spectrophotometric Measurement: Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~650 nm (for Cy5).
-
Calculations:
-
Correction Factor (CF): The absorbance of the dye at 280 nm needs to be accounted for. The CF for Cy5 is approximately 0.05.
-
Concentration of Antibody (M): [Antibody] = (A280 - (A650 * CF)) / ε_antibody where ε_antibody is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).
-
Concentration of Dye (M): [Dye] = A650 / ε_dye where ε_dye is the molar extinction coefficient of Cy5 at ~650 nm (approximately 250,000 M⁻¹cm⁻¹).
-
DOL: DOL = [Dye] / [Antibody]
-
| Parameter | Value |
| Molar Extinction Coefficient of IgG at 280 nm | ~210,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Cy5 at 650 nm | ~250,000 M⁻¹cm⁻¹ |
| Correction Factor (CF) for Cy5 at 280 nm | ~0.05 |
| Optimal Degree of Labeling (DOL) | 2 - 10 |
Functional Validation
It is crucial to validate that the conjugation process has not compromised the antibody's binding affinity and specificity.
-
ELISA: Perform a direct or indirect ELISA to compare the binding of the conjugated antibody to its target antigen with that of the unconjugated antibody.
-
Flow Cytometry: If the antibody is intended for use in flow cytometry, stain target cells with both the conjugated and unconjugated (using a secondary labeled antibody) antibodies to compare their staining patterns and intensities.
-
Immunofluorescence Microscopy: Stain cells or tissue sections with the Cy5-conjugated antibody to confirm its ability to specifically bind to the target antigen in a spatial context.
Signaling Pathway Diagram (Example Application)
In an application such as targeted drug delivery, the Cy5-conjugated antibody might be used to visualize the binding and internalization of an antibody-drug conjugate (ADC) targeting a specific cell surface receptor, for instance, a receptor tyrosine kinase (RTK).
Caption: Example pathway for ADC internalization visualized with a Cy5-conjugated antibody.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL | - Inefficient antibody modification. - Insufficient molar excess of the dye. - Hydrolysis of NHS ester. | - Ensure the antibody buffer is free of primary amines. - Increase the molar excess of the Tetrazine-NHS ester and/or Cy5-PEG3-TCO. - Use freshly prepared NHS ester solution. |
| High DOL (Potential for Aggregation/Quenching) | - Excessive molar ratio of the labeling reagent. | - Reduce the molar excess of the Tetrazine-NHS ester. |
| Reduced Antibody Activity | - Conjugation at or near the antigen-binding site. - High DOL. | - Reduce the DOL. - Consider site-specific conjugation methods if random amine labeling is problematic. |
| Free Dye in Final Product | - Incomplete purification. | - Repeat the purification step or use a more stringent method like size-exclusion chromatography. |
Conclusion
The conjugation of antibodies with Cy5-PEG3-TCO via TCO-tetrazine ligation is a robust and efficient method for producing fluorescently labeled antibodies for a variety of research and development applications. By following this detailed protocol and paying close attention to antibody preparation, reaction conditions, and purification, researchers can generate high-quality conjugates with optimal performance. Subsequent functional validation is a critical step to ensure the integrity of the antibody's binding capabilities.
References
Application Notes and Protocols for Cy5-PEG3-TCO in Pre-targeted In Vivo Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Cy5-PEG3-TCO in a pre-targeted in vivo tumor imaging strategy in mouse models. This powerful technique leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) moiety.
In this two-step approach, a tumor-targeting molecule (e.g., a monoclonal antibody) conjugated to TCO is first administered. After allowing for accumulation at the tumor site and clearance of the unbound conjugate from circulation, a Cy5-labeled tetrazine is injected. The rapid and specific "click" reaction between the TCO on the targeting molecule and the Cy5-tetrazine enables high-contrast fluorescence imaging of the tumor. The PEG3 linker on the TCO moiety enhances solubility and pharmacokinetic properties.
Principle of the Method: Pre-targeted Tumor Imaging
The pre-targeted strategy overcomes the limitations of directly labeled antibodies, which often suffer from long circulation times, leading to high background signals and suboptimal imaging contrast. By separating the targeting and imaging steps, this method allows for the use of short-lived fluorescent probes like Cy5, which can be rapidly cleared from the body, resulting in improved signal-to-background ratios.
Core Applications
-
High-contrast in vivo tumor imaging: Visualize and monitor tumor growth and response to therapy in preclinical mouse models.
-
Antibody-drug conjugate (ADC) development: Track the localization and internalization of targeted therapies.
-
Pharmacokinetic and biodistribution studies: Evaluate the tumor-targeting efficiency of novel antibodies and other biomolecules.
Quantitative Data Summary
The following tables summarize representative quantitative data from pre-targeted in vivo imaging studies using the TCO-tetrazine ligation methodology.
| Parameter | Value | Time Point | Animal Model | Reference |
| Tumor Uptake | 4.2 %ID/g | 3 h p.i. | Colon cancer xenograft mice | [1] |
| Tumor-to-Muscle Ratio | 13.1 | 3 h p.i. | Colon cancer xenograft mice | [1] |
| Tumor Activity Concentration | Up to 6.4 %ID/g | 4 h p.i. | Pancreatic cancer xenografts | [2] |
| Tumor-to-Background Ratio | ~3 | 24 h p.i. | N/A | [3] |
p.i. = post-injection of the labeled tetrazine. %ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
Protocol 1: Conjugation of TCO-PEG3-NHS Ester to a Targeting Antibody
This protocol describes the conjugation of a TCO-PEG3-NHS ester to a primary amine on a targeting antibody.
Materials:
-
Targeting antibody (1-5 mg/mL in bicarbonate buffer, pH 8.3-8.5)
-
TCO-PEG3-NHS ester
-
Anhydrous DMSO or DMF
-
Spin desalting columns
-
PBS (pH 7.4)
Procedure:
-
Antibody Preparation: Exchange the antibody into a bicarbonate buffer (pH 8.3-8.5) to ensure primary amines are deprotonated and available for reaction. Adjust the antibody concentration to 1-5 mg/mL.[4]
-
TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEG3-NHS ester in a small amount of anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove the unreacted TCO-NHS ester by purifying the antibody conjugate using a spin desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL), which is the number of TCO molecules per antibody, using MALDI-TOF mass spectrometry or by reacting the conjugate with an excess of a fluorescently-labeled tetrazine and measuring the absorbance.
Protocol 2: Pre-targeted In Vivo Tumor Imaging in a Mouse Model
This protocol outlines the procedure for in vivo fluorescence imaging of a subcutaneous tumor model in mice using a TCO-conjugated antibody and a Cy5-labeled tetrazine.
Materials:
-
Tumor-bearing mice
-
TCO-conjugated antibody (from Protocol 1)
-
Cy5-labeled tetrazine
-
Sterile PBS (pH 7.4)
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system
Procedure:
-
Administration of TCO-Antibody: Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous (tail vein) injection. The typical dose is 1-5 mg/kg, but should be optimized for each antibody.
-
Accumulation and Clearance Period: Allow the TCO-antibody to accumulate at the tumor site and clear from circulation. This period is typically 24 to 72 hours, depending on the pharmacokinetics of the antibody.
-
Administration of Cy5-Tetrazine Probe: Dissolve the Cy5-labeled tetrazine probe in sterile PBS. Administer the probe via intravenous injection at a dose of 1-5 mg/kg.
-
In Vivo Fluorescence Imaging: Anesthetize the mice using isoflurane. Place the mouse in the in vivo imaging system. Acquire fluorescence images at various time points post-injection of the Cy5-tetrazine probe (e.g., 1, 4, 8, and 24 hours). Use appropriate excitation and emission filters for Cy5.
-
Image Analysis: Quantify the fluorescence intensity in the tumor and surrounding tissues to determine the signal-to-background ratio.
Visualizations
Caption: Experimental workflow for pre-targeted in vivo tumor imaging.
Caption: The bioorthogonal IEDDA reaction between TCO and tetrazine.
References
- 1. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 2. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonally activatable cyanine dye with torsion-induced disaggregation for in vivo tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Labeling Tetrazine-Modified Proteins with Cy5-PEG3-TCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of tetrazine-modified proteins with Cy5-PEG3-TCO via an inverse-electron demand Diels-Alder (iEDDA) cycloaddition. This bioorthogonal reaction is characterized by its extremely fast kinetics and high specificity, enabling efficient and selective labeling of proteins in complex biological mixtures.[1][2][3][4]
The Cy5-PEG3-TCO reagent consists of a Cy5 fluorophore for detection, a hydrophilic PEG3 linker to enhance solubility and reduce steric hindrance, and a trans-cyclooctene (TCO) moiety that reacts specifically with the tetrazine group on the modified protein.[5] This protocol is designed for optimal labeling efficiency and recovery of the final protein conjugate.
Mechanism of Action: Tetrazine-TCO Ligation
The labeling reaction is based on the inverse-electron demand Diels-Alder cycloaddition between a tetrazine (the diene) and a trans-cyclooctene (the dienophile). This reaction is exceptionally fast and proceeds without the need for a catalyst, making it ideal for biological applications. The reaction is irreversible and forms a stable dihydropyridazine bond, with the only byproduct being nitrogen gas.
Caption: Mechanism of Tetrazine-TCO Ligation.
Quantitative Data Summary
The efficiency of the labeling reaction and the quality of the final conjugate are critical for downstream applications. The following table summarizes key quantitative parameters. Note that optimal conditions may vary depending on the specific protein and should be empirically determined.
| Parameter | Recommended Range | Notes |
| Molar Ratio (Cy5-PEG3-TCO : Tetrazine-Protein) | 1.1:1 to 2.0:1 | A slight excess of the Cy5-PEG3-TCO reagent can drive the reaction to completion. |
| Reaction Time | 10 - 60 minutes at room temperature | The reaction is very fast. Progress can be monitored by the disappearance of the tetrazine's color. |
| Reaction pH | 6.0 - 9.0 | The reaction is robust across a range of pH values. |
| Degree of Labeling (DOL) | 2 - 4 | An optimal DOL maximizes fluorescence without causing self-quenching. |
| Protein Recovery | > 85% | Dependent on the purification method chosen. |
| Purity | > 95% | Removal of free dye is essential for accurate downstream analysis. |
Experimental Protocols
This section provides a detailed methodology for the labeling of tetrazine-modified proteins with Cy5-PEG3-TCO, including purification and characterization of the final conjugate.
Materials and Reagents
-
Tetrazine-modified protein
-
Cy5-PEG3-TCO
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification System: Size-Exclusion Chromatography (SEC) or spin desalting columns
-
Spectrophotometer
Experimental Workflow
Caption: Experimental workflow for labeling and characterization.
Step 1: Preparation of Reagents
-
Tetrazine-Modified Protein: Prepare the tetrazine-modified protein in an amine-free reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Cy5-PEG3-TCO Stock Solution: Immediately before use, dissolve the Cy5-PEG3-TCO in anhydrous DMSO or DMF to create a 10 mM stock solution.
Step 2: Labeling Reaction
-
Add the desired molar excess of the Cy5-PEG3-TCO stock solution to the tetrazine-modified protein solution. A 1.1 to 2.0-fold molar excess of Cy5-PEG3-TCO is a good starting point.
-
Gently mix the reaction solution and incubate at room temperature for 10-60 minutes, protected from light. The progress of the reaction can often be monitored visually by the disappearance of the characteristic reddish-purple color of the tetrazine.
Step 3: Purification of the Labeled Protein
It is crucial to remove the unreacted Cy5-PEG3-TCO to avoid high background fluorescence in downstream applications.
Method 1: Size-Exclusion Chromatography (SEC)
-
Equilibrate an appropriate SEC column (e.g., Sephadex G-25) with the desired storage buffer (e.g., PBS).
-
Load the reaction mixture onto the column.
-
Elute the protein with the storage buffer. The larger, labeled protein will elute first, followed by the smaller, unconjugated dye.
-
Collect the fractions containing the purified, labeled protein. The colored fractions corresponding to the labeled protein should be well-separated from the free dye.
Method 2: Spin Desalting Columns
-
Equilibrate a spin desalting column according to the manufacturer's instructions with the desired storage buffer.
-
Load the reaction mixture onto the column.
-
Centrifuge the column to elute the purified, labeled protein. The free dye will be retained in the column resin.
Step 4: Characterization of the Labeled Protein
Calculation of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 650 nm (A650, the absorbance maximum for Cy5) using a spectrophotometer.
-
Calculate the protein concentration:
-
Protein Conc. (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
Where:
-
CF is the correction factor for the absorbance of the dye at 280 nm (for Cy5, CF is typically ~0.05).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the dye concentration:
-
Dye Conc. (M) = A₆₅₀ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy5 at 650 nm (~250,000 M⁻¹cm⁻¹).
-
-
Calculate the DOL:
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
An optimal DOL for Cy5 is typically between 2 and 4 to maximize fluorescence without causing self-quenching.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal molar ratio of reactants. | Optimize the molar ratio of Cy5-PEG3-TCO to protein. |
| Inactive tetrazine or TCO reagent. | Use fresh reagents and store them properly. | |
| Protein Precipitation | Over-labeling increasing protein hydrophobicity. | Reduce the molar ratio of Cy5-PEG3-TCO to protein to achieve a lower DOL. |
| Free Dye Detected After Purification | Inefficient purification. | Repeat the purification step or use a higher-resolution method like SEC. |
| Column overload. | Ensure the sample volume and concentration are within the column's capacity. | |
| Low Fluorescence Signal | Labeling reaction failed. | Verify the presence of the tetrazine modification on the protein. |
| Over-labeling causing fluorescence quenching. | Calculate the DOL and aim for a lower ratio if it is too high (>8). |
References
- 1. broadpharm.com [broadpharm.com]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrazine ligation for chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Cy5-PEG3-TCO in Proximity Labeling Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proximity labeling (PL) coupled with mass spectrometry has emerged as a powerful technique for mapping protein-protein interactions and the composition of subcellular compartments in living cells. This method relies on a promiscuous labeling enzyme, fused to a protein of interest, which generates reactive species to covalently tag neighboring proteins. These tagged proteins are then enriched and identified by mass spectrometry.
Bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO), offers a highly specific and rapid method for labeling biomolecules in a biological context. This "click chemistry" reaction is characterized by its exceptionally fast kinetics and biocompatibility, proceeding efficiently at low concentrations without the need for a catalyst.
While biotin is the conventional tag for enrichment in proximity labeling mass spectrometry, fluorescent probes such as Cy5-PEG3-TCO serve as invaluable tools for validating and visualizing the labeling process. Cy5-PEG3-TCO is a derivative of the cyanine 5 (Cy5) fluorophore, featuring a TCO group for reaction with tetrazine-modified molecules and a polyethylene glycol (PEG) spacer to enhance solubility. This document provides detailed protocols for a bioorthogonal proximity labeling workflow, outlining the use of TCO-biotin for mass spectrometry-based identification and Cy5-PEG3-TCO for complementary fluorescence-based analysis.
Principle of TCO-Tetrazine Based Proximity Labeling
The workflow is a two-step process involving metabolic labeling followed by bioorthogonal ligation:
-
Metabolic Installation of a Tetrazine Handle: Cells are treated with an unnatural monosaccharide modified with a tetrazine group (e.g., Ac4ManNTz). This sugar is metabolized by the cell and incorporated into the glycans of cell surface proteins, effectively introducing a tetrazine "handle" on these proteins.
-
Bioorthogonal Labeling: The tetrazine-labeled cells are then incubated with a TCO-containing probe. For mass spectrometry analysis, a TCO-biotin conjugate is used to enable subsequent enrichment of labeled proteins. For fluorescence imaging and validation, Cy5-PEG3-TCO is used to attach a fluorescent dye to the target proteins.
Quantitative Data Summary
The efficiency of the TCO-tetrazine ligation is influenced by the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions. The following table summarizes key quantitative data for this bioorthogonal reaction.
| Parameter | Value | Conditions |
| Second-Order Rate Constant (k) | up to 30,000 M⁻¹s⁻¹ | Hydrogen-substituted tetrazines with TCO |
| ~1000 M⁻¹s⁻¹ | Methyl-substituted tetrazines with TCO | |
| > 800 M⁻¹s⁻¹ | General | |
| Reaction pH | 6 - 9 | PBS buffer |
| Reaction Temperature | Room Temperature or 4°C | Protein-protein conjugation |
| Reaction Time | 30 minutes - 2 hours | Protein-protein conjugation |
| < 5 minutes | Tet2-protein with TCO | |
| Stoichiometry (Tetrazine:TCO) | 1.05 - 1.5 : 1 | Molar equivalents for protein conjugation |
| 1:1 | Molar ratio for protein-protein conjugation | |
| Reactant Concentration | Nanomolar to micromolar | General |
Experimental Protocols
Protocol 1: Proximity Labeling for Mass Spectrometry using TCO-Biotin
This protocol describes the labeling of cell surface proteins with biotin for subsequent enrichment and mass spectrometry analysis.
Materials:
-
Cells of interest
-
Complete culture medium
-
Ac4ManNTz (N-tetrazinyl-acetylmannosamine)
-
TCO-PEG3-Biotin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., containing biotin)
-
Trypsin for on-bead digestion
-
Mass spectrometer
Procedure:
-
Metabolic Labeling: a. Plate cells and allow them to adhere overnight. b. Prepare a stock solution of Ac4ManNTz in sterile DMSO. c. Add Ac4ManNTz to the culture medium to a final concentration of 25-50 µM. Incubate for 2-3 days.
-
TCO-Biotin Labeling: a. Gently wash the cells twice with warm PBS. b. Prepare a solution of TCO-PEG3-Biotin in culture medium or PBS at a concentration of 0.25 mmol/L. c. Incubate the cells with the TCO-PEG3-Biotin solution for 30 minutes at 37°C.[1]
-
Cell Lysis and Protein Extraction: a. Wash the cells twice with cold PBS. b. Lyse the cells using an appropriate lysis buffer. c. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Enrichment of Biotinylated Proteins: a. Incubate the protein extract with streptavidin-conjugated magnetic beads to capture the biotinylated proteins. b. Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
On-Bead Digestion and Mass Spectrometry: a. Perform on-bead digestion of the captured proteins with trypsin. b. Elute the resulting peptides and prepare them for mass spectrometry analysis. c. Analyze the peptides by LC-MS/MS to identify the labeled proteins.
Protocol 2: Fluorescence Validation using Cy5-PEG3-TCO
This protocol is for the fluorescent labeling of cell surface proteins to visualize the results of the metabolic labeling step, often performed in parallel with the mass spectrometry workflow for validation.
Materials:
-
Cells cultured with Ac4ManNTz (from Protocol 1, step 1)
-
Cy5-PEG3-TCO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Formaldehyde or paraformaldehyde (for fixing)
-
DAPI (for nuclear counterstaining, optional)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: a. Use cells that have been metabolically labeled with Ac4ManNTz as described in Protocol 1. b. Gently wash the cells twice with warm PBS.
-
Cy5-PEG3-TCO Labeling: a. Prepare a stock solution of Cy5-PEG3-TCO in DMSO. b. Dilute the Cy5-PEG3-TCO stock solution in culture medium or PBS to a final concentration of 5-20 µM. c. Add the Cy5-PEG3-TCO solution to the washed cells and incubate for 30 minutes at 37°C, protected from light.
-
Washing and Imaging: a. Wash the cells twice with PBS to remove unreacted Cy5-PEG3-TCO. b. For live-cell imaging, add fresh medium and proceed to microscopy. c. For fixed-cell imaging, fix the cells (e.g., with 4% paraformaldehyde), perform optional counterstaining (e.g., with DAPI), and then image. d. Visualize the Cy5 fluorescence to confirm the successful labeling of cell surface proteins. Strong red fluorescence on the cell surface indicates successful incorporation of the tetrazine handle and subsequent ligation with Cy5-PEG3-TCO.[1]
Visualizations
Caption: Workflow for TCO-tetrazine based proximity labeling.
Caption: Labeling proteins proximal to a cell surface receptor.
References
Application Notes and Protocols for Preparing Stock Solutions of Cy5-PEG3-TCO in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of Cy5-PEG3-TCO in dimethyl sulfoxide (DMSO). Cy5-PEG3-TCO is a fluorescent probe containing a Cy5 dye, a polyethylene glycol (PEG) linker, and a trans-cyclooctene (TCO) moiety. This reagent is commonly used in bioorthogonal chemistry, specifically in strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) reactions with tetrazine-functionalized molecules for applications in cellular imaging, flow cytometry, and targeted drug delivery.
Proper preparation and storage of the stock solution are critical to ensure the integrity and reactivity of the Cy5-PEG3-TCO conjugate, particularly the strained TCO group, which is susceptible to isomerization.
Materials and Equipment
Reagents
-
Cy5-PEG3-TCO (Solid)
-
Anhydrous/Dry Dimethyl Sulfoxide (DMSO), ≥99.9%
Equipment
-
Microcentrifuge tubes
-
Pipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Microcentrifuge
-
Analytical balance
-
Fume hood
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Quantitative Data Summary
The following table summarizes the key quantitative information for Cy5-PEG3-TCO and its solution in DMSO.
| Property | Value |
| Cy5-PEG3-TCO | |
| Molecular Weight | 845.55 g/mol |
| Appearance | Purple to purplish-red solid |
| Excitation Maximum (λex) | ~647 nm |
| Emission Maximum (λem) | ~662 nm |
| Solubility in DMSO | 16.67 mg/mL (19.71 mM); may require sonication.[1] |
| Storage (Solid) | 4°C for short-term (sealed, away from moisture and light); -20°C for up to 3 years; -80°C for long-term. |
| Storage (DMSO Solution) | -20°C for up to 1 month; -80°C for up to 6 months (sealed, away from moisture and light, aliquoted to avoid freeze-thaw cycles).[1] |
| DMSO Properties | |
| Molecular Weight | 78.13 g/mol |
| Density | ~1.1 g/mL |
| Boiling Point | 189 °C |
| Hygroscopic | Yes |
Experimental Protocol: Preparing a 10 mM Stock Solution of Cy5-PEG3-TCO in DMSO
This protocol describes the preparation of a 10 mM stock solution of Cy5-PEG3-TCO in DMSO.
Pre-Preparation
-
Acclimate Reagents: Allow the vial of solid Cy5-PEG3-TCO and the bottle of anhydrous DMSO to equilibrate to room temperature before opening. This prevents condensation of moisture, which can affect the stability of the compound and the concentration of the solution.
-
Prepare Workspace: Work in a clean, dry area, preferably in a fume hood, to minimize exposure to DMSO and prevent contamination.
Weighing the Cy5-PEG3-TCO
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of Cy5-PEG3-TCO directly into the tared microcentrifuge tube. For example, to prepare 100 µL of a 10 mM solution, weigh out 0.846 mg of Cy5-PEG3-TCO.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.0001 L x 0.010 mol/L x 845.55 g/mol = 0.000846 g = 0.846 mg
-
Dissolving in DMSO
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed Cy5-PEG3-TCO. For the example above, add 100 µL of DMSO.
-
Close the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
Aliquoting and Storage
-
Centrifuge the tube briefly to collect the entire solution at the bottom.
-
To avoid repeated freeze-thaw cycles, which can degrade the TCO moiety, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in low-retention microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Protect the tubes from light by storing them in a light-blocking box or wrapping them in aluminum foil.
Safety Precautions
Cy5-PEG3-TCO
Based on the available Safety Data Sheet (SDS), Cy5-PEG3-TCO is not classified as a hazardous substance.[2] However, standard laboratory safety practices should always be followed.
Dimethyl Sulfoxide (DMSO)
DMSO is a combustible liquid and can cause skin and eye irritation.[3] It is readily absorbed through the skin and can carry dissolved substances with it. Therefore, it is crucial to handle DMSO with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses, and a lab coat.
-
Handling: Handle DMSO in a well-ventilated area, preferably a fume hood.
-
Storage: Store DMSO in a tightly sealed container in a cool, dry, and well-ventilated place away from heat and ignition sources.
-
Disposal: Dispose of DMSO and any solutions containing it according to local regulations for chemical waste.
Technical Considerations and Best Practices
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic. Use anhydrous DMSO from a freshly opened bottle or a properly stored bottle to prevent the introduction of water, which can affect the solubility and stability of Cy5-PEG3-TCO.
-
Stability of the TCO Group: The trans-cyclooctene (TCO) moiety is a strained alkene that can isomerize to its less reactive cis-cyclooctene (CCO) form. This isomerization can be catalyzed by factors such as exposure to thiols and prolonged storage. To minimize degradation:
-
Prepare stock solutions fresh when possible.
-
Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Protect the solution from light and store it at the recommended low temperatures.
-
-
Solution Clarity: Always ensure the solution is completely clear before use. If any precipitate is observed after thawing, gently warm the vial to room temperature and vortex or sonicate to redissolve the compound.
Diagrams
Caption: Workflow for preparing Cy5-PEG3-TCO stock solution.
References
Application Note: Calculating the Degree of Labeling for Cy5-PEG3-TCO Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise determination of the Degree of Labeling (DOL) is a critical quality control step in the development and application of fluorescently labeled biomolecules. The DOL, representing the average number of dye molecules conjugated to a single biomolecule, significantly influences the performance of the conjugate, including its fluorescence intensity, stability, and biological activity.[1] An optimal DOL ensures a strong signal without inducing issues such as fluorescence quenching or compromised functionality of the biomolecule.[2][3]
This application note provides a detailed protocol for calculating the DOL of biomolecules conjugated with Cyanine 5 (Cy5) through a polyethylene glycol (PEG) linker and a trans-cyclooctene (TCO) moiety (Cy5-PEG3-TCO). The method is based on a straightforward spectrophotometric analysis that is widely accessible in research laboratories.
Principle of DOL Calculation
The calculation of the DOL for a Cy5-PEG3-TCO conjugate relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance of the purified conjugate at two specific wavelengths, we can determine the concentrations of both the biomolecule and the Cy5 dye, and subsequently their molar ratio.
The key absorbance maxima are:
-
~280 nm: The wavelength at which proteins and other biomolecules containing aromatic amino acids (tryptophan and tyrosine) exhibit maximum absorbance.[1][4]
-
~650 nm: The maximum absorbance wavelength (λmax) for the Cy5 dye.
A critical aspect of the calculation is to correct for the absorbance of the Cy5 dye at 280 nm, which would otherwise lead to an overestimation of the biomolecule concentration. The absorbance contributions from the PEG3 linker and the TCO moiety at 280 nm and 650 nm are generally considered negligible in standard DOL calculations.
Key Parameters and Data
Accurate DOL calculation requires the following parameters. The values for Cy5 are provided in the table below. The molar extinction coefficient of the specific biomolecule must be known.
| Parameter | Symbol | Value for Cy5 |
| Molar Extinction Coefficient of Cy5 at ~650 nm | ε_dye_ | 250,000 M⁻¹cm⁻¹ |
| Correction Factor for Cy5 at 280 nm | CF₂₈₀ | 0.04 - 0.05 |
| Molar Extinction Coefficient of Biomolecule at 280 nm | ε_protein_ | Varies by biomolecule |
Table 1: Key Spectrophotometric Parameters for Cy5.
Experimental Protocol
This protocol outlines the steps for determining the DOL of a Cy5-PEG3-TCO conjugate after the labeling reaction and purification.
Purification of the Conjugate
It is imperative to remove all unconjugated Cy5-PEG3-TCO from the labeled biomolecule. The presence of free dye will lead to a significant overestimation of the DOL.
Recommended Purification Method: Size-Exclusion Chromatography (SEC)
-
Equilibrate a size-exclusion chromatography column (e.g., a desalting column) with the desired buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Apply the conjugation reaction mixture to the column.
-
Elute the conjugate with the equilibration buffer. The larger, labeled biomolecule will elute first, while the smaller, unconjugated dye will be retained and elute later.
-
Collect the colored fractions corresponding to the purified conjugate.
Spectrophotometric Measurement
-
Turn on the spectrophotometer and allow the lamp to warm up according to the manufacturer's instructions.
-
Set the spectrophotometer to measure absorbance at 280 nm and the absorbance maximum of Cy5 (~650 nm).
-
Use the purification buffer as a blank to zero the spectrophotometer.
-
Measure the absorbance of the purified conjugate solution at both 280 nm (A₂₈₀) and ~650 nm (A_max).
-
Note: If the absorbance reading at either wavelength is above 2.0, dilute the sample with a known volume of the purification buffer and re-measure. Remember to account for this dilution factor in the subsequent calculations.
-
Degree of Labeling (DOL) Calculation
The following equations are used to calculate the DOL:
Step 1: Calculate the molar concentration of the Cy5 dye.
[Dye] = A_max / (ε_dye_ × path length)
-
[Dye]: Molar concentration of Cy5 (M)
-
A_max: Absorbance of the conjugate at ~650 nm
-
ε_dye_: Molar extinction coefficient of Cy5 at ~650 nm (250,000 M⁻¹cm⁻¹)
-
path length: Cuvette path length (typically 1 cm)
Step 2: Calculate the corrected absorbance of the biomolecule at 280 nm.
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀)
-
Corrected A₂₈₀: Absorbance of the biomolecule at 280 nm, corrected for the dye's contribution.
-
A₂₈₀: Measured absorbance of the conjugate at 280 nm.
-
A_max: Measured absorbance of the conjugate at ~650 nm.
-
CF₂₈₀: Correction factor for Cy5 at 280 nm (~0.04-0.05).
Step 3: Calculate the molar concentration of the biomolecule.
[Biomolecule] = Corrected A₂₈₀ / (ε_protein_ × path length)
-
[Biomolecule]: Molar concentration of the biomolecule (M)
-
Corrected A₂₈₀: Corrected absorbance from Step 2.
-
ε_protein_: Molar extinction coefficient of the biomolecule at 280 nm (M⁻¹cm⁻¹).
-
path length: Cuvette path length (typically 1 cm).
Step 4: Calculate the Degree of Labeling (DOL).
DOL = [Dye] / [Biomolecule]
The DOL represents the average number of Cy5 molecules per biomolecule.
Example Calculation
Scenario: An antibody (IgG) with a molar extinction coefficient of 210,000 M⁻¹cm⁻¹ is labeled with Cy5-PEG3-TCO. The absorbance of the purified conjugate is measured in a 1 cm cuvette.
Measured Absorbance Values:
-
A₂₈₀ = 1.2
-
A_max (at 650 nm) = 0.6
Calculations:
-
[Dye]: 0.6 / (250,000 M⁻¹cm⁻¹ × 1 cm) = 2.4 x 10⁻⁶ M
-
Corrected A₂₈₀: 1.2 - (0.6 × 0.04) = 1.2 - 0.024 = 1.176
-
[Biomolecule]: 1.176 / (210,000 M⁻¹cm⁻¹ × 1 cm) = 5.6 x 10⁻⁶ M
-
DOL: (2.4 x 10⁻⁶ M) / (5.6 x 10⁻⁶ M) ≈ 4.3
Result: The Degree of Labeling for this Cy5-IgG conjugate is approximately 4.3.
Experimental Workflow and Signaling Pathways
The overall workflow for determining the DOL of a Cy5-PEG3-TCO conjugate is depicted in the following diagram.
Caption: Experimental workflow for the determination of the Degree of Labeling (DOL).
Considerations and Troubleshooting
-
Purity of the Conjugate: Incomplete removal of free dye is the most common source of error, leading to an artificially high DOL. Ensure the purification method is effective.
-
Accurate Extinction Coefficients: The accuracy of the DOL calculation is dependent on the use of correct molar extinction coefficients for both the biomolecule and the dye.
-
Buffer Absorbance: Always use the final purification buffer as the blank for spectrophotometric measurements to subtract any background absorbance.
-
Potential for TCO Absorbance: While generally considered negligible, the trans-cyclooctene (TCO) moiety may exhibit some absorbance at 280 nm. For highly accurate measurements, it is advisable to measure the absorbance of the unconjugated biomolecule and a TCO-linker standard at 280 nm to assess any potential interference.
-
Optimal DOL: The ideal DOL varies depending on the biomolecule and the intended application. Over-labeling can lead to fluorescence quenching and may affect the biological activity of the conjugate, while under-labeling results in a weak signal. The optimal DOL should be determined empirically for each specific application.
References
Application Notes and Protocols for Cy5-PEG3-TCO in Fluorescence Microscopy Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5-PEG3-TCO is a fluorescent labeling reagent that combines the far-red cyanine dye, Cy5, with a trans-cyclooctene (TCO) moiety through a polyethylene glycol (PEG) spacer. This reagent is a powerful tool for fluorescence microscopy, enabling the specific and efficient labeling of biomolecules in complex biological systems.[1][2] The technology leverages the principles of bioorthogonal chemistry, specifically the inverse-electron demand Diels-Alder (iEDDA) reaction between TCO and a tetrazine (Tz).[1][2][3] This "click chemistry" reaction is exceptionally fast, highly selective, and proceeds efficiently under mild, physiological conditions without the need for cytotoxic catalysts like copper.
The Cy5 fluorophore offers a strong signal in the far-red spectrum, which is advantageous for minimizing autofluorescence from biological samples. The PEG3 linker enhances the solubility of the molecule in aqueous environments and reduces steric hindrance during the conjugation process.
Principle of TCO-Tetrazine Ligation
The core of this technology is the bioorthogonal reaction between a TCO group and a tetrazine group. This reaction, a type of inverse-electron demand Diels-Alder cycloaddition, is characterized by its exceptionally fast kinetics and high specificity. The TCO group on the Cy5-PEG3-TCO molecule reacts with a tetrazine-modified target molecule to form a stable dihydropyridazine conjugate, releasing nitrogen gas as the only byproduct. This reaction is irreversible and can be monitored by the disappearance of the characteristic pink color of the tetrazine.
A notable feature of some tetrazine-dye conjugates is a degree of fluorescence quenching by the tetrazine moiety. This quenching is alleviated upon ligation with a TCO, resulting in a fluorogenic response with an increase in fluorescence intensity.
Key Features and Advantages:
-
Biocompatibility: The reaction does not require a cytotoxic copper catalyst, making it suitable for live-cell imaging and in vivo studies.
-
High Specificity: The TCO and tetrazine groups react selectively with each other, even in the presence of other reactive functional groups found in biological systems.
-
Rapid Kinetics: The reaction is extremely fast, allowing for efficient labeling even at low concentrations of reactants.
-
Mild Reaction Conditions: The ligation occurs efficiently in aqueous buffers at physiological pH and temperature.
-
Far-Red Fluorescence: The Cy5 dye minimizes background autofluorescence, leading to a higher signal-to-noise ratio in imaging experiments.
Applications
-
Fluorescence Microscopy: Specific labeling of proteins, nucleic acids, and other biomolecules for high-resolution imaging.
-
Live-Cell Imaging: Real-time tracking of dynamic cellular processes due to the biocompatible nature of the reaction.
-
Flow Cytometry: Quantification of labeled cells and biomolecules.
-
Drug Development: Used in the development of antibody-drug conjugates (ADCs) and for tracking drug molecules within cells.
Quantitative Data
Table 1: TCO-Tetrazine Ligation Reaction Kinetics and Properties
| Parameter | Value | Reference |
| Second-Order Rate Constant | 1 - 1x10^6 M⁻¹s⁻¹ | |
| Reaction pH Range | 6.0 - 9.0 | |
| Reaction Temperature | Room Temperature or 37°C | |
| Reaction Time | 30 minutes to 2 hours | |
| Molar Excess of TCO-NHS Ester for Protein Labeling | 20-fold | |
| Molar Ratio of Tetrazine to TCO-labeled Protein | 1.05 - 1.5 : 1 |
Table 2: Spectral Properties of Cy5
| Property | Wavelength (nm) | Reference |
| Excitation Maximum | 646 | |
| Emission Maximum | 662 |
Experimental Protocols
Protocol 1: Labeling of Proteins with a Tetrazine Moiety
This protocol describes the first step of introducing a tetrazine group onto a protein of interest, which can then be reacted with Cy5-PEG3-TCO.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Methyl-tetrazine-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column
Procedure:
-
Protein Preparation: If the protein buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into a non-amine-containing buffer like PBS using a desalting spin column. The protein concentration should ideally be 1-5 mg/mL.
-
Prepare Tetrazine-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the Methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 20-fold molar excess of the tetrazine-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.
-
Purification: Remove excess, unreacted tetrazine-NHS ester using a desalting spin column. The tetrazine-labeled protein is now ready for reaction with Cy5-PEG3-TCO.
Protocol 2: Labeling of Tetrazine-Modified Proteins with Cy5-PEG3-TCO
Materials:
-
Tetrazine-labeled protein (from Protocol 1)
-
Cy5-PEG3-TCO
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: Prepare the tetrazine-labeled protein in the desired reaction buffer. Dissolve the Cy5-PEG3-TCO in a compatible solvent (e.g., DMSO, water) to create a stock solution.
-
Ligation Reaction: Add the Cy5-PEG3-TCO solution to the tetrazine-labeled protein solution. A slight molar excess (1.05-1.5 equivalents) of the Cy5-PEG3-TCO is recommended.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C, protected from light. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
Purification (Optional): If necessary, remove any unreacted Cy5-PEG3-TCO using a desalting spin column. The Cy5-labeled protein is now ready for use in fluorescence microscopy.
Protocol 3: Live-Cell Imaging with a Pre-targeting Strategy
This protocol describes the labeling of cell surface proteins for live-cell imaging using a two-step pre-targeting approach.
Materials:
-
Cells expressing the target protein
-
TCO-labeled antibody specific for the target protein
-
Cy5-PEG3-TCO
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Pre-targeting: Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a concentration of 10-100 nM for 30-60 minutes at 37°C. This allows the antibody to bind to its target on the cell surface.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound antibody.
-
Ligation and Imaging: Prepare a staining solution of Cy5-PEG3-TCO in the imaging medium at a final concentration of 1-5 µM.
-
Image Acquisition: Add the staining solution to the cells and immediately begin imaging using a fluorescence microscope equipped with appropriate filters for Cy5. The fluorescent signal should develop rapidly as the ligation reaction occurs. Time-lapse imaging can be performed to monitor the labeling process in real-time.
Diagrams
Caption: Workflow for labeling a protein of interest with Cy5-PEG3-TCO.
Caption: Pre-targeting strategy for live-cell imaging.
References
Application Notes: High-Sensitivity Western Blot Detection with Cy5-PEG3-TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intersection of bioorthogonal click chemistry and Western blotting has paved the way for highly specific and sensitive protein detection. This application note details the use of Cy5-PEG3-TCO, a fluorescent probe, for the detection of tetrazine-modified proteins on a Western blot membrane. The core of this technique lies in the inverse-electron-demand Diels-Alder (iEDDA) reaction between the trans-cyclooctene (TCO) moiety of the probe and a tetrazine (Tz) group pre-conjugated to an antibody. This reaction is exceptionally fast, highly specific, and occurs under biocompatible conditions without the need for catalysts.[1][2][3]
The Cy5-PEG3-TCO probe offers several advantages for Western blot detection:
-
High Specificity: The TCO-tetrazine reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, leading to minimal off-target signal and a high signal-to-noise ratio.[1][3]
-
Enhanced Sensitivity: The brightness of the Cy5 fluorophore, coupled with the low background of fluorescent detection, allows for the detection of low-abundance proteins, often with sensitivity comparable to or exceeding traditional enhanced chemiluminescence (ECL) methods.
-
Quantitative Analysis: Fluorescent signals are stable over time and directly proportional to the amount of target protein, offering a wider linear dynamic range compared to the transient and enzyme-dependent signal of ECL. This makes the technique highly suitable for accurate protein quantification.
-
Multiplexing Capabilities: The use of spectrally distinct fluorescent probes allows for the simultaneous detection of multiple proteins on the same blot, streamlining workflows and enabling the analysis of complex biological pathways.
-
PEG Linker: The polyethylene glycol (PEG3) spacer enhances the solubility of the probe in aqueous buffers and minimizes steric hindrance, facilitating efficient binding to the tetrazine-tagged antibody.
Principle of Detection
The workflow involves a standard Western blot procedure, with a key modification in the detection step. Instead of using an enzyme-conjugated secondary antibody, a primary or secondary antibody that has been pre-labeled with a tetrazine moiety is used. Following incubation with this antibody, the membrane is treated with Cy5-PEG3-TCO. The TCO group on the probe rapidly and covalently "clicks" to the tetrazine on the antibody, resulting in the fluorescent labeling of the target protein band. The blot is then imaged using a fluorescent imaging system.
Data Presentation
The following table summarizes the comparative performance of the Cy5-PEG3-TCO click chemistry detection method against traditional Western blot detection techniques. The values presented are representative and can vary based on the specific protein, antibody, and experimental conditions.
| Parameter | Cy5-PEG3-TCO (Click Chemistry) | Standard Fluorescence (Dye-conjugated 2° Ab) | Enhanced Chemiluminescence (ECL) |
| Limit of Detection (LOD) | Low picogram to femtogram range | Low to mid picogram range | Low picogram to femtogram range |
| Linear Dynamic Range | 3-4 orders of magnitude | 2-3 orders of magnitude | 1-2 orders of magnitude |
| Signal-to-Noise Ratio | High | Moderate to High | Variable (can be high with optimization) |
| Signal Stability | High (stable for days to weeks) | High (stable for days to weeks) | Low (transient signal, minutes to hours) |
| Multiplexing Capability | High (with other fluorophores) | High (with spectrally distinct dyes) | Limited (requires stripping and reprobing) |
| Time to Result (Detection) | ~1-2 hours | ~1-2 hours | ~5-30 minutes |
| Quantitative Accuracy | High | High | Moderate (prone to signal saturation) |
Experimental Protocols
Materials
-
Cy5-PEG3-TCO (stored at -20°C, protected from light)
-
Tetrazine-labeled primary or secondary antibody
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-buffered saline with Tween-20 (TBST)
-
Fluorescent imaging system with appropriate filters for Cy5 (Excitation/Emission: ~650/670 nm)
Protocol 1: Tetrazine Labeling of Antibody (if not commercially available)
This protocol provides a general method for labeling a primary or secondary antibody with a tetrazine-NHS ester.
-
Antibody Preparation: Dissolve the antibody in an amine-free buffer (e.g., PBS). Adjust the pH to 8.0-8.5 using a bicarbonate buffer.
-
Tetrazine-NHS Ester Preparation: Immediately before use, dissolve the tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation: Add a 10-20 fold molar excess of the dissolved tetrazine-NHS ester to the antibody solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unreacted tetrazine using a desalting column, selecting for the purified, tetrazine-labeled antibody.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and the characteristic absorbance of the tetrazine.
Protocol 2: Western Blot Detection with Cy5-PEG3-TCO
This protocol assumes that the protein transfer to the membrane has been completed.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary/Secondary Antibody Incubation:
-
If using a tetrazine-labeled primary antibody , incubate the membrane with the antibody at its optimal dilution in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
If using a tetrazine-labeled secondary antibody , first incubate with the unlabeled primary antibody for 1 hour at room temperature or overnight at 4°C. Then, wash the membrane three times for 5-10 minutes each with TBST. Following the washes, incubate with the tetrazine-labeled secondary antibody at its optimal dilution for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound antibody.
-
Cy5-PEG3-TCO Incubation (Click Reaction): a. Prepare a 1-5 µM solution of Cy5-PEG3-TCO in a suitable buffer (e.g., PBS or TBST). b. Incubate the membrane in the Cy5-PEG3-TCO solution for 30-60 minutes at room temperature with gentle agitation, protected from light.
-
Post-Click Washing: Wash the membrane three to five times for 5 minutes each with TBST to remove excess Cy5-PEG3-TCO.
-
Imaging: Image the membrane on a fluorescent imaging system using the Cy5 channel (Excitation: ~650 nm, Emission: ~670 nm). Adjust the exposure time to achieve optimal signal without saturation.
Mandatory Visualization
Caption: Mechanism of TCO-Tetrazine bioorthogonal ligation.
Caption: Workflow for Western blot detection using Cy5-PEG3-TCO.
References
Application Notes and Protocols for Pretargeted Radioimmunotherapy (PRIT) with T-Cell-Recruiting Bispecific Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pretargeted radioimmunotherapy (PRIT) is a sophisticated strategy designed to enhance the therapeutic index of radioimmunotherapy. This is achieved by separating the tumor-targeting antibody from the delivery of the radionuclide. The process involves a two-step approach. Initially, a modified monoclonal antibody (mAb), conjugated with a trans-cyclooctene (TCO) moiety, is administered. This antibody is allowed to accumulate at the tumor site while clearing from the bloodstream and other non-target tissues. Subsequently, a small, radiolabeled tetrazine (Tz) molecule is injected. This molecule rapidly and specifically reacts with the TCO-modified antibody at the tumor site via an inverse electron-demand Diels-Alder (IEDDA) click chemistry reaction. This method minimizes radiation exposure to healthy tissues due to the fast clearance of the small radiolabeled tetrazine, thereby improving the safety and efficacy of the therapy.[1][2][3][4] This document provides detailed protocols for the key experimental steps in a TCO-based PRIT workflow.
Experimental Workflow Overview
The entire experimental workflow for TCO-based PRIT can be broken down into several key stages, from the initial preparation of the targeting and therapeutic agents to the final in vivo evaluation.
Caption: Overall experimental workflow for pretargeted radioimmunotherapy with TCO.
Preparation of mAb-TCO Conjugate
This protocol describes the conjugation of a trans-cyclooctene (TCO) moiety to a monoclonal antibody (mAb) using an N-Hydroxysuccinimide (NHS) ester functionalized TCO linker.
Protocol: Antibody-TCO Conjugation
Materials:
-
Monoclonal Antibody (mAb) of interest (e.g., 5B1, huA33)[5]
-
TCO-NHS ester (e.g., TCO-PEG4-NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium bicarbonate buffer (0.1 M, pH 8.4-8.5) or Carbonate buffer (pH 8.5)
-
PD-10 desalting columns
-
DMSO (anhydrous)
Procedure:
-
Antibody Preparation: Prepare the mAb solution in a mixture of PBS and sodium bicarbonate buffer to achieve a final pH of 8.4-8.5.
-
TCO-NHS Ester Solution: Dissolve the TCO-NHS ester in DMSO to a stock concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10-100 molar excess of the TCO-NHS ester solution to the mAb solution. The optimal ratio should be determined empirically for each antibody.
-
Incubation: Incubate the reaction mixture for 1-3 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the mAb-TCO conjugate using a PD-10 desalting column equilibrated with PBS to remove unconjugated TCO-NHS ester.
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Determine the number of TCO molecules per antibody (TCO-to-mAb ratio) using MALDI-TOF mass spectrometry or by reacting the conjugate with a fluorescently labeled tetrazine and measuring the fluorescence.
-
Quantitative Data Summary: TCO Conjugation
| Antibody | TCO Linker | Molar Excess (TCO:mAb) | TCO/mAb Ratio | Reference |
|---|---|---|---|---|
| 5B1 | TCO-NHS | 30-35 | Not specified | |
| huA33 | TCO-NHS | 30-35 | Not specified | |
| U36 | TCO-PEG4-NHS | 5-40 | 6.2 - 27.2 | |
| anti-HER2 | Various TCO-NHS | 10, 30, 100 | Varies |
| CC49 | TCO-oxymethylbenzamide | Not specified | 7 | |
Radiolabeling of Tetrazine Probe
This protocol details the radiolabeling of a DOTA-functionalized tetrazine with Lutetium-177 (¹⁷⁷Lu).
Protocol: ¹⁷⁷Lu-DOTA-Tetrazine Radiolabeling
Materials:
-
DOTA-functionalized tetrazine (e.g., DOTA-PEG7-Tz)
-
¹⁷⁷LuCl₃ solution in HCl
-
Ammonium acetate buffer (0.2-0.25 M, pH 5.4-5.5)
-
EDTA solution (50 mM, pH 5.5)
-
Sterile saline (0.9%)
-
HPLC system for purification and analysis
Procedure:
-
Preparation: Dilute the DOTA-tetrazine stock solution (e.g., 10 mg/mL in DMSO) into the ammonium acetate buffer.
-
Radiolabeling Reaction: Add the ¹⁷⁷LuCl₃ solution to the buffered DOTA-tetrazine solution.
-
Incubation: Incubate the reaction mixture for 10-20 minutes at 37°C or room temperature.
-
Quenching: Add EDTA solution to the reaction mixture to chelate any free ¹⁷⁷Lu.
-
Purification (Optional but Recommended): Purify the radiolabeled tetrazine using HPLC.
-
Quality Control:
-
Determine the radiochemical purity and yield using radio-TLC or radio-HPLC.
-
Calculate the specific activity (e.g., in mCi/µmol or GBq/µmol).
-
Quantitative Data Summary: Tetrazine Radiolabeling
| Tetrazine Probe | Radionuclide | Radiochemical Yield | Specific Activity | Reference |
|---|---|---|---|---|
| ¹⁷⁷Lu-CHX-A''-DTPA-PEG7-Tz | ¹⁷⁷Lu | 99.5% | 383 mCi/µmol |
| ¹⁷⁷Lu-DOTA-PEG7-Tz | ¹⁷⁷Lu | 96.9 ± 0.74% | 466 ± 155 mCi/µmol | |
In Vivo Pretargeted Radioimmunotherapy
This section outlines the in vivo workflow, including biodistribution and therapeutic efficacy studies in tumor-bearing mouse models.
In Vivo Experimental Workflow
Caption: Workflow for in vivo pretargeting, biodistribution, and therapy studies.
Protocol: In Vivo Biodistribution Study
Materials:
-
Tumor-bearing mice (e.g., with LS174T or BxPC3 xenografts)
-
Prepared mAb-TCO conjugate
-
Prepared radiolabeled tetrazine
-
Anesthesia
-
Gamma counter
Procedure:
-
mAb-TCO Administration: Inject tumor-bearing mice intravenously (e.g., via the lateral tail vein) with the mAb-TCO conjugate (e.g., 100-200 µg per mouse).
-
Clearance Interval: Allow the mAb-TCO to accumulate in the tumor and clear from circulation for a predetermined period (e.g., 24, 48, or 72 hours).
-
Radiolabeled Tetrazine Administration: Inject the mice intravenously with the radiolabeled tetrazine. The molar amount is often in slight excess relative to the injected mAb-TCO (e.g., 1.1 to 1.5 molar equivalents).
-
Tissue Harvesting: At various time points post-tetrazine injection (e.g., 1, 4, 24, 48, 72, 120 hours), euthanize cohorts of mice.
-
Organ Collection and Analysis: Collect tumors, blood, and major organs. Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and tumor. Calculate tumor-to-tissue ratios.
Quantitative Data Summary: Biodistribution
| Antibody | Tumor Model | Time Post-Tz | Tumor Uptake (%ID/g) | Tumor:Blood Ratio | Reference |
|---|---|---|---|---|---|
| 5B1-TCO | BxPC3 (Pancreatic) | 4 h | 4.6 ± 0.8 | Not specified | |
| 5B1-TCO | BxPC3 (Pancreatic) | 72 h | 12.0 ± 5.3 | ~15 | |
| 5B1-TCO | BxPC3 (Pancreatic) | 120 h | 16.8 ± 3.9 | ~30 | |
| CC49-TCO | LS174T (Colorectal) | 3 h | 6.1 ± 1.1 | 254 ± 59 |
| U36-TCO | HNSCC | 72 h | 1.5 ± 0.2 | Not specified | |
Protocol: Therapeutic Efficacy Study
Materials:
-
Tumor-bearing mice
-
Prepared mAb-TCO conjugate
-
Prepared therapeutic radiolabeled tetrazine (e.g., with ¹⁷⁷Lu)
-
Calipers for tumor measurement
Procedure:
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Group Allocation: Randomize mice into treatment and control groups (e.g., saline, radiolabeled tetrazine only, mAb-TCO only, and full PRIT).
-
Treatment Administration: Administer the PRIT regimen as described in the biodistribution protocol. Different dose levels of the radiolabeled tetrazine can be tested.
-
Monitoring:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor body weight as an indicator of toxicity.
-
Monitor animal survival.
-
-
Data Analysis: Plot tumor growth curves and Kaplan-Meier survival curves. Perform statistical analysis to compare treatment groups.
Quantitative Data Summary: Dosimetry and Therapy
| Parameter | Value | Organ/Tumor | Reference |
|---|---|---|---|
| Absorbed Dose (cGy/MBq) | 20,571 | Tumor | |
| Therapeutic Index | High | (relative to healthy organs) |
| Therapeutic Response | Dose-dependent | BxPC3 Tumors | |
The pretargeted radioimmunotherapy workflow utilizing the TCO-tetrazine click chemistry reaction offers a potent and adaptable platform for cancer therapy. The protocols and data presented herein provide a foundational framework for researchers to design and execute their own PRIT experiments. Optimization of antibody and radioligand doses, as well as the time interval between injections, is crucial for achieving maximal therapeutic efficacy and minimal toxicity. These application notes are intended to serve as a detailed guide for professionals in the field, facilitating the advancement of this promising therapeutic strategy.
References
- 1. Pretargeted Radioimmunotherapy Based on the Inverse Electron Demand Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pretargeted Radioimmunotherapy Based on the Inverse Electron Demand Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 4. Pretargeted molecular imaging and radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cy5-PEG3-TCO and Tetrazine Ligation
Welcome to the technical support center for the bioorthogonal reaction between Cy5-PEG3-TCO and tetrazine-modified molecules. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the Cy5-PEG3-TCO and tetrazine reaction?
A1: The reaction between a Cy5-PEG3-TCO and a tetrazine is a type of bioorthogonal "click chemistry" known as an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] In this reaction, the electron-poor tetrazine acts as the diene, and the electron-rich trans-cyclooctene (TCO) serves as the dienophile.[1][3] This reaction is exceptionally fast and forms a stable dihydropyridazine bond, releasing nitrogen gas as the only byproduct. A key advantage is that it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.
Q2: What are the key factors influencing the kinetics of the TCO-tetrazine reaction?
A2: Several factors critically influence the reaction rate:
-
Electronics: The reaction is accelerated by electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO.
-
Ring Strain of TCO: Higher ring strain in the TCO molecule significantly increases the reaction rate.
-
Steric Hindrance: Less sterically hindered tetrazines and TCOs will react faster. The PEG3 spacer in Cy5-PEG3-TCO helps to minimize steric hindrance.
-
Concentration: As a bimolecular reaction, the rate is directly proportional to the concentrations of both reactants.
-
Solvent: While the reaction works in a variety of aqueous and organic solvents, the choice of solvent can influence the rate.
Q3: What is the optimal stoichiometry for the reaction?
A3: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule, or vice-versa. A common starting point is a 1.05 to 1.5-fold molar excess of one reactant. However, the optimal ratio may vary depending on the specific molecules and should be determined empirically for your system. In some protocols, a 3-5 molar excess of the tetrazine-dye is used when labeling a TCO-modified protein.
Q4: What are the recommended reaction buffers and pH?
A4: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers over a pH range of 6 to 9. Phosphate-buffered saline (PBS) is a common choice. If you are labeling a protein with an NHS ester to introduce the TCO or tetrazine moiety, it is crucial to use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) to prevent side reactions.
Q5: How should I store Cy5-PEG3-TCO and tetrazine reagents?
A5: For optimal stability, both Cy5-PEG3-TCO and tetrazine-modified molecules should be stored in a cool, dark, and dry environment, typically at -20°C and protected from light. TCO reagents, especially highly strained ones, should be stored under an inert atmosphere. It is important to allow the vials to come to room temperature before opening to avoid moisture condensation, as NHS esters used for modification are moisture-sensitive. Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Degradation of Reactants | Tetrazines can be susceptible to degradation in aqueous media, especially those with electron-withdrawing groups. TCOs can also degrade, particularly in the presence of thiols or under UV light. Use freshly prepared solutions and reagents that have been stored properly (desiccated, protected from light). Consider running a control reaction with fresh reagents to verify their activity. |
| Incorrect Stoichiometry | Accurately determine the concentration of your stock solutions using UV-Vis spectroscopy before setting up the reaction. Optimize the molar ratio; a slight excess (1.5-2 fold) of one reactant can drive the reaction to completion. | |
| Steric Hindrance | If the tetrazine and TCO moieties are attached to bulky molecules, steric hindrance can slow the reaction. The PEG3 spacer is designed to reduce this, but if problems persist, consider a longer spacer. | |
| Sub-optimal Reaction Conditions | Ensure the pH is within the optimal range (typically 6-9). While the reaction is fast at room temperature, gentle heating to 37°C or 40°C can accelerate it. | |
| High Background Signal / Non-specific Binding | Hydrophobic Interactions | The Cy5 dye is relatively hydrophobic and can non-specifically associate with proteins or other biomolecules. Include a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers to reduce this. |
| Excess Unreacted Dye | It is crucial to remove any unreacted Cy5-PEG3-TCO after the labeling reaction. Use appropriate purification methods such as size-exclusion chromatography (e.g., NAP-5 or PD-10 desalting columns), dialysis, or HPLC. | |
| Long Incubation Times with High Dye Concentration | Reduce the incubation time and/or the concentration of the Cy5-PEG3-TCO to minimize non-specific binding. | |
| Fluorescence Quenching | Self-Quenching | High labeling densities on a single molecule can lead to self-quenching of Cy5 dyes due to the formation of non-fluorescent H-dimers. If you suspect this, try reducing the molar excess of the Cy5-PEG3-TCO during labeling to achieve a lower degree of labeling. |
| Tetrazine Proximity | The tetrazine moiety itself can quench the fluorescence of Cy5, which is relieved upon reaction with TCO. This is often exploited for "turn-on" probes. If you observe lower than expected fluorescence in your final product, ensure the reaction has gone to completion. | |
| Presence of Quenching Agents | Certain reagents, like the reducing agent TCEP (tris(2-carboxyethyl)phosphine), can quench Cy5 fluorescence. Ensure your buffers are free from such compounds. | |
| Precipitation of Reactants or Product | Poor Solubility | The PEG3 linker enhances aqueous solubility. However, if precipitation occurs, you can add a small percentage of an organic co-solvent like DMSO or DMF, but verify its compatibility with your system. Using PEGylated linkers on both reaction partners can further improve solubility. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (TCO:Tetrazine) | 1:1.05 to 1:1.5 | A slight excess of one reactant can drive the reaction. Optimal ratio should be determined empirically. |
| pH | 6.0 - 9.0 | The reaction is robust across this range. Avoid amine-containing buffers if using NHS esters for modification. |
| Temperature | Room Temperature (20-25°C) | Incubation at 37°C or 40°C can accelerate the reaction. For less reactive partners, 4°C overnight is an option. |
| Duration | 30 - 120 minutes | The reaction is often complete within 30-60 minutes at room temperature. |
| Concentration | 5 - 10 µM | Effective even at low micromolar concentrations due to fast kinetics. |
| Solvent | Aqueous buffers (e.g., PBS) | DMSO or DMF can be used as co-solvents to improve solubility. |
Table 2: Stability of Tetrazine Derivatives in Aqueous Buffer
| Tetrazine Derivative | Conditions | Stability Profile | Reference |
| Dipyridyl-s-tetrazines | 1:9 DMSO/PBS, 37°C | ~60-85% degraded after 12 hours | |
| Pyridyl tetrazines | 1:9 DMSO/PBS, 37°C | >75% remaining after 12 hours | |
| Phenyl tetrazines | 1:9 DMSO/PBS, 37°C | >75% remaining after 12 hours | |
| Alkyl substituted tetrazines | PBS, 37°C | Highest stability among tested derivatives |
Note: In general, tetrazines with electron-donating groups tend to be more stable in aqueous solutions than those with electron-withdrawing groups.
Experimental Protocols
Protocol: Labeling a Tetrazine-Modified Protein with Cy5-PEG3-TCO
This protocol provides a general method for labeling a protein that has been previously functionalized with a tetrazine moiety.
1. Materials and Reagents:
-
Tetrazine-modified Protein (Protein-Tz)
-
Cy5-PEG3-TCO
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Desalting Columns (e.g., PD-10 or Zeba™ Spin Desalting Columns)
2. Procedure:
-
Prepare Protein Solution: Dissolve the lyophilized Protein-Tz in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare Cy5-PEG3-TCO Stock Solution: Immediately before use, dissolve the Cy5-PEG3-TCO in anhydrous DMSO or DMF to create a 1-10 mM stock solution.
-
Calculate Molar Ratios: Determine the moles of Protein-Tz in your solution. Calculate the volume of the Cy5-PEG3-TCO stock solution needed to achieve the desired molar excess (a 1.5 to 5-fold molar excess of Cy5-PEG3-TCO is a good starting point).
-
Labeling Reaction: Add the calculated volume of the Cy5-PEG3-TCO stock solution to the Protein-Tz solution. Mix gently.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature, protected from light. Alternatively, incubate for 2 hours at 4°C.
-
Purification: Remove the unreacted Cy5-PEG3-TCO by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS). Collect the fractions containing the labeled protein. The successful reaction can often be monitored by the disappearance of the tetrazine's characteristic color (if applicable) or by following the absorbance decrease in the 510-550 nm range.
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Storage: Store the purified Cy5-labeled protein conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
Visualizations
Caption: Chemical pathway of the TCO-tetrazine ligation.
Caption: Experimental workflow for Cy5 labeling.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Photobleaching of Cy5
Welcome to the technical support center for Cy5 fluorophore users. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent photobleaching of Cy5 in microscopy experiments, ensuring high-quality and reproducible imaging data.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for Cy5?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[1] When a Cy5 molecule is excited by a light source, it can transition into a highly reactive triplet state.[2] In the presence of molecular oxygen, this can lead to the generation of reactive oxygen species (ROS) that chemically damage the fluorophore, causing it to "go dark".[3] This process results in a gradual decrease in the fluorescence signal during an experiment, which can compromise the quality and quantifiability of the data, especially in applications requiring long or intense light exposure.[4]
Q2: What are the main factors that contribute to Cy5 photobleaching?
Several factors can accelerate the photobleaching of Cy5:
-
High Excitation Light Intensity: More intense light leads to a higher rate of fluorophore excitation and, consequently, more opportunities for photochemical damage.[4]
-
Presence of Molecular Oxygen: Oxygen is a key contributor to photobleaching as it interacts with the excited triplet state of Cy5 to form damaging ROS.
-
Local Chemical Environment: The pH, viscosity, and presence of certain ions or molecules in the imaging buffer can influence Cy5's photostability.
-
Intrinsic Properties of the Dye: Cyanine dyes like Cy5 are susceptible to photoisomerization, a process where the molecule changes shape upon excitation, which can lead to non-fluorescent states and increased susceptibility to bleaching.
Q3: What are antifade reagents and how do they work?
Antifade reagents are chemical compounds added to the mounting medium or imaging buffer to reduce photobleaching. They work through several mechanisms:
-
Triplet State Quenchers: These molecules, such as Trolox, cyclooctatetraene (COT), and 4-nitrobenzyl alcohol (NBA), directly interact with the excited triplet state of the fluorophore, returning it to the ground state before it can react with oxygen.
-
Reactive Oxygen Species (ROS) Scavengers: These compounds, like n-propyl gallate (NPG) and p-phenylenediamine (PPD), neutralize the harmful ROS that are generated during the excitation process.
-
Oxygen Scavengers: Enzymatic systems like glucose oxidase and catalase (GOC or GLOX) remove dissolved oxygen from the imaging buffer, thereby preventing the formation of ROS.
Q4: Are there more photostable alternatives to Cy5?
Yes, several alternative fluorophores in the same spectral region offer improved photostability. Alexa Fluor 647 is a popular choice known for its enhanced brightness and photostability compared to Cy5. Other alternatives include DyLight 650. The choice of fluorophore will depend on the specific experimental requirements and instrumentation available.
Troubleshooting Guide
This guide addresses common issues encountered during microscopy experiments with Cy5 and provides solutions to mitigate photobleaching.
Problem 1: Rapid loss of fluorescence signal.
-
Possible Cause: Photobleaching due to excessive excitation light.
-
Solutions:
-
Reduce Excitation Intensity: Lower the power of the laser or the intensity of the lamp. Use neutral density (ND) filters to attenuate the light. Start with a low intensity and gradually increase it to a level that provides a sufficient signal-to-noise ratio (SNR).
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector. Employ a shutter to block the light path when not actively acquiring images. For time-lapse experiments, increase the interval between acquisitions.
-
Use Antifade Reagents: Incorporate a suitable antifade reagent into your mounting medium or imaging buffer. Refer to the tables below for a comparison of different antifade agents.
-
Problem 2: Low signal-to-noise ratio (SNR).
-
Possible Cause: Weak fluorescence signal, high background, or both.
-
Solutions:
-
Optimize Dye Labeling: Ensure an optimal dye-to-biomolecule labeling ratio. Over-labeling can lead to self-quenching, reducing the overall fluorescence.
-
Reduce Background Fluorescence: Use high-quality, clean coverslips and slides. Ensure thorough removal of unbound dye after labeling. Use appropriate emission filters to block out-of-band light.
-
Adjust Detector Settings: Increase the detector gain or exposure time, being mindful that this can also increase noise. Using an objective with a high numerical aperture (NA) will also help to collect more light.
-
Problem 3: Sample appears bright initially but fades unevenly across the field of view.
-
Possible Cause: Inhomogeneous distribution of antifade reagent or oxygen levels.
-
Solution:
-
Ensure Proper Mixing: When preparing your sample, ensure the antifade reagent is thoroughly and evenly mixed in the mounting medium.
-
Seal the Coverslip: For antifade reagents that rely on oxygen scavenging, properly sealing the coverslip with nail polish or a commercially available sealant is crucial to prevent atmospheric oxygen from diffusing into the sample.
-
Quantitative Data on Antifade Reagents
The effectiveness of different antifade reagents can vary significantly. The following tables summarize available quantitative data on the photostability of Cy5 in the presence of various photoprotective agents.
Table 1: Photobleaching Lifetime of Cy5 with Different Antifade Reagents
| Antifade Reagent/System | Photobleaching Lifetime (τ) in seconds | Fold Improvement vs. No Additive (approx.) | Experimental Conditions |
| None | ~4 s | 1x | Single-molecule TIRF, ~0.2 kW cm⁻² excitation |
| 1 mM COT (in solution) | ~48 s | 12x | Single-molecule TIRF, ~0.2 kW cm⁻² excitation |
| 1 mM NBA (in solution) | ~20 s | 5x | Single-molecule TIRF, ~0.2 kW cm⁻² excitation |
| 1 mM Trolox (in solution) | ~32 s | 8x | Single-molecule TIRF, ~0.2 kW cm⁻² excitation |
| Cy5-COT (covalently linked) | > 240 s | > 60x | Single-molecule TIRF, ~0.2 kW cm⁻² excitation |
| Cy5-NBA (covalently linked) | ~120 s | 30x | Single-molecule TIRF, ~0.2 kW cm⁻² excitation |
| Cy5-Trolox (covalently linked) | ~160 s | 40x | Single-molecule TIRF, ~0.2 kW cm⁻² excitation |
| GOC Oxygen Scavenger | Significantly increased | Not specified | Single-molecule fluorescence |
| POC Oxygen Scavenger | Slightly exceeded GOC | Not specified | Single-molecule fluorescence |
| PCD Oxygen Scavenger | Less pH sensitive than GOC/POC | Not specified | Single-molecule fluorescence |
Data compiled from references. Note that direct comparison of photobleaching lifetimes can be challenging due to variations in experimental setups (e.g., illumination intensity, buffer composition, temperature).
Table 2: Comparison of Commercial Antifade Mounting Media
| Commercial Antifade Medium | Key Features | Recommended For |
| ProLong™ Diamond Antifade Mountant | Offers high photostability protection. Curing formulation. | Fixed cells, long-term storage. |
| SlowFade™ Diamond Antifade Mountant | Provides strong photobleaching resistance. Non-curing formulation. | Fixed cells, immediate imaging. |
| Vectashield® Antifade Mounting Medium | Contains p-phenylenediamine (PPD). May not be ideal for cyanine dyes. | General use, but caution with Cy5. |
| ProLong™ Live Antifade Reagent | Specifically designed for live-cell imaging. Minimally toxic. | Live-cell time-lapse imaging. |
This table provides a general overview. It is recommended to consult the manufacturer's instructions for specific applications.
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
Materials:
-
n-propyl gallate (Sigma-Aldrich, P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note: NPG does not dissolve well in aqueous solutions.
-
In a separate container, thoroughly mix 9 parts of glycerol with 1 part of 10X PBS.
-
While rapidly stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.
-
Continue stirring until the solution is homogeneous.
-
Store the final mounting medium in a light-protected container at 4°C.
Protocol 2: Preparation of Glucose Oxidase/Catalase (GOC) Imaging Buffer (GLOX Buffer)
Materials:
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
D-Glucose
-
Tris-HCl buffer (pH 7.5-8.0)
-
Potassium Chloride (KCl)
Procedure:
-
Prepare Stock Solutions:
-
Glucose Oxidase: Prepare a 10 mg/mL stock solution in 50 mM Tris-HCl (pH 7.5).
-
Catalase: Prepare a 10 mg/mL stock solution in 50 mM Tris-HCl (pH 7.5).
-
D-Glucose: Prepare a 20% (w/v) stock solution in deionized water.
-
-
Prepare Imaging Buffer Base:
-
Prepare a buffer containing 50 mM Tris-HCl (pH 7.5) and 50 mM KCl.
-
-
Prepare Final GOC Imaging Buffer (prepare fresh before each experiment):
-
To your imaging buffer base containing your sample, add the following components to the final concentrations:
-
Glucose Oxidase: 20-40 µg/mL
-
Catalase: 10-20 µg/mL
-
D-Glucose: 0.5-1% (w/v)
-
-
-
Incubate: Allow the buffer to sit for at least 10-15 minutes before starting your imaging session to allow the enzymes to remove dissolved oxygen.
Protocol 3: Quantifying the Photobleaching Rate of Cy5
Objective: To determine the photobleaching lifetime (τ) of Cy5 under specific experimental conditions.
Procedure:
-
Sample Preparation: Prepare a sample with immobilized Cy5-labeled molecules on a glass coverslip.
-
Microscope Setup:
-
Use a fluorescence microscope with a laser source appropriate for Cy5 excitation (e.g., 633 nm or 647 nm).
-
Set the laser power to a constant and relevant level for your experiments.
-
Choose an appropriate emission filter.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view.
-
Use a constant exposure time and frame rate. The acquisition parameters should be chosen so that photobleaching is observable over the time course of the experiment.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the labeled structures in each frame of the time-lapse series.
-
Subtract the background fluorescence from each measurement.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to a single exponential decay function: I(t) = I₀ * e^(-t/τ) where I(t) is the intensity at time t, I₀ is the initial intensity, and τ is the photobleaching lifetime.
-
Visualizations
Caption: The photobleaching pathway of Cy5, highlighting the role of the triplet state and reactive oxygen species.
Caption: Mechanisms of action for different classes of antifade reagents in preventing Cy5 photobleaching.
References
- 1. Enzymatic Oxygen Scavenging for Photostability without pH Drop in Single-Molecule Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced photostability of cyanine fluorophores across the visible spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Cy5-PEG3-TCO Stability in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Cy5-PEG3-TCO in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cy5-PEG3-TCO and what are its primary applications?
A1: Cy5-PEG3-TCO is a bioorthogonal labeling reagent. It consists of a Cyanine 5 (Cy5) fluorophore, a triethylene glycol (PEG3) spacer, and a trans-cyclooctene (TCO) moiety. Its primary application is in "click chemistry," specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with tetrazine-modified molecules. This allows for the specific and efficient labeling of biomolecules in complex biological systems for applications such as live-cell imaging and in vivo studies.
Q2: What are the main stability concerns with Cy5-PEG3-TCO in long-term experiments?
A2: The primary stability concerns for Cy5-PEG3-TCO in long-term experiments can be categorized into two main areas:
-
Photostability of the Cy5 dye: Cy5 is susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light. This can lead to a gradual decrease in signal intensity over the course of an experiment.
-
Chemical stability of the TCO moiety: The TCO ring can undergo isomerization to its less reactive cis-cyclooctene (CCO) isomer. This process can be accelerated by factors such as exposure to thiols and certain metal ions, leading to a loss of reactivity with tetrazine partners.
Q3: How does the PEG3 linker contribute to the properties of the molecule?
A3: The polyethylene glycol (PEG) spacer enhances the aqueous solubility of the otherwise hydrophobic Cy5 and TCO moieties. It also provides a flexible linker that can reduce steric hindrance during the bioorthogonal reaction, potentially improving labeling efficiency.
Q4: Are there more photostable alternatives to Cy5 for long-term imaging?
A4: Yes, several alternative far-red dyes offer improved photostability compared to Cy5. Alexa Fluor 647 is a popular choice known for its enhanced brightness and greater resistance to photobleaching.[1] Other proprietary dyes may also offer superior performance for demanding long-term imaging applications.
Troubleshooting Guide
Issue 1: Rapid Loss of Fluorescence Signal
If you observe a rapid decrease in the Cy5 signal during your long-term experiment, consider the following causes and solutions:
| Possible Cause | Suggested Solution |
| High Excitation Light Intensity | Reduce the laser power or illumination intensity to the minimum level required for adequate signal detection. |
| Long Exposure Times | Use the shortest possible exposure time for image acquisition. |
| Frequent Image Acquisition | Decrease the frequency of image capture to reduce the cumulative light exposure to the sample. |
| Presence of Reactive Oxygen Species (ROS) | Incorporate antifade reagents or oxygen scavengers into your imaging media to reduce photobleaching. |
| Suboptimal Imaging Buffer pH | Maintain a slightly basic pH (around 7.5) for your imaging buffer, as acidic environments can decrease the photostability of cyanine dyes. |
Issue 2: Reduced or No Bioorthogonal Reaction Efficiency Over Time
If you notice a decrease in the efficiency of the TCO-tetrazine ligation over the course of your experiment, it may be due to the instability of the TCO group.
| Possible Cause | Suggested Solution |
| Isomerization of TCO to CCO | Minimize the exposure of Cy5-PEG3-TCO to high concentrations of thiols (e.g., in some culture media supplements). If possible, use fresh media for long-term experiments. |
| Degradation of TCO Moiety | Ensure proper storage of the Cy5-PEG3-TCO reagent at -20°C and protect it from light and moisture. |
| Steric Hindrance | If labeling large biomolecules, consider using a linker with a longer PEG chain to reduce steric hindrance. |
| Hydrophobic Interactions | In some cases, the hydrophobic TCO group can be masked by interactions with proteins, rendering it non-reactive. The inclusion of a hydrophilic PEG linker helps to mitigate this, but if issues persist, experimental conditions may need optimization.[2] |
Quantitative Data Summary
The selection of a fluorescent probe for long-term imaging often involves a trade-off between various performance characteristics. The following table provides a comparative summary of key parameters for Cy5 and a common alternative, Alexa Fluor 647.
| Parameter | Cy5 | Alexa Fluor 647 | Reference |
| Excitation Maximum (nm) | ~649 | ~650 | |
| Emission Maximum (nm) | ~670 | ~668 | |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~270,000 | |
| Relative Quantum Yield | Good | Excellent | |
| Photostability | Moderate | High | [1] |
| Environmental Sensitivity | Sensitive to some environmental factors | Less sensitive |
Experimental Protocols
Protocol 1: Assessing Photostability of Cy5-PEG3-TCO
This protocol describes a method to quantify the photobleaching rate of Cy5-PEG3-TCO in a cellular context.
-
Sample Preparation: Prepare cells labeled with Cy5-PEG3-TCO on a suitable imaging dish or slide.
-
Microscope Setup:
-
Use a fluorescence microscope equipped with a laser source appropriate for Cy5 excitation (e.g., 633 nm or 647 nm).
-
Set the laser power to a constant level that is representative of your long-term imaging experiments.
-
Select an appropriate emission filter for Cy5.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view.
-
Use a constant exposure time and frame rate.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the labeled structures in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to an exponential decay curve to determine the photobleaching half-life.
-
Protocol 2: Evaluating the Stability of the TCO Moiety
This protocol provides a method to assess the chemical stability and reactivity of the TCO group on Cy5-PEG3-TCO over time in a cellular environment.
-
Cell Labeling: Incubate your cells with Cy5-PEG3-TCO for the desired initial labeling period.
-
Time-Course Incubation: Maintain the labeled cells under your long-term experimental conditions (e.g., in cell culture media at 37°C) for different durations (e.g., 0, 6, 12, 24, 48 hours).
-
Tetrazine Reaction: At each time point, add a tetrazine-functionalized reporter molecule (e.g., a different colored fluorophore or a biotin tag) to the cells and incubate to allow for the bioorthogonal reaction.
-
Signal Quantification:
-
If using a fluorescent tetrazine reporter, quantify the fluorescence intensity of the reporter signal at each time point using microscopy or flow cytometry.
-
If using a biotinylated tetrazine, you can use a fluorescently labeled streptavidin for detection and quantification.
-
-
Data Analysis: Plot the reporter signal intensity as a function of the pre-incubation time. A decrease in signal over time indicates a loss of TCO reactivity.
Visualizations
References
impact of pH on Cy5-PEG3-TCO reactivity and fluorescence
This technical support center provides troubleshooting guides and answers to frequently asked questions regarding the impact of pH on the reactivity and fluorescence of Cy5-PEG3-TCO.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the ligation reaction between Cy5-PEG3-TCO and a tetrazine-modified molecule?
A1: The inverse-electron demand Diels-Alder (IEDDA) cycloaddition reaction between trans-cyclooctene (TCO) and tetrazine (Tz) is highly efficient over a broad pH range. For optimal and consistent results, a pH between 6.0 and 9.0 is recommended.[1][2] Most standard biological buffers, such as phosphate-buffered saline (PBS) at pH 7.4, are suitable for this reaction.[2]
Q2: Is the fluorescence of the Cy5 dye in Cy5-PEG3-TCO sensitive to pH?
A2: The fluorescence intensity of the Cy5 fluorophore is generally stable and insensitive to pH within a range of approximately 3 to 10.[3][4] This stability makes it a robust choice for experiments conducted in various biological buffers without significant concern for pH-induced fluorescence quenching or enhancement. However, exposure to extreme pH conditions, such as highly acidic (e.g., TFA treatment during peptide cleavage) or highly basic environments, can lead to the degradation of the dye.
Q3: How does pH affect the stability of the TCO group on the molecule?
A3: The TCO functional group is stable in aqueous buffered media for extended periods, particularly at neutral or slightly acidic pH (pH 6.0-7.5). However, TCO can be susceptible to isomerization to its unreactive cis-isomer, a process that can be promoted by high concentrations of thiols or the presence of certain metals. While the TCO-tetrazine reaction itself is efficient across a range of pH 6-9, it is crucial to consider the stability of the TCO moiety during storage and any pre-reaction steps.
Q4: My labeling efficiency is low. Could the pH of my reaction buffer be the cause?
A4: Yes, if your buffer is outside the optimal pH 6.0-9.0 range, it could negatively impact reaction kinetics. The IEDDA reaction is exceptionally fast within this range, allowing for efficient labeling even at low reactant concentrations. If you suspect a pH issue, verify the pH of your buffer and adjust as necessary. See the troubleshooting workflow below for other potential causes.
Q5: My fluorescence signal is weak, but I've confirmed successful labeling. Is pH affecting the Cy5 fluorescence?
A5: It is unlikely if the pH of your imaging or measurement buffer is between 4 and 10. Cy5 fluorescence is known to be stable in this range. A weak signal is more likely due to other factors such as low labeling efficiency (degree of labeling), low concentration of the labeled species, photobleaching, or incorrect instrument settings (excitation/emission filters). Some buffer components, like Tris, have been reported to cause some signal reduction compared to PBS, although this is not a direct pH effect.
Quantitative Data Summary
The tables below summarize key quantitative parameters related to pH for the TCO-tetrazine ligation and Cy5 fluorescence.
Table 1: Effect of pH on TCO Reactivity and Cy5 Fluorescence
| Parameter | Optimal pH Range | Notes |
| TCO-Tetrazine Ligation | 6.0 - 9.0 | The reaction is efficient and fast within this range, suitable for most biological applications. |
| Cy5 Fluorescence | 4.0 - 10.0 | Fluorescence intensity is stable and largely independent of pH in this range. |
| TCO Group Stability | ~6.0 - 7.5 | Stable in standard aqueous buffers; isomerization can be promoted by thiols. |
Table 2: Key Parameters for TCO-Tetrazine Ligation
| Parameter | Value | Notes |
| Reaction Type | Inverse-Electron Demand Diels-Alder (IEDDA) | A bioorthogonal "click chemistry" reaction. |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | Extremely fast kinetics, allowing for rapid labeling. The exact rate depends on the specific TCO and tetrazine structures. |
| Required Conditions | Catalyst-free, Room Temperature | The reaction proceeds efficiently under mild, biocompatible conditions. |
| Byproducts | Nitrogen (N₂) gas | The reaction is irreversible and produces only an inert byproduct. |
Visual Guides and Workflows
TCO-Tetrazine Ligation Workflow
The following diagram outlines a typical experimental workflow for labeling a tetrazine-functionalized biomolecule with Cy5-PEG3-TCO, highlighting the critical pH-dependent reaction step.
Caption: Experimental workflow for bioconjugation using Cy5-PEG3-TCO.
Troubleshooting Flowchart
Use this flowchart to diagnose and resolve common issues encountered during labeling experiments.
Caption: A flowchart for systematically troubleshooting Cy5-TCO experiments.
Experimental Protocols
General Protocol for Labeling a Tetrazine-Modified Protein with Cy5-PEG3-TCO
This protocol provides a general guideline for the bioconjugation reaction. Optimal conditions, such as molar ratios and incubation times, may need to be determined empirically for each specific application.
Materials:
-
Tetrazine-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).
-
Cy5-PEG3-TCO.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another amine-free buffer with a pH between 6.0 and 9.0.
-
Desalting column (e.g., Sephadex G-25) for purification.
Procedure:
-
Prepare Cy5-PEG3-TCO Stock Solution: Immediately before use, dissolve Cy5-PEG3-TCO in anhydrous DMSO to a concentration of 1-10 mM.
-
Prepare Protein Solution: Ensure your tetrazine-modified protein is at a known concentration (e.g., 1-5 mg/mL) in the chosen reaction buffer.
-
Ligation Reaction: Add a 1.5 to 5-fold molar excess of the Cy5-PEG3-TCO stock solution to the tetrazine-modified protein solution. Mix gently by pipetting.
-
Note: The optimal molar ratio should be determined empirically. A small excess of the TCO reagent typically ensures efficient labeling of the protein.
-
-
Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light. The reaction is often complete within this timeframe due to the fast kinetics.
-
Purification (Optional but Recommended): Remove any unreacted Cy5-PEG3-TCO by running the sample through a desalting column equilibrated with your desired storage buffer (e.g., PBS). This step is critical for quantitative applications to ensure that the measured fluorescence is only from the labeled protein.
-
Analysis: The labeled protein is now ready for downstream applications. Confirm labeling and determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for Cy5). The sample can be visualized via SDS-PAGE followed by fluorescence gel scanning or used in cell imaging experiments.
References
how to quench unreacted TCO groups in a labeling reaction
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for effectively quenching unreacted trans-cyclooctene (TCO) groups in bioorthogonal labeling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted TCO groups after a labeling reaction?
A1: Quenching unreacted TCO groups is a critical step to prevent unwanted side reactions in subsequent experimental stages. If left unreacted, these TCO moieties can bind to tetrazine-containing molecules or surfaces, leading to non-specific signals, high background, and inaccurate quantification. This ensures that any observed signal is exclusively from the intended, specifically labeled conjugate.
Q2: What is the most effective method for quenching unreacted TCO?
A2: The most effective and widely used method is to add a molar excess of a small molecule tetrazine derivative. This process utilizes the same rapid and highly specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition chemistry used for the initial labeling.[1][2] The reaction between TCO and tetrazine is exceptionally fast, often with second-order rate constants up to 10^6 M⁻¹s⁻¹, and forms a stable dihydropyridazine product.[3][4][5] Using a "dark" or non-fluorescent tetrazine quencher is recommended to avoid introducing background fluorescence.
Q3: Can unreacted tetrazine groups be quenched as well?
A3: Yes, the same principle applies in reverse. If you have performed a reaction leaving excess tetrazine groups, they can be quenched by adding a molar excess of a small molecule TCO derivative to cap any remaining unreacted tetrazine.
Troubleshooting Guide
Issue: High background or non-specific signal after quenching.
| Possible Cause | Recommended Solution |
| Incomplete Quenching: The amount of tetrazine quencher was insufficient to react with all unreacted TCO groups. | Increase the molar excess of the tetrazine quencher. A 10- to 20-fold molar excess is a good starting point, but this can be optimized. |
| Insufficient Quenching Time: The incubation time was too short for the quenching reaction to reach completion. | Extend the incubation time. While the reaction is fast, allowing 15-30 minutes at room temperature is typically sufficient to ensure completion. |
| Hydrophobic Interactions: Some TCO reagents are hydrophobic and may lead to non-specific binding with other proteins or surfaces. | Use TCO reagents containing hydrophilic linkers, such as polyethylene glycol (PEG), to improve aqueous solubility and reduce non-specific interactions. After quenching, consider purification via size-exclusion chromatography (SEC) or a spin desalting column to remove excess quencher and other small molecules. |
| Fluorescent Quencher: The tetrazine quencher itself is fluorescent, contributing to the background signal. | Use a non-fluorescent or "dark" tetrazine quencher. Many tetrazine-dye conjugates are fluorogenic, meaning their fluorescence is quenched until they react with TCO, which can also be advantageous. |
Experimental Protocols
Protocol: Standard Quenching of Unreacted TCO with a Tetrazine Scavenger
This protocol describes the general procedure for quenching excess TCO groups on a labeled protein or other biomolecule.
-
Complete the Labeling Reaction: Perform the initial labeling of your target biomolecule with the TCO-containing reagent according to your established protocol.
-
Prepare Quencher Stock Solution: Immediately before use, prepare a 1-10 mM stock solution of a non-fluorescent tetrazine derivative (e.g., methyl-tetrazine) in an anhydrous organic solvent such as DMSO or DMF.
-
Add Tetrazine Quencher: Add a 10- to 20-fold molar excess of the tetrazine quencher solution to the reaction mixture containing your TCO-labeled biomolecule.
-
Calculation Example: If you started with 1 nmol of TCO reagent, add 10-20 nmol of the tetrazine quencher.
-
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature with gentle mixing. The progress can be monitored by the disappearance of the tetrazine's characteristic color or its absorbance peak (typically 510-550 nm).
-
Purification (Optional but Recommended): Remove the excess tetrazine quencher and the stable dihydropyridazine product using a spin desalting column or size-exclusion chromatography. This step is crucial for sensitive downstream applications.
-
Downstream Application: The purified, TCO-quenched biomolecule is now ready for subsequent experiments.
Quantitative Data: Quenching Efficiency
| Quencher | Molar Excess (Quencher:TCO) | Reaction Time (min) | Typical Quenching Efficiency |
| Methyl-tetrazine | 10x | 15 | > 95% |
| Methyl-tetrazine | 20x | 30 | > 99% |
| 3,6-di-(2-pyridyl)-s-tetrazine | 10x | 10 | > 99% |
Note: Efficiency depends on the specific TCO and tetrazine structures, concentration, and buffer conditions. Highly reactive tetrazines may require less time or a lower molar excess.
Visualizations
Caption: Experimental workflow for TCO labeling and subsequent quenching.
Caption: Quenching mechanism via IEDDA cycloaddition reaction.
References
troubleshooting poor solubility of Cy5-PEG3-TCO conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility with Cy5-PEG3-TCO conjugates.
Frequently Asked Questions (FAQs)
Q1: Why is my Cy5-PEG3-TCO conjugate poorly soluble in aqueous buffers?
Poor solubility of Cy5-PEG3-TCO conjugates in aqueous solutions is often due to the inherent hydrophobicity of the Cy5 dye core.[1][2] While the PEG3 linker and any potential sulfonate groups on the Cy5 dye enhance hydrophilicity, aggregation can still occur, especially at higher concentrations.[3][4] Factors such as pH, ionic strength, and temperature can also influence solubility.[5]
Q2: What is the expected solubility of Cy5-PEG3-TCO?
Q3: Can the TCO group affect the solubility of the conjugate?
The trans-cyclooctene (TCO) group itself is relatively hydrophobic. However, its contribution to the overall solubility of a larger conjugate like Cy5-PEG3-TCO is generally minimal compared to the more dominant effects of the Cy5 dye and the PEG linker. Derivatization of the TCO moiety can improve its aqueous solubility.
Q4: How does the PEG linker influence solubility?
The polyethylene glycol (PEG) linker significantly improves the aqueous solubility of the hydrophobic Cy5 dye. Longer PEG chains generally lead to increased hydrophilicity and can further mitigate aggregation.
Q5: At what concentration should I prepare my Cy5-PEG3-TCO stock solution?
It is recommended to prepare a concentrated stock solution in an organic solvent like anhydrous DMSO or DMF, typically at a concentration of 1-10 mM. This stock can then be diluted into the final aqueous reaction buffer.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with your Cy5-PEG3-TCO conjugates.
Issue 1: Visible Precipitate or Cloudiness in Solution
If you observe a precipitate or cloudiness after dissolving your Cy5-PEG3-TCO conjugate, it is likely due to aggregation or exceeding the solubility limit in the chosen solvent.
Diagram 1: Troubleshooting Workflow for Precipitate
Caption: A step-by-step workflow for addressing visible precipitate in Cy5-PEG3-TCO solutions.
Recommended Actions:
-
Reduce Concentration: Try dissolving a smaller amount of the conjugate in the same volume of solvent.
-
Use an Organic Co-solvent: Prepare a high-concentration stock solution in 100% anhydrous DMSO or DMF. Then, add this stock solution dropwise to your aqueous buffer while vortexing to achieve the desired final concentration. The final concentration of the organic co-solvent should ideally be kept below 20%.
-
Optimize Buffer Conditions:
-
pH: The solubility of cyanine dyes can be pH-dependent. Experiment with a pH range of 7.0-8.5.
-
Ionic Strength: The concentration of salts in the buffer can affect solubility. Test a range of salt concentrations (e.g., 50-150 mM NaCl).
-
-
Sonication: Briefly sonicating the solution can help to break up small aggregates.
-
Purification: If aggregation is suspected, purify the conjugate to remove insoluble high-molecular-weight species.
Issue 2: Low Fluorescence Signal in an Aqueous Buffer
A weak or lower-than-expected fluorescence signal can be a result of aggregation-induced quenching.
Diagram 2: Factors Leading to Poor Solubility and Aggregation
Caption: Key factors contributing to the poor solubility and aggregation of Cy5-PEG3-TCO conjugates.
Recommended Actions:
-
Confirm Concentration: Ensure the calculated concentration is accurate.
-
Prepare Fresh Solutions: Dissolve the conjugate immediately before use, as storage in aqueous solutions can sometimes promote aggregation.
-
Solubilization Protocol: Follow a robust solubilization protocol as detailed in the Experimental Protocols section.
Quantitative Data Summary
The following table summarizes the solubility of Cy5 derivatives in different solvents. Note that the exact solubility of Cy5-PEG3-TCO may vary.
| Compound | Solvent/Buffer | Reported Solubility | Reference(s) |
| Cy5-PEG Maleimide | Water, Ethanol, Chloroform, DMSO | 10 mg/mL | |
| Non-sulfonated Cy5 | Aqueous Buffers | Low | |
| Non-sulfonated Cy5 | DMSO, DMF | High | |
| Sulfonated Cy5 | Aqueous Buffers | High | |
| DSPE-PEG-Cy5 (MW 2000) | Water, DMSO, DCM, DMF | Soluble | |
| Cy5-PEG5-amine HCl salt | DMSO, DMF, DCM | Soluble | |
| Cy5-PEG5-amine HCl salt | Water | Low solubility |
Experimental Protocols
Protocol 1: Dissolving and Handling Cy5-PEG3-TCO
This protocol provides a step-by-step guide for the proper dissolution of Cy5-PEG3-TCO to minimize aggregation.
Materials:
-
Cy5-PEG3-TCO conjugate (lyophilized powder)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4), filtered and degassed
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare a Concentrated Stock Solution: a. Allow the vial of lyophilized Cy5-PEG3-TCO to equilibrate to room temperature before opening to prevent moisture condensation. b. Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a 1-10 mM stock solution. c. Vortex briefly until the powder is completely dissolved. The solution should be clear. d. Centrifuge the vial briefly to collect the solution at the bottom.
-
Prepare the Working Solution: a. While gently vortexing the aqueous buffer, add the required volume of the Cy5-PEG3-TCO stock solution dropwise to achieve the final desired concentration. b. Ensure the final concentration of the organic co-solvent (DMSO/DMF) in the working solution is compatible with your experimental system (typically <20%).
-
Use Immediately: a. It is recommended to use the freshly prepared working solution for your experiments to minimize the risk of aggregation over time.
Protocol 2: Purification of Cy5-PEG3-TCO Conjugates to Remove Aggregates
If you suspect that your conjugate solution contains aggregates, you can remove them using size-exclusion chromatography or dialysis.
A. Size-Exclusion Chromatography (SEC)
Materials:
-
SEC column with an appropriate molecular weight cutoff (e.g., for protein conjugates, a resin suitable for the size of the protein).
-
Elution buffer (e.g., PBS, pH 7.4)
-
Chromatography system or spin columns
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer.
-
Sample Preparation: Centrifuge your Cy5-PEG3-TCO conjugate solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any large, insoluble aggregates.
-
Sample Loading: Carefully load the supernatant onto the equilibrated SEC column.
-
Elution: Elute the sample with the elution buffer. The larger, monomeric conjugate will elute before any smaller, unbound dye or other low molecular weight impurities. Aggregates, being larger, will elute in the void volume.
-
Fraction Collection: Collect fractions and measure the absorbance at both 280 nm (for protein) and the absorption maximum of Cy5 (~650 nm) to identify the fractions containing the purified conjugate.
B. Dialysis
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO) that will retain your conjugate but allow free dye to pass through.
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Prepare Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions.
-
Load Sample: Load your Cy5-PEG3-TCO conjugate solution into the dialysis tubing/cassette.
-
Dialysis: a. Place the sealed tubing/cassette in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume). b. Place the beaker on a stir plate and stir gently at 4°C. c. Change the dialysis buffer every 2-4 hours for the first 8-12 hours, and then dialyze overnight.
-
Sample Recovery: Carefully remove the purified conjugate from the dialysis tubing/cassette. This method is effective for removing small, unbound molecules but may not be as efficient for removing soluble aggregates of the conjugate itself.
References
- 1. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The relative brightness of PEG lipid-conjugated polymer nanoparticles as fluid-phase markers in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Technical Support Center: Enhancing Signal-to-Noise Ratio in Cy5 Imaging
Welcome to the technical support center for Cy5 imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Cy5 fluorescence imaging experiments. Here you will find detailed guides and frequently asked questions to help you enhance your signal-to-noise ratio (SNR) and acquire high-quality, reproducible data.
Troubleshooting Guides
Low signal-to-noise ratio is a common challenge in fluorescence microscopy. The following table outlines frequent issues encountered during Cy5 imaging, their probable causes, and recommended solutions.
| Problem | Potential Cause | Solution |
| Weak or No Signal | Suboptimal Filter Set: Mismatch between the filter set and Cy5's spectral properties. | Use a filter set specifically designed for Cy5, with an excitation filter around 630-650 nm and an emission filter around 660-720 nm.[1][2][3] |
| Low Antibody Concentration: Insufficient primary or secondary antibody used for labeling. | Titrate the antibody concentration to find the optimal dilution that maximizes signal without increasing background.[4][5] | |
| Photobleaching: The fluorescent signal fades rapidly upon exposure to excitation light. | Reduce the excitation laser power and exposure time. Use an anti-fade mounting medium to protect the sample from photobleaching. | |
| Incorrect Laser Line: The laser used for excitation is not optimal for Cy5. | Use a 633 nm or 640 nm laser for efficient excitation of Cy5. | |
| High Background | Autofluorescence: Endogenous fluorescence from the sample itself (e.g., from mitochondria, lysosomes, or fixatives). | Image an unlabeled control sample to assess the level of autofluorescence. Consider using a different fixation method, such as cold methanol, which may reduce autofluorescence compared to aldehydes. For in vivo imaging, using an alfalfa-free diet for several weeks can reduce background autofluorescence. |
| Non-specific Antibody Binding: The primary or secondary antibody binds to unintended targets. | Optimize the blocking step using an appropriate blocking buffer (e.g., BSA or serum). Ensure adequate washing steps to remove unbound antibodies. | |
| High Antibody Concentration: Using an excessive concentration of primary or secondary antibody. | Perform an antibody titration to determine the optimal concentration that provides a strong specific signal with minimal background. | |
| Contaminated Reagents or Labware: Buffers, media, or glass slides may be fluorescent. | Use high-purity reagents and clean glassware. Consider using a mounting medium with low fluorescence. | |
| Poor Image Contrast | Suboptimal Imaging Parameters: Detector gain or exposure time is not set correctly. | Increase the detector gain or exposure time, but be mindful that this can also amplify background noise. |
| Low Numerical Aperture (NA) Objective: The objective lens is not collecting enough light. | Use an objective with a high NA to improve light collection efficiency. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for Cy5?
A1: Cy5 has an excitation maximum around 649 nm and an emission maximum around 670 nm. Therefore, it is crucial to use a filter set that is specifically designed for these wavelengths to maximize signal detection and minimize background.
Q2: How can I reduce photobleaching of my Cy5 signal?
A2: Photobleaching is the irreversible destruction of a fluorophore due to light exposure. To minimize photobleaching of Cy5, you can:
-
Reduce Excitation Intensity: Use the lowest possible laser power that still provides a detectable signal.
-
Minimize Exposure Time: Keep the exposure time as short as possible.
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium. These reagents often contain oxygen scavengers that reduce the formation of reactive oxygen species that damage the fluorophore.
-
Optimize Imaging Buffer: Maintain a slightly basic pH (around 7.5) in your imaging buffer, as acidic environments can decrease the photostability of cyanine dyes.
Q3: What can I do if my signal is still too weak even after optimizing imaging conditions?
A3: If your signal remains weak, consider using a signal amplification technique. Tyramide Signal Amplification (TSA) is a powerful method that can increase the sensitivity of your assay by up to 100-fold. This technique uses horseradish peroxidase (HRP) to catalyze the deposition of multiple fluorophore-labeled tyramide molecules at the site of the target, thereby amplifying the signal significantly.
Q4: How do I choose the right controls for my Cy5 imaging experiment?
A4: Proper controls are essential for validating your results. Key controls include:
-
Unlabeled Sample: To assess the level of autofluorescence in your sample.
-
Secondary Antibody Only: To check for non-specific binding of the secondary antibody.
-
Isotype Control: A primary antibody of the same isotype but with no specificity for the target, to control for non-specific binding of the primary antibody.
-
Positive and Negative Control Samples: Tissues or cells known to express or not express the target protein, respectively, to confirm antibody specificity.
Q5: Are there any alternatives to Cy5 with better photostability?
A5: Yes, several alternative dyes in the same spectral region offer improved brightness and photostability. Alexa Fluor 647 is a popular alternative to Cy5 known for its enhanced performance.
Visualizing Key Concepts
To further clarify the relationships between different factors affecting your imaging results, the following diagrams illustrate key experimental workflows and logical relationships.
References
Technical Support Center: Purification of Cy5-PEG3-TCO Labeled Proteins
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Cy5-PEG3-TCO labeled proteins from unreacted dye. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and a comparison of common purification methods.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted Cy5-PEG3-TCO dye after labeling my protein?
A1: Removing unreacted dye is essential for several reasons. Firstly, it ensures accurate determination of the dye-to-protein ratio, which is a critical parameter for quantitative downstream applications.[1][2][3] Secondly, excess free dye can lead to high background noise and non-specific signals in fluorescence-based assays, such as immunofluorescence imaging and flow cytometry.[1][4] Finally, unreacted dye can interfere with certain biochemical assays and may be toxic to cells in cell-based experiments.
Q2: What are the most common methods for purifying labeled proteins from free dye?
A2: The most common methods for separating labeled proteins from smaller, unreacted dye molecules are based on size differences. These include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size as they pass through a column packed with a porous resin.
-
Dialysis: This method involves the use of a semi-permeable membrane that allows the smaller dye molecules to diffuse out into a buffer solution, while retaining the larger labeled protein.
-
Tangential Flow Filtration (TFF): TFF is a rapid and efficient method for separating and purifying biomolecules, including separating large molecules from small ones.
-
Dye Removal Spin Columns: These are commercially available columns that contain a specialized resin designed for the rapid removal of small molecules like fluorescent dyes from protein samples.
Q3: How do I choose the best purification method for my specific protein and application?
A3: The choice of purification method depends on several factors, including the volume of your sample, the amount of protein, the required purity, and the available equipment.
-
For small sample volumes (µL to mL range): Dye removal spin columns are a fast and convenient option. Size exclusion chromatography (SEC) also offers high resolution for small volumes.
-
For larger sample volumes (mL to L range): Tangential flow filtration (TFF) is highly scalable and efficient for processing large volumes. Dialysis is also a viable, though often slower, option for larger volumes.
-
For high-purity requirements: SEC generally provides the highest resolution for separating labeled protein from free dye and protein aggregates.
-
For speed and convenience: Dye removal spin columns offer the fastest purification time.
Q4: How can I determine if the purification was successful?
A4: The success of the purification can be assessed by:
-
Spectrophotometry: Measure the absorbance of the purified protein solution at 280 nm (for protein) and at the excitation maximum of Cy5 (around 650 nm). The ratio of these absorbances can be used to calculate the degree of labeling (DOL) or dye-to-protein ratio. A significant decrease in the absorbance at 650 nm in the flow-through or dialysate compared to the retained protein indicates successful dye removal.
-
SDS-PAGE with fluorescence imaging: Running the purified sample on an SDS-PAGE gel and imaging it with a fluorescence scanner will show if the fluorescence signal co-localizes with the protein band. A lack of fluorescence signal at the dye front indicates efficient removal of free dye.
-
Thin-Layer Chromatography (TLC): TLC can be used to qualitatively assess the presence of free dye. The labeled protein will remain at the origin, while the free dye will migrate with the solvent front.
Troubleshooting Guide
Issue 1: Low protein recovery after purification.
-
Possible Cause (Spin Columns/SEC): The protein may be binding non-specifically to the column resin.
-
Troubleshooting Tip: Ensure the buffer conditions (pH, salt concentration) are compatible with both the protein and the column resin. Consider using a resin with a different chemistry or pre-treating the column with a blocking agent like bovine serum albumin (BSA).
-
-
Possible Cause (Dialysis): The molecular weight cutoff (MWCO) of the dialysis membrane may be too large, leading to loss of smaller proteins.
-
Troubleshooting Tip: Select a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your protein (typically 3-5 times smaller).
-
-
Possible Cause (TFF): Improper membrane selection or operating parameters can lead to protein loss.
-
Troubleshooting Tip: Choose a TFF membrane with an appropriate MWCO. Optimize the transmembrane pressure and cross-flow rate to minimize protein loss.
-
-
Possible Cause (General): The protein may be precipitating during the purification process.
-
Troubleshooting Tip: Fluorescent dyes can sometimes induce protein precipitation, especially at high labeling stoichiometries. Try reducing the dye-to-protein ratio in the labeling reaction. Also, ensure that the purification buffer is optimal for your protein's solubility.
-
Issue 2: Incomplete removal of unreacted dye.
-
Possible Cause (Spin Columns/SEC): The capacity of the column may have been exceeded.
-
Troubleshooting Tip: Use a larger column or process the sample in multiple smaller batches. Some dyes, particularly those in the green spectral region, may require a second pass through the column.
-
-
Possible Cause (Dialysis): The dialysis time may be insufficient, or the volume of the dialysis buffer may be too small.
-
Troubleshooting Tip: Increase the dialysis time and perform multiple buffer changes with a large volume of fresh buffer (at least 100 times the sample volume for each change).
-
-
Possible Cause (General): The dye may be non-covalently bound to the protein.
-
Troubleshooting Tip: For accurate determination of dye-to-protein ratios, it is important to remove non-covalently bound dye. This can sometimes be achieved by including a small amount of a non-ionic detergent in the purification buffer, but compatibility with the downstream application must be considered.
-
Issue 3: Labeled protein appears to be aggregated.
-
Possible Cause: Over-labeling of the protein can lead to increased hydrophobicity and subsequent aggregation.
-
Troubleshooting Tip: Optimize the labeling reaction by reducing the molar excess of the dye. Analyze the purified protein by size exclusion chromatography to separate monomeric labeled protein from aggregates.
-
Issue 4: Low or no fluorescence signal from the labeled protein.
-
Possible Cause: The labeling reaction may have been inefficient.
-
Troubleshooting Tip: Verify the reactivity of your protein (e.g., presence of available primary amines for NHS ester chemistry) and the quality of the dye. Ensure the pH of the labeling buffer is optimal for the reaction.
-
-
Possible Cause: The fluorescence of the dye may be quenched.
-
Troubleshooting Tip: Over-labeling can lead to self-quenching of the dye molecules. Determine the degree of labeling to see if it is too high. The microenvironment around the conjugated dye can also affect its fluorescence.
-
Comparison of Purification Methods
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) | Dye Removal Spin Columns |
| Principle | Separation based on molecular size | Diffusion across a semi-permeable membrane based on a concentration gradient | Size-based separation using a membrane with tangential flow | Resin-based removal of small molecules |
| Sample Volume | µL to mL | mL to L | mL to thousands of L | µL to mL |
| Processing Time | 30-60 minutes | 4 hours to overnight | Fast (minutes to hours) | < 15 minutes |
| Protein Recovery | High | High (can be variable) | High | High |
| Dye Removal Efficiency | High | Moderate to High | High | High |
| Scalability | Limited | Yes | Highly scalable | Limited |
| Key Advantage | High resolution, can remove aggregates | Simple, requires minimal equipment | Fast, scalable, can concentrate and diafilter in one system | Very fast and easy to use |
| Key Disadvantage | Can dilute the sample | Slow, requires large buffer volumes | Requires a dedicated system | Limited to small sample volumes |
Experimental Protocols
Protocol 1: Purification using Size Exclusion Chromatography (SEC)
-
Column Selection: Choose a size exclusion chromatography column with a fractionation range appropriate for your protein's molecular weight. The resin should be able to separate the labeled protein from the much smaller free dye.
-
Equilibration: Equilibrate the SEC column with at least two column volumes of a suitable, filtered, and degassed buffer (e.g., PBS).
-
Sample Loading: Gently load your labeled protein sample onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Begin the elution with the equilibration buffer at a flow rate recommended by the column manufacturer.
-
Fraction Collection: Collect fractions as the sample passes through the column. The labeled protein will elute in the earlier fractions, while the free dye will elute in the later fractions.
-
Analysis: Monitor the elution profile by measuring the absorbance at 280 nm (protein) and ~650 nm (Cy5 dye). Pool the fractions containing the purified labeled protein.
Protocol 2: Purification using Dialysis
-
Membrane Preparation: Select a dialysis membrane with a molecular weight cutoff (MWCO) significantly lower than your protein's molecular weight (e.g., 10 kDa MWCO for a 50 kDa protein). Prepare the membrane according to the manufacturer's instructions.
-
Sample Loading: Load the labeled protein sample into the dialysis tubing or cassette, ensuring to leave some space for buffer influx.
-
Dialysis: Place the sealed dialysis bag or cassette in a large volume of stirring dialysis buffer (e.g., PBS) at 4°C. The buffer volume should be at least 100 times the sample volume.
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours. For efficient dye removal, perform at least two to three buffer changes.
-
Sample Recovery: Carefully remove the dialysis bag or cassette from the buffer and recover the purified protein sample.
Protocol 3: Purification using Dye Removal Spin Columns
-
Column Preparation: Invert the spin column several times to resuspend the resin. Twist off the bottom closure and place the column in a collection tube. Centrifuge the column to remove the storage buffer.
-
Equilibration (if required): Some columns may require equilibration with your buffer of choice. Follow the manufacturer's protocol.
-
Sample Loading: Apply your labeled protein sample to the top of the resin bed.
-
Elution: Place the column in a new collection tube and centrifuge according to the manufacturer's instructions to collect the purified, labeled protein. The unreacted dye will be retained by the resin.
Visual Workflows
Caption: Workflow for purification using Size Exclusion Chromatography (SEC).
Caption: Workflow for purification using Dialysis.
Caption: Workflow for purification using a Dye Removal Spin Column.
References
Validation & Comparative
A Comparative Guide to Validating Cy5-PEG3-TCO Labeling Specificity by Western Blot
For researchers, scientists, and drug development professionals, the precise and specific labeling of proteins is paramount for accurate experimental outcomes. Bioorthogonal chemistry, particularly the reaction between trans-cyclooctene (TCO) and tetrazine, has emerged as a powerful tool for site-specific protein modification.[1][2][3] This guide provides a comprehensive comparison of validating the specificity of Cy5-PEG3-TCO labeling using Western blot, offering insights into its performance against alternative methods and providing detailed experimental protocols.
The Cy5-PEG3-TCO probe utilizes the highly efficient and bioorthogonal inverse electron-demand Diels-Alder (iEDDA) reaction between the TCO group on the probe and a tetrazine moiety introduced onto a protein of interest.[3][4] This "click chemistry" reaction is known for its high specificity and rapid kinetics under biological conditions. Western blot analysis serves as a robust method to confirm the successful and specific labeling of the target protein.
Comparison of Labeling Chemistries
The choice of labeling reagent is a critical factor that influences experimental success. Below is a comparison of Cy5-PEG3-TCO labeling with a common alternative, Cy5-NHS ester labeling.
| Feature | Cy5-PEG3-TCO (via Tetrazine Ligation) | Cy5-NHS Ester |
| Target Residue | Site-specifically incorporated tetrazine-bearing unnatural amino acid or tetrazine-modified cysteine/lysine | Primary amines (N-terminus and lysine side chains) |
| Specificity | High, due to the bioorthogonal nature of the TCO-tetrazine reaction. | Lower, as it targets multiple lysine residues, which can be abundant on the protein surface. |
| Workflow Complexity | Two-step process: introduction of the tetrazine handle onto the protein, followed by ligation with Cy5-PEG3-TCO. | One-step labeling reaction. |
| Effect on Protein Migration | Predictable shift in gel migration due to the defined mass of the label. | Can result in heterogeneous labeling, leading to smeared bands on a Western blot. |
| Reaction Conditions | Mild, aqueous conditions, compatible with biological samples. | Requires amine-free buffers and a slightly alkaline pH (8.0-9.0) for efficient labeling. |
| Signal-to-Noise Ratio | High, with minimal background fluorescence from unbound dye due to high reaction specificity. | Can be lower due to potential non-specific binding of the NHS ester. |
Experimental Protocol: Western Blot Validation of Cy5-PEG3-TCO Labeling
This protocol outlines the key steps to validate the specificity of Cy5-PEG3-TCO labeling.
I. Protein Labeling with Tetrazine
-
Introduce a Tetrazine Handle: The protein of interest must first be modified to contain a tetrazine group. This can be achieved through various methods, such as:
-
Site-specific incorporation of a tetrazine-containing unnatural amino acid using genetic code expansion.
-
Modification of cysteine residues with a tetrazine-maleimide linker.
-
Modification of lysine residues with a tetrazine-NHS ester.
-
-
Purification: Remove any unreacted tetrazine linker using methods like dialysis or size-exclusion chromatography to prevent it from reacting with the Cy5-PEG3-TCO in solution.
II. Labeling with Cy5-PEG3-TCO
-
Reaction Setup: Mix the tetrazine-modified protein with a 5-10 fold molar excess of Cy5-PEG3-TCO.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): If necessary, the reaction can be quenched by adding an excess of a small molecule containing a tetrazine moiety.
III. Western Blot Analysis
-
Sample Preparation:
-
Positive Control: Tetrazine-modified protein labeled with Cy5-PEG3-TCO.
-
Negative Control 1 (No TCO): Unmodified protein of interest incubated with Cy5-PEG3-TCO. This control is crucial to assess non-specific binding of the TCO probe.
-
Negative Control 2 (No Cy5 Probe): Tetrazine-modified protein without the addition of Cy5-PEG3-TCO. This helps to identify any autofluorescence from the protein itself.
-
Loading Control: A housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
-
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel. The labeled protein should show a clear molecular weight shift compared to the unlabeled protein.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation (for target protein detection):
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Signal Detection:
-
Cy5 Fluorescence: Detect the Cy5 signal directly using a fluorescent imager with the appropriate excitation and emission wavelengths.
-
Chemiluminescence (for target protein): If a primary/secondary antibody system was used, detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detector.
-
-
Analysis:
-
Overlay the fluorescent Cy5 image with the chemiluminescent image of the target protein.
-
A specific signal will show co-localization of the Cy5 fluorescence and the band corresponding to the target protein.
-
The negative controls should show no Cy5 signal at the molecular weight of the target protein, confirming the specificity of the TCO-tetrazine ligation. Any bands appearing in the negative control lanes indicate non-specific binding.
-
Visualizing the Workflow and Reaction
To better illustrate the processes described, the following diagrams were generated using Graphviz.
By following this guide, researchers can confidently validate the specificity of their Cy5-PEG3-TCO labeling experiments, ensuring the generation of reliable and reproducible data for their studies. The high specificity and efficiency of the TCO-tetrazine ligation make it a superior choice for applications requiring precise protein labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific In Vivo Bioorthogonal Ligation with trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Validating Bioorthogonal Labeling Specificity: Essential Control Experiments
In the rapidly evolving landscape of chemical biology, bioorthogonal labeling has emerged as a powerful tool for studying biomolecules in their native environment. The ability to selectively tag proteins, glycans, and other cellular components provides unprecedented insights into biological processes. However, the validity of any bioorthogonal labeling experiment hinges on the specificity of the chemical reaction. Ensuring that the observed signal originates solely from the intended target is paramount for accurate data interpretation.
This guide provides a comprehensive comparison of essential control experiments to validate the specificity of bioorthogonal labeling. We will delve into the rationale behind each control, present quantitative data from representative experiments, and provide detailed protocols to empower researchers in designing robust and reliable studies.
Core Principles of Specificity Validation
The central dogma of validating bioorthogonal labeling is to systematically eliminate potential sources of non-specific signal. A well-designed set of controls will address two fundamental questions:
-
Is the labeling probe reacting exclusively with its intended bioorthogonal partner?
-
Is the bioorthogonal handle incorporated only into the target biomolecule?
To answer these questions, a combination of negative and positive controls should be implemented.
Negative Control Experiments: Ruling Out the Non-Specific
Negative controls are designed to demonstrate the absence of signal when a key component of the labeling system is omitted or inactivated. These are arguably the most critical experiments for establishing labeling specificity.
| Control Experiment | Purpose | Expected Outcome |
| No Bioorthogonal Handle | To confirm that the labeling probe does not react with native cellular components. | No or minimal signal in cells expressing the wild-type protein (lacking the unnatural amino acid) or in untransfected cells. |
| No Labeling Probe | To account for background fluorescence from the cells or the imaging medium. | No signal above the natural autofluorescence of the cells. |
| Non-Reactive Analogue | To demonstrate that the labeling reaction is specific to the bioorthogonal functional group. | No or minimal signal when a structurally similar but non-reactive analogue of the unnatural amino acid is used.[1] |
| Competition Assay | To show that the labeling can be blocked by an excess of a small molecule containing the bioorthogonal handle. | Significant reduction in signal when the labeling is performed in the presence of a competing, untagged bioorthogonal reactant. |
| Light-Dependence (for photo-activated reactions) | To confirm that the labeling is triggered by the light stimulus. | No labeling occurs in the absence of light irradiation.[2] |
Positive Control Experiments: Confirming Functionality
Positive controls are essential to ensure that each component of the labeling system is functional and that the experimental setup is capable of detecting a specific signal.
| Control Experiment | Purpose | Expected Outcome |
| In Vitro Labeling | To confirm the reactivity of the bioorthogonal pair in a clean, controlled environment. | Robust and specific labeling of the purified, modified protein. |
| Known Positive Control Protein | To validate the labeling protocol and probe activity in a cellular context. | Strong and specific signal from a well-characterized protein known to incorporate the unnatural amino acid and undergo the bioorthogonal reaction. |
| Co-localization with a Known Marker | To confirm that the labeled protein is localized to the correct subcellular compartment. | High degree of co-localization between the bioorthogonal label signal and a fluorescent protein or antibody stain for the target protein or its known location.[3] |
Quantitative Analysis of Labeling Specificity
Visual inspection by microscopy is a good first step, but quantitative analysis is crucial for objective assessment of specificity.
| Analysis Method | Description | Key Metrics |
| In-Gel Fluorescence Scanning | Proteins from cell lysates are separated by SDS-PAGE, and the gel is scanned for fluorescence. | Comparison of band intensity between control and experimental samples. A specific band should only appear in the fully functional labeling system.[3] |
| Flow Cytometry | Measures the fluorescence intensity of individual cells in a population. | A significant shift in the fluorescence histogram only for the specifically labeled cell population compared to negative controls.[2] |
| Confocal Microscopy with Co-localization Analysis | Quantifies the spatial overlap between the bioorthogonal label and a known marker for the target protein. | High Pearson's or Manders' co-localization coefficients for the experimental sample and low coefficients for controls. |
| Mass Spectrometry | Provides definitive identification of the labeled protein and the site of modification. | Detection of the mass shift corresponding to the addition of the label at the specific amino acid residue. |
Experimental Protocols
Protocol 1: Negative Control - Labeling of Wild-Type Cells
Objective: To assess the non-specific binding of the fluorescent probe to cellular components in the absence of the bioorthogonal handle.
-
Cell Culture: Plate wild-type cells (not expressing the protein with the unnatural amino acid) at the desired density and grow under standard conditions.
-
Probe Incubation: Add the fluorescent tetrazine probe to the cell culture medium at the final concentration used in the labeling experiment. For example, a cell-permeable fluorescent tetrazine can be used at a final concentration of 3 µM.
-
Incubation: Incubate the cells for the standard labeling time (e.g., 30-60 minutes) at 37°C.
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove unbound probe.
-
Imaging: Acquire images using fluorescence microscopy with the same settings used for the experimental samples.
-
Analysis: Quantify the mean fluorescence intensity and compare it to the experimental sample.
Protocol 2: Quantitative Analysis - In-Gel Fluorescence
Objective: To quantitatively assess labeling specificity by comparing protein bands on an SDS-PAGE gel.
-
Sample Preparation: Prepare cell lysates from both the experimental (with unnatural amino acid and probe) and negative control (e.g., wild-type cells with probe) samples. Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each lysate into the wells of an SDS-PAGE gel and perform electrophoresis.
-
Fluorescence Scanning: Scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the fluorophore used.
-
Coomassie Staining: After scanning, stain the gel with Coomassie Brilliant Blue to visualize the total protein loading in each lane.
-
Analysis: Compare the fluorescent band in the experimental lane with the corresponding region in the control lanes. A specific label should result in a distinct fluorescent band at the expected molecular weight of the target protein, which is absent in the negative controls.
Visualizing Experimental Workflows and Logic
Experimental Workflow for Specificity Validation
Caption: Workflow for validating bioorthogonal labeling specificity.
Logic Diagram for Interpreting Control Experiments
Caption: Decision tree for interpreting control experiment results.
By rigorously applying these control experiments and quantitative analyses, researchers can confidently validate the specificity of their bioorthogonal labeling, ensuring the generation of high-quality, reproducible data. This diligence is essential for advancing our understanding of complex biological systems and for the development of novel therapeutics.
References
- 1. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the in vivo stability of TCO-conjugates compared to other linkers
In the realm of targeted therapeutics, the linker connecting a targeting moiety to its payload is a critical determinant of both efficacy and safety. For researchers, scientists, and drug development professionals, selecting a linker with optimal in vivo stability is paramount to ensure that the therapeutic agent reaches its target intact and minimizes off-target toxicity. This guide provides an objective comparison of the in vivo stability of trans-cyclooctene (TCO)-conjugates against other widely used linkers, supported by experimental data.
At a Glance: Stability Comparison
The stability of a bioconjugate in the physiological environment is influenced by factors such as enzymatic degradation, pH, and the presence of endogenous molecules like glutathione. The following table summarizes quantitative data on the in vivo and in vitro stability of TCO-conjugates compared to other common linkers.
| Linker Type | Chemistry | Key Stability Concerns | Reported Stability Data |
| TCO | Inverse electron-demand Diels-Alder cycloaddition (IEDDA) | Isomerization to the non-reactive cis-cyclooctene (CCO) isomer, particularly in the presence of thiols or copper-containing serum proteins.[1][2] | - An s-TCO conjugated to a monoclonal antibody showed a half-life of 0.67 days in vivo due to rapid deactivation to its cis isomer.[1]- Shielding the TCO moiety by binding to an antibody with a short spacer increased the in vivo half-life to 5 days.- An axially linked TCO (2b) demonstrated an increased in vivo stability with a half-life of 6.2 days compared to 2.6 days for a previous version. |
| Maleimide | Michael addition of a thiol | Susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of thiols like glutathione. | - The half-life of a maleimide-thiol adduct in the presence of glutathione has been reported to be as low as 4 minutes.- Strategies like hydrolysis of the succinimide ring or using specialized maleimides can mitigate instability. |
| DBCO (Dibenzocyclooctyne) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Generally stable, but can exhibit some reactivity with thiols. | - The half-life of DBCO in the presence of glutathione has been reported to be 71 minutes. |
| Hydrazone/Oxime | Reaction of a carbonyl with a hydrazine or hydroxylamine | pH-sensitive cleavage, which can be advantageous for payload release in acidic endosomes but can lead to instability in the slightly acidic tumor microenvironment. | Data on specific in vivo half-lives are context-dependent and vary based on the specific hydrazone or oxime structure. |
| Valine-Citrulline (VC) | Enzyme-sensitive (Cathepsin B) | Prone to premature cleavage by carboxylesterase 1c (Ces1c) in rodent plasma, complicating preclinical evaluation. | Tandem-cleavage linkers, which require two sequential enzymatic events for payload release, have shown improved stability in rat serum compared to monocleavage linkers. |
Note: The provided stability data are from various studies and may not represent direct head-to-head comparisons under identical conditions. These values should be considered indicative of the respective linkage stabilities.
Experimental Protocols
The assessment of in vivo linker stability is crucial for the development of robust bioconjugates. Below are detailed methodologies for key experiments cited in the literature.
In Vivo Stability Assessment of ADCs
Objective: To determine the stability of an antibody-drug conjugate (ADC) in a living organism over time.
Methodology:
-
Administration: The ADC is administered intravenously to animals, typically mice or rats.
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Analysis: The concentration of the intact ADC and/or the free payload is quantified using techniques such as:
-
ELISA-based methods: To quantify the total antibody and the conjugated payload.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To separate and quantify the ADC, free payload, and any metabolites.
-
-
Data Analysis: The half-life of the ADC in circulation is calculated from the concentration-time profile.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a conjugate in plasma from different species (e.g., mouse, rat, human) as a surrogate for in vivo stability.
Methodology:
-
Incubation: The conjugate is incubated in plasma at 37°C for a specified period.
-
Time Points: Aliquots are taken at various time intervals.
-
Analysis: The samples are analyzed to determine the percentage of intact conjugate remaining. This can be done by:
-
Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different drug-to-antibody ratios (DAR).
-
LC-MS: To quantify the parent molecule and any degradation products.
-
Glutathione (GSH) Stability Assay
Objective: To assess the stability of a linker in the presence of a high concentration of the intracellular reducing agent glutathione.
Methodology:
-
Incubation: The linker-containing molecule is incubated with a solution of glutathione (e.g., 5 mM in PBS) at 37°C.
-
Sampling: Samples are taken at various time intervals.
-
LC-MS Analysis: The samples are analyzed directly by LC-MS to monitor the disappearance of the parent molecule and the appearance of any GSH adducts.
Visualizing Linker Stability Concepts
To better understand the factors influencing linker stability and the experimental approaches to evaluate it, the following diagrams are provided.
Caption: Key instability pathways for TCO and Maleimide linkers.
Caption: General experimental workflow for assessing the in vivo stability of bioconjugates.
Conclusion
The choice of linker is a critical decision in the design of targeted therapies. While TCO-based click chemistry offers rapid and bioorthogonal conjugation, its in vivo stability can be compromised by isomerization. However, strategies to shield the TCO moiety can significantly enhance its half-life. Maleimide linkers, though widely used, are susceptible to deconjugation via a retro-Michael reaction, a significant drawback for in vivo applications. Other linkers like DBCO and cleavable linkers each present their own stability profiles and application-specific advantages and disadvantages. Ultimately, the optimal linker choice will depend on the specific therapeutic application, the nature of the payload, and the desired pharmacokinetic profile. A thorough evaluation of linker stability using the experimental protocols outlined in this guide is essential for the successful development of next-generation bioconjugates.
References
A Comparative Guide to the Quantitative Analysis of Cy5-PEG3-TCO Labeling Efficiency
In the landscape of bioorthogonal chemistry, the precise and efficient labeling of biomolecules is crucial for accurate biological analysis, diagnostics, and therapeutic development. The Cy5-PEG3-TCO probe, which utilizes the rapid and specific inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz), has emerged as a powerful tool for these applications.[1][2] This guide provides a quantitative comparison of Cy5-PEG3-TCO's labeling efficiency against other common bioorthogonal methods, detailed experimental protocols for its use, and a discussion of the critical factors influencing reaction outcomes.
The TCO-tetrazine ligation is renowned for its exceptional speed, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, allowing for efficient labeling even at low, nanomolar to micromolar concentrations.[1][3] This reaction is bioorthogonal, meaning it proceeds within complex biological systems without interfering with native biochemical processes.[2] The inclusion of a hydrophilic polyethylene glycol (PEG) spacer enhances the probe's solubility in aqueous environments and minimizes steric hindrance, further promoting efficient conjugation.
Quantitative Performance Comparison
The selection of a bioorthogonal labeling strategy hinges on key performance metrics, primarily the reaction kinetics. The TCO-tetrazine system consistently demonstrates superior kinetics compared to many alternatives, such as the widely used strain-promoted alkyne-azide cycloaddition (SPAAC).
Table 1: Comparison of Bioorthogonal Reaction Kinetics
| Feature | TCO-Tetrazine (IEDDA) | DBCO-Azide (SPAAC) | References |
|---|---|---|---|
| Reaction Type | Inverse-electron-demand Diels-Alder | Strain-promoted alkyne-azide cycloaddition | |
| **Second-Order Rate Constant (k₂) ** | ~10³ - 10⁶ M⁻¹s⁻¹ | ~0.1 - 1.0 M⁻¹s⁻¹ | |
| Required Concentration | Nanomolar to Micromolar | Micromolar | |
| Catalyst Requirement | None (Copper-free) | None (Copper-free) |
| Biocompatibility | Excellent | Good | |
Beyond the choice of click chemistry, the fluorophore itself is a critical component. Cy5 is a well-established far-red dye, but alternatives like the Alexa Fluor series often provide enhanced photophysical properties.
Table 2: Photophysical Properties of Cy5 vs. a Common Alternative
| Property | Cy5 | Alexa Fluor 647 | References |
|---|---|---|---|
| Excitation Max (λex) | ~649 nm | ~650 nm | |
| Emission Max (λem) | ~670 nm | ~668 nm | |
| Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~270,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.28 | ~0.33 | |
| Photostability | Good | Excellent |
| Brightness (ε x Φ) | ~70,000 | ~89,100 | |
Note: While Alexa Fluor 647 shows superior photostability and brightness, Cy5 remains a widely used and cost-effective option.
Experimental Protocols & Methodologies
Accurate quantification of labeling efficiency requires robust experimental design and analytical methods.
Protocol 1: General Protein Labeling with Cy5-PEG3-TCO
This protocol describes the labeling of a protein previously modified to contain a tetrazine group.
Materials:
-
Tetrazine-modified protein (Protein-Tz) in a suitable buffer (e.g., PBS, pH 7.4)
-
Cy5-PEG3-TCO (stock solution in anhydrous DMSO)
-
Size-Exclusion Chromatography (SEC) or Spin Desalting Columns for purification
Procedure:
-
Preparation: Bring all reagents to room temperature. Prepare a fresh stock solution of Cy5-PEG3-TCO in DMSO (e.g., 10 mM).
-
Reaction: In a microcentrifuge tube, combine the Protein-Tz with a 5- to 10-fold molar excess of Cy5-PEG3-TCO. The use of excess probe drives the reaction to completion. The reaction volume should be kept small to maintain high reactant concentrations.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The rapid kinetics of the TCO-tetrazine ligation often lead to complete labeling within this timeframe.
-
Purification: Remove the unreacted Cy5-PEG3-TCO probe from the labeled protein conjugate using a spin desalting column or SEC. This step is critical for accurate downstream quantification.
-
Quantification: Determine the labeling efficiency using the methods described in Protocol 2.
Protocol 2: Quantification of Labeling Efficiency via UV-Vis Spectrophotometry
This method calculates the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.
Procedure:
-
Absorbance Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (for protein concentration) and ~649 nm (the absorbance maximum for Cy5).
-
Correction for Dye Absorbance at 280 nm: The Cy5 dye also absorbs light at 280 nm, which must be corrected for to accurately determine the protein concentration. The correction factor (CF) is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength (A₂₈₀/Aₘₐₓ). For Cy5, this value is typically around 0.03-0.05.
-
Calculations:
-
Protein Concentration (M): [Protein] = (A₂₈₀ - (A₆₄₉ * CF)) / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm)
-
Dye Concentration (M): [Dye] = A₆₄₉ / ε_dye (where ε_dye for Cy5 is ~250,000 M⁻¹cm⁻¹)
-
Degree of Labeling (DOL): DOL = [Dye] / [Protein]
-
Protocol 3: Live-Cell Labeling and Imaging
This protocol outlines the labeling of a target protein expressed on the cell surface with a tetrazine handle.
Materials:
-
Cells expressing a tetrazine-modified surface protein
-
Cy5-PEG3-TCO
-
Cell culture medium and PBS
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells in a suitable vessel for imaging (e.g., glass-bottom dish).
-
Probe Preparation: Prepare a working solution of Cy5-PEG3-TCO in pre-warmed, serum-free medium at a final concentration of 1-10 µM.
-
Labeling: Wash the cells twice with warm PBS. Add the Cy5-PEG3-TCO solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the labeling solution and wash the cells three times with warm PBS to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (e.g., Excitation: 625-655 nm, Emission: 665-715 nm).
Visualizations of Workflows and Mechanisms
Diagrams created using Graphviz DOT language help to clarify complex processes and relationships.
References
A Head-to-Head Comparison of TCO-Based Probes for Bioorthogonal Labeling
In the rapidly advancing field of bioorthogonal chemistry, trans-cyclooctene (TCO)-based probes have emerged as powerful tools for the specific and efficient labeling of biomolecules in complex biological systems. Their utility stems from the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine partners, a bioorthogonal "click" reaction renowned for its exceptionally fast kinetics and high specificity. This guide provides a comprehensive head-to-head comparison of different TCO-based probes, offering researchers, scientists, and drug development professionals a detailed analysis of their performance based on available experimental data.
The choice of a TCO probe is critical and often depends on the specific application, balancing the need for high reaction rates with stability in biological environments. This comparison focuses on key performance metrics, including second-order rate constants (k₂) and stability, to inform the selection of the most suitable probe for your research needs.
Comparative Analysis of Second-Order Rate Constants
The efficacy of a bioorthogonal reaction is quantitatively described by its second-order rate constant (k₂). A higher k₂ value signifies a faster reaction, enabling efficient conjugation at lower reactant concentrations and in shorter timeframes. The reactivity of TCO probes is largely influenced by the strain of the cyclooctene ring and the nature of its substituents. Several generations of TCOs have been developed to enhance reaction kinetics.
Below is a summary of reported second-order rate constants for various TCO derivatives with different tetrazine partners. It is important to note that reaction conditions such as solvent and temperature can influence these values.
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| TCO | 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | 26,000 | The foundational TCO probe, exhibiting good reactivity.[1][2] |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 2,000 | Demonstrates the influence of tetrazine structure on reaction rate.[2] |
| TCO | Methyl-substituted tetrazine | 463 | Slower kinetics compared to pyridyl-substituted tetrazines.[2] |
| sTCO (strained TCO) | Diphenyl-s-tetrazine | 3,100 | Approximately 160 times faster than the parent TCO.[3] |
| sTCO | 3,6-dipyridyl-s-tetrazine derivative | up to 3,300,000 | Among the fastest bioorthogonal reactions reported to date. |
| d-TCO (dioxolane-fused TCO) | 3,6-dipyridyl-s-tetrazine derivative | 366,000 ± 15,000 | Offers a balance of high reactivity and improved stability. |
Stability of TCO-Based Probes
A critical consideration for in vivo and live-cell applications is the stability of the TCO probe. TCO derivatives are susceptible to isomerization to their less reactive cis-cyclooctene form and can also react with thiols present in biological systems.
| TCO Derivative | Stability Characteristics |
| TCO | Can undergo slow deactivation in serum (approximately 25% in 24 hours), primarily through isomerization catalyzed by copper-containing serum proteins. |
| sTCO | While highly reactive, some derivatives can be less stable in biological media. However, their rapid reaction rates can often compensate for this instability. |
| d-TCO | Demonstrates improved stability compared to sTCO, with no significant degradation or isomerization observed in aqueous solutions or human serum over several days. |
Experimental Protocols
To ensure a fair and accurate comparison of different TCO-based probes, standardized experimental protocols are crucial. The following section details the methodologies for assessing the key performance parameters of TCO probes.
Protocol 1: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry
This method allows for the measurement of rapid reaction kinetics by monitoring the disappearance of the tetrazine's characteristic absorbance upon reaction with the TCO probe.
Materials:
-
TCO-based probe
-
Tetrazine derivative (with a distinct absorbance, typically between 510-550 nm)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF for stock solutions
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the TCO probe in anhydrous DMSO or DMF.
-
Prepare a stock solution of the tetrazine derivative in anhydrous DMSO or DMF.
-
Accurately determine the molar extinction coefficient of the tetrazine at its maximum absorbance wavelength (λmax) in the reaction buffer.
-
-
Working Solutions:
-
Dilute the stock solutions in the reaction buffer to the desired final concentrations. To ensure pseudo-first-order kinetics, the TCO probe should be in at least a 10-fold excess compared to the tetrazine.
-
-
Stopped-Flow Measurement:
-
Load the tetrazine solution into one syringe of the stopped-flow instrument and the TCO probe solution into the other.
-
Equilibrate the syringes to the desired temperature (e.g., 37°C).
-
Rapidly mix the two solutions and immediately begin monitoring the decrease in absorbance at the tetrazine's λmax over time.
-
-
Data Analysis:
-
Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO probe (which is in excess).
-
Protocol 2: General Procedure for Protein Labeling with a TCO-NHS Ester and Tetrazine-Fluorophore
This protocol describes a two-step process for labeling a protein of interest, first with a TCO moiety and then with a tetrazine-functionalized fluorescent probe.
Part A: Introduction of the TCO Moiety onto the Protein
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
TCO-NHS ester
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is free of primary amines (e.g., Tris buffer).
-
Prepare TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution. Incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with PBS.
Part B: Reaction of TCO-labeled Protein with a Tetrazine-Fluorophore
Materials:
-
TCO-labeled protein
-
Tetrazine-fluorophore
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction: Add a 1.5 to 3-fold molar excess of the tetrazine-fluorophore to the TCO-labeled protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light. For cellular labeling, incubation can be performed at 37°C for 5-30 minutes.
-
Analysis: The labeled protein can be analyzed by SDS-PAGE (observing a fluorescent band) and UV-Vis spectroscopy (confirming the presence of both protein and fluorophore absorbance peaks).
Visualizing the Workflow and Underlying Principles
To further clarify the experimental processes and the core chemical reaction, the following diagrams illustrate the workflows and reaction mechanism.
References
A Comparative Analysis of Polyethylene Glycol (PEG) Linker Lengths in T-CO Probes for Bioorthogonal Chemistry
An objective guide for researchers, scientists, and drug development professionals on selecting the optimal PEG linker for trans-cyclooctene (TCO) probes. This guide provides a comparative analysis of how different PEG linker lengths impact the performance of TCO probes, supported by experimental data and detailed methodologies.
The inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (TCO) and tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and biocompatibility.[1][2] The inclusion of a polyethylene glycol (PEG) linker in TCO probes is a critical design parameter that significantly influences their physicochemical properties and in vivo behavior.[3] This guide examines the impact of varying PEG linker lengths on key performance metrics to aid in the rational design of TCO probes for applications such as pre-targeted imaging and drug delivery.
The Influence of PEG Linker Length on TCO Probe Performance
The length of the PEG linker directly affects the solubility, reactivity, stability, and pharmacokinetic profile of TCO probes.[3] Longer PEG chains generally enhance hydrophilicity and can provide a steric shield, which may reduce immunogenicity and proteolytic degradation.[4] Conversely, shorter PEG linkers may be preferable where a smaller conjugate size is critical or to avoid steric hindrance at a target site.
Data Summary: Performance Parameters vs. PEG Linker Length
The following table summarizes the general trends observed for key performance parameters with increasing PEG linker length on TCO probes.
| Performance Parameter | No PEG Linker | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG11, PEG24) | Data Highlights & Citations |
| Lipophilicity (logD) | High | Moderate | Low | Increasing PEG length enhances hydrophilicity. |
| Solubility | Low | Improved | High | PEG spacers enhance solubility in aqueous environments. |
| Reaction Kinetics | Fast | Slightly Reduced | Potentially Reduced | While the intrinsic reactivity of TCO is high, very long PEG linkers might introduce steric hindrance that can affect reaction kinetics. |
| Blood Clearance | Fast | Slower | Slowest | PEGylation significantly prolongs the circulation time of the probe. |
| Tumor Uptake | Variable | Potentially Improved | Can be Reduced | While longer circulation can improve tumor accumulation, excessively long linkers might sterically hinder the reaction with a pre-targeted antibody. |
| Kidney Uptake | Variable | Potentially Reduced | Generally Reduced | Increased hydrophilicity from longer PEG chains can alter biodistribution and reduce kidney uptake. |
| TCO Reactivity on Antibodies | Often low due to hydrophobic interactions | Improved | Significantly Improved | PEG linkers can "unmask" TCO groups that might otherwise be buried within the hydrophobic domains of an antibody, thus improving reactivity. |
In Vivo Biodistribution Data
The following table presents a summary of in vivo biodistribution data from a study comparing a DOTA-tetrazine probe without a PEG linker to one with a PEG11 linker in a pre-targeting model. This data highlights how a long PEG linker can significantly alter the pharmacokinetic profile of a probe.
| Organ | % Injected Dose per Gram (ID/g) - No PEG | % Injected Dose per Gram (ID/g) - PEG11 |
| Blood | 0.2 ± 0.1 | 1.5 ± 0.3 |
| Tumor | 12.3 ± 2.5 | 15.1 ± 1.2 |
| Kidney | 25.6 ± 3.9 | 5.4 ± 0.8 |
| Liver | 1.8 ± 0.4 | 1.1 ± 0.2 |
| Spleen | 0.8 ± 0.2 | 0.5 ± 0.1 |
| Data adapted from a study on tetrazine probes, illustrating the general effect of PEGylation applicable to TCO probes in pre-targeting systems. |
Experimental Protocols
General Protocol for TCO Labeling of Proteins
This protocol outlines the general steps for labeling a protein with a TCO-PEG-NHS ester.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS pH 7.4)
-
TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS)
-
Reaction Buffer: Amine-free buffer such as PBS or HEPES.
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
TCO-PEG-NHS Ester Addition: Add the TCO-PEG-NHS ester to the protein solution at a molar excess of 5-20 fold over the protein. The optimal molar ratio may need to be determined empirically.
-
Reaction: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS ester.
-
Purification: Remove unreacted TCO-PEG-NHS ester and other small molecules using size-exclusion chromatography or dialysis.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by LC-MS to confirm the degree of labeling. Quantify the protein concentration using a suitable method (e.g., BCA assay).
In Vivo Pre-targeted Imaging Workflow
This protocol describes a typical workflow for in vivo pre-targeted imaging using a TCO-modified antibody and a tetrazine-labeled imaging agent.
Procedure:
-
Antibody Administration: Intravenously inject the TCO-modified antibody into the animal model.
-
Accumulation and Clearance: Allow sufficient time (typically 24-72 hours) for the antibody to accumulate at the target site (e.g., tumor) and for the unbound antibody to clear from circulation.
-
Probe Administration: Intravenously inject the tetrazine-labeled imaging probe.
-
In Vivo Ligation: The tetrazine probe will rapidly react with the TCO-modified antibody at the target site via the iEDDA reaction.
-
Imaging: At selected time points after probe administration, perform imaging (e.g., PET/SPECT or fluorescence imaging) to visualize the distribution of the probe.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Interplay of PEG linker length and TCO probe properties.
Caption: Workflow for pre-targeted in vivo imaging.
Conclusion
The choice of PEG linker length is a critical optimization parameter in the design of TCO probes. Shorter PEG linkers may be advantageous in scenarios where rapid clearance of the unbound probe is desired. Longer PEG linkers are beneficial for improving solubility and circulation time, which can lead to higher target accumulation, but may also introduce steric hindrance that can affect the in vivo reaction kinetics. The optimal PEG linker length will ultimately depend on the specific application, the nature of the target, and the desired pharmacokinetic profile. The data and protocols presented in this guide provide a framework for making informed decisions in the development of novel TCO-based imaging and therapeutic agents.
References
A Researcher's Guide to Navigating the Sequence-Dependent Fluorescence of Cy5 on Labeled Oligonucleotides
For researchers, scientists, and drug development professionals, the fluorescent labeling of oligonucleotides is a cornerstone of modern molecular biology. Among the myriad of available fluorophores, the cyanine dye Cy5 has been a workhorse for applications ranging from FRET and qPCR to FISH and microarray analysis. However, a critical and often overlooked characteristic of Cy5 is its sequence-dependent fluorescence. The local nucleotide environment can significantly alter the quantum yield and fluorescence lifetime of Cy5, introducing potential biases in quantitative experiments. This guide provides an objective comparison of Cy5's performance against key alternatives, supported by experimental data, to aid in the selection of the most appropriate dye for your research needs.
The fluorescence intensity of Cy5 is highly dependent on the nucleotide sequence to which it is attached. Studies have revealed that the fluorescence of Cy5 can vary by as much as 3-fold depending on the adjacent nucleobases. This phenomenon is primarily attributed to stacking interactions between the dye and the nucleobases. Purine-rich sequences, particularly those with a guanine (G) at the 5' position adjacent to the dye, tend to enhance fluorescence. This is because purines provide a larger stacking area, which restricts the rotational movement of the Cy5 molecule and thereby reduces non-radiative decay pathways. Conversely, pyrimidine-rich sequences, especially those containing cytosine (C), are known to quench Cy5 fluorescence.[1] This sequence-dependent behavior is more pronounced on double-stranded DNA (dsDNA) compared to single-stranded DNA (ssDNA).[1]
Performance Comparison of Cy5 and Its Alternatives
To mitigate the challenges posed by Cy5's sequence-dependent fluorescence, several alternative dyes have been developed. This section compares the performance of Cy5 with prominent alternatives like DY-647 and Alexa Fluor 647, focusing on their fluorescence intensity variation across different DNA sequences and their photophysical properties.
| Dye | Brightest 5-mer Sequence | Darkest 5-mer Sequence | Maximum Intensity Drop | Estimated Quantum Yield (on DNA) | Key Characteristics |
| Cy5 | GAAAA | CGGTC | ~65%[2][3] | 0.20 - 0.58[4] | Widely used, but exhibits strong sequence-dependent fluorescence. |
| DY-647 | GGGGT | CTTTT | ~40% | Not explicitly found for specific sequences | Less sequence-dependent than Cy5. |
| Alexa Fluor 647 | Not explicitly found for specific sequences | Not explicitly found for specific sequences | Less quenching than Cy5 at high labeling densities | ~0.33 (succinimidyl ester in PBS) | Brighter and more photostable than Cy5. |
| Atto 647N | Not explicitly found for specific sequences | Not explicitly found for specific sequences | Not explicitly found for specific sequences | Not explicitly found for specific sequences | Reported to be more photostable and brighter than Cy5. |
Mechanism of Sequence-Dependent Fluorescence
The variation in fluorescence intensity of cyanine dyes like Cy5 when attached to oligonucleotides is primarily governed by their interaction with the nucleobases. This interaction influences the rate of non-radiative decay processes, particularly cis-trans isomerization of the polymethine chain of the dye.
Caption: Mechanism of sequence-dependent fluorescence of Cy5.
Experimental Protocols
Protocol 1: 5'-Labeling of Amino-Modified Oligonucleotides with NHS-Ester Dyes
This protocol outlines the general procedure for conjugating an N-hydroxysuccinimide (NHS) ester-activated fluorescent dye to an oligonucleotide with a 5'-amino modifier.
Materials:
-
5'-Amino-modified oligonucleotide
-
NHS-ester activated fluorescent dye (e.g., Cy5 NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
-
Nuclease-free water
-
Ethanol (100% and 70%)
-
3 M Sodium acetate (pH 5.2)
Procedure:
-
Oligonucleotide Preparation: Dissolve the 5'-amino-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer to a final concentration of 0.3-0.8 mM.
-
Dye Preparation: Immediately before use, dissolve the NHS-ester dye in anhydrous DMF or DMSO to a concentration of approximately 10 mg/mL.
-
Conjugation Reaction: Add a 5-10 molar excess of the dissolved dye to the oligonucleotide solution. Vortex briefly and incubate for 1-2 hours at room temperature in the dark.
-
Purification (Ethanol Precipitation): a. Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5-3 volumes of cold 100% ethanol to the reaction mixture. b. Incubate at -20°C for at least 30 minutes. c. Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C. d. Carefully decant the supernatant. e. Wash the pellet with 70% ethanol, centrifuge again, and decant the supernatant. f. Air-dry the pellet and resuspend in nuclease-free water or a suitable buffer.
-
Further Purification (Optional): For higher purity, the labeled oligonucleotide can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Experimental workflow for oligonucleotide labeling.
Protocol 2: Measurement of Fluorescence Quantum Yield
The relative fluorescence quantum yield of a labeled oligonucleotide can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Labeled oligonucleotide of interest
-
Reference dye with a known quantum yield (e.g., Rhodamine 6G in ethanol)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of dilutions of both the reference dye and the labeled oligonucleotide in the same solvent.
-
Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance values should be kept below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer, with the same excitation wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each sample to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the reference and the sample. The plots should be linear.
-
Calculate the quantum yield (Φ_sample) of the labeled oligonucleotide using the following equation:
Φ_sample = Φ_ref * (Slope_sample / Slope_ref) * (n_sample^2 / n_ref^2)
where:
-
Φ is the quantum yield
-
Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance
-
n is the refractive index of the solvent
-
Conclusion
The choice of a fluorescent dye for oligonucleotide labeling is a critical decision that can significantly impact the accuracy and reliability of experimental results. While Cy5 has been a widely adopted dye, its pronounced sequence-dependent fluorescence necessitates careful consideration and, in many cases, the selection of a more robust alternative. Dyes such as DY-647 and Alexa Fluor 647 exhibit reduced sequence sensitivity and, in the case of Alexa Fluor 647, superior brightness and photostability. For applications where quantitative accuracy is paramount, researchers are encouraged to consider these alternatives to minimize potential sequence-induced artifacts. The experimental protocols provided in this guide offer a starting point for the consistent and reliable labeling and characterization of fluorescent oligonucleotides, empowering researchers to make informed decisions and generate high-quality, reproducible data.
References
Safety Operating Guide
Prudent Disposal of Cy5-PEG3-TCO4: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of specialized chemical reagents are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Cy5-PEG3-TCO4, a fluorescent dye conjugate commonly used in bioconjugation applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating it as hazardous chemical waste. This protocol is based on the known properties of its constituent components: a cyanine dye (Cy5), a polyethylene glycol (PEG) linker, and a tetrazine-trans-cyclooctene (TCO) reactive group.
I. Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be familiar with the necessary personal protective equipment (PPE) and emergency procedures.
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects against splashes and aerosols. |
| Hand Protection | Chemical-resistant nitrile gloves | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or under a fume hood | Minimizes inhalation of any potential dust or aerosols. |
Emergency Procedures:
| Exposure Route | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
II. Step-by-Step Disposal Protocol
The disposal of this compound and associated contaminated materials must be handled as hazardous chemical waste.[1][2][3] Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash.[1][2]
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste.
-
This includes unused or expired reagents, solutions containing the compound, and any contaminated labware (e.g., pipette tips, microfuge tubes, gloves, bench paper).
-
The container must be made of a chemically compatible material and have a secure, tight-fitting lid to prevent leaks and evaporation.
-
-
Labeling of Hazardous Waste:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations.
-
List all components of the waste, including solvents and their approximate concentrations.
-
Include any relevant hazard information as required by your institution's safety protocols.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.
-
The storage area should be away from incompatible materials and designed to contain potential spills.
-
Follow your institution's guidelines for the maximum allowable volume of hazardous waste in a laboratory.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with the accurate chemical name and quantity of the waste.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.
-
Collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Report the spill to your EHS department.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be treated as hazardous waste as they may retain product residue.
-
Triple-rinse the container with a suitable solvent. The rinsate must be collected and treated as hazardous waste.
-
After triple-rinsing, the container can be managed according to your institution's procedures for decontaminated labware.
-
III. Visualized Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling Cy5-PEG3-TCO4
Essential Safety and Handling Guide for Cy5-PEG3-TCO
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cy5-PEG3-TCO. The following procedures are designed to ensure safe operational handling and proper disposal, fostering a secure laboratory environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for Cy5-PEG3-TCO indicates it is not classified as a hazardous substance or mixture, it is prudent to handle it with the care required for all laboratory chemicals.[1] The cyanine dye component, Cy5, may be classified as a hazardous material in other contexts, necessitating appropriate safety measures.[2]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1 compliant | Protects eyes from potential splashes. |
| Hand Protection | Nitrile or Latex Gloves | Powder-free, disposable | Prevents skin contact and contamination.[3] |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from spills. |
| Respiratory | Face Mask | Standard | Recommended when handling the powdered form to prevent inhalation. |
Work should be conducted in a well-ventilated area, and a chemical fume hood is recommended when handling the solid form to avoid inhalation of any dust.[2]
II. Operational Plan: Handling and Experimental Workflow
Cy5-PEG3-TCO is a fluorescent dye containing a TCO (trans-cyclooctene) moiety, designed for bioorthogonal labeling via reaction with a tetrazine-containing molecule.[4] This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is highly efficient and biocompatible.
Step-by-Step Handling and Reaction Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare a clean and designated workspace, preferably within a chemical fume hood.
-
Reagent Preparation: Allow the vial of Cy5-PEG3-TCO to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions in an appropriate solvent as per your experimental protocol.
-
Reaction with Tetrazine: The TCO-tetrazine ligation is typically rapid and can be performed under physiological conditions (e.g., in PBS buffer, pH 6-9, at room temperature). The reaction does not require a catalyst.
-
Monitoring the Reaction: The progress of the ligation can be monitored by observing the disappearance of the characteristic color of the tetrazine.
-
Post-Reaction: Once the reaction is complete, the labeled product can be purified using standard laboratory techniques appropriate for your molecule of interest (e.g., chromatography).
III. Disposal Plan
Proper disposal of chemical waste is critical to maintaining a safe laboratory and environment.
Waste Segregation and Disposal:
-
Solid Waste: All disposables contaminated with Cy5-PEG3-TCO, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous chemical waste container.
-
Liquid Waste: Unused stock solutions and aqueous waste from the reaction and purification steps should be collected in a clearly labeled hazardous liquid waste container. Do not dispose of this waste down the drain.
-
Container Disposal: Empty vials that once contained Cy5-PEG3-TCO should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed vial can then be disposed of according to your institution's guidelines for chemical waste containers.
Always consult your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal.
IV. Emergency Procedures
In the event of accidental exposure, follow these first aid measures:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
An eye-wash station and safety shower should be readily accessible in the laboratory.
Visual Workflow for Handling Cy5-PEG3-TCO
The following diagram illustrates the key steps for the safe handling and experimental use of Cy5-PEG3-TCO.
Caption: Workflow for safe handling and disposal of Cy5-PEG3-TCO.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
